molecular formula C2H8ClN3 B135379 Methylguanidine hydrochloride CAS No. 21770-81-0

Methylguanidine hydrochloride

Numéro de catalogue: B135379
Numéro CAS: 21770-81-0
Poids moléculaire: 109.56 g/mol
Clé InChI: VJQCNCOGZPSOQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Methylguanidine hydrochloride is a member of guanidines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQCNCOGZPSOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177198
Record name Methylguanidine hydrochloride
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Molecular Weight

109.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22661-87-6, 21770-81-0
Record name Guanidine, methyl-, hydrochloride
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Record name 1-Methylguanidine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methylguanidine hydrochloride
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Record name Methylguanidine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylguanidine hydrochloride is a small, water-soluble organic compound that has garnered significant scientific interest due to its accumulation in biological systems under certain pathological conditions, most notably in renal failure. As a prominent uremic toxin, it is implicated in the pathophysiology of uremic syndrome, contributing to a range of systemic toxicities, including neurological complications and enhanced oxidative stress. This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailing its physicochemical characteristics, its complex biological roles, and its interactions with key enzymatic pathways. Particular emphasis is placed on its impact on nitric oxide synthase activity and the induction of apoptotic signaling cascades. This document also includes detailed experimental protocols for the assessment of its biological effects and quantitative data presented for ease of comparison.

Physicochemical Properties

This compound is the hydrochloride salt of methylguanidine, a derivative of guanidine. Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

PropertyValueReference
Chemical Name 2-methylguanidine;hydrochloride[1]
Synonyms 1-Methylguanidine hydrochloride, N-Methylguanidine hydrochloride[1]
CAS Number 22661-87-6[2]
Molecular Formula C₂H₈ClN₃
Molecular Weight 109.56 g/mol [3]
Appearance White to off-white powder[2]
Melting Point 121-124 °C[2]
Solubility Soluble in water (50 mg/mL)[1][2]
pKa Data not readily available in searched literature
LogP -1.3[4]
Storage Conditions Store in a freezer (-20°C), hygroscopic[1]

Biological Role and Significance

Methylguanidine is an endogenous metabolite derived from protein catabolism and is also a product of putrefaction.[3] It is primarily recognized as a uremic toxin, a substance that accumulates in the body during renal failure.[4] Elevated levels of methylguanidine are associated with various symptoms of uremia, including neurological complications.[4] Beyond its role as a toxin, it also exhibits anti-inflammatory properties.[3]

Uremic Toxicity

In patients with chronic renal failure, the concentration of methylguanidine in the blood is significantly elevated. This accumulation is believed to contribute to the systemic toxicity observed in uremic syndrome.

Modulation of Nitric Oxide Synthesis

Methylguanidine is known to be an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. However, its inhibitory potency is considered weak, being approximately 100 times less potent than aminoguanidine, a more well-known NOS inhibitor.[5]

Induction of Oxidative Stress and Apoptosis

A key aspect of methylguanidine's toxicity is its ability to induce oxidative stress and trigger apoptosis (programmed cell death). It has been shown to enhance the production of reactive oxygen species (ROS) and induce apoptosis in various cell types.

Signaling Pathways

Methylguanidine-Induced Apoptotic Pathway

Methylguanidine triggers an intrinsic apoptotic pathway characterized by mitochondrial dysfunction. The signaling cascade involves the upregulation of the pro-apoptotic protein Bax and the subsequent activation of caspase-3, a key executioner caspase. This leads to the cleavage of cellular substrates and ultimately, cell death.

Methylguanidine_Apoptosis_Pathway Methylguanidine Methylguanidine Mitochondria Mitochondria Methylguanidine->Mitochondria Induces Mitochondrial Dysfunction Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Caspase3_inactive Pro-caspase-3 (Inactive) Bax->Caspase3_inactive Activation Caspase3_active Caspase-3 (Active) Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Execution of Apoptosis

Methylguanidine-Induced Apoptotic Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical effects of this compound.

Determination of Methylguanidine in Biological Fluids

This protocol is adapted from a cation-exchange chromatographic method.

Materials:

  • Serum or plasma sample

  • Cation-exchange resin

  • Phosphate buffer

  • Sodium hydroxide (NaOH)

  • Sakaguchi reagent

Procedure:

  • Sample Preparation: Deproteinate the serum or plasma sample.

  • Chromatography:

    • Load the deproteinated sample onto a cation-exchange column.

    • Wash the column with phosphate buffer to elute interfering substances.

    • Elute methylguanidine from the resin using 4 M NaOH.

  • Quantification:

    • To a 5 ml aliquot of the eluate, add 1 ml of Sakaguchi reagent No. 1.

    • After 1 minute, add 1 ml of Sakaguchi reagent No. 2.

    • Measure the absorbance at 500 nm using a spectrophotometer.

    • Calculate the concentration of methylguanidine based on a standard curve.

Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound treatment solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration. Include untreated control wells.

  • MTT Incubation:

    • Remove the treatment medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3 hours.

  • Solubilization:

    • Add 150 µL of the solubilization solution to each well.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at a wavelength of 590 nm using a microplate reader.

    • Cell viability is proportional to the absorbance.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Methylguanidine HCl Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (3 hours, 37°C) Add_MTT->Incubate Add_Solubilizer Add Solubilization Solution Incubate->Add_Solubilizer Shake Shake to Dissolve Formazan Add_Solubilizer->Shake Read_Absorbance Read Absorbance (590 nm) Shake->Read_Absorbance End End Read_Absorbance->End

MTT Assay Experimental Workflow.
Measurement of Reactive Oxygen Species (Luminol-Enhanced Chemiluminescence)

This assay is used to detect the production of reactive oxygen species (ROS).

Materials:

  • Cells or cell lysate

  • Luminol solution

  • Horseradish peroxidase (HRP) (optional, for enhanced signal)

  • NADPH (as a substrate for NADPH oxidase)

  • Luminometer

Procedure:

  • Sample Preparation: Prepare a suspension of cells or a cell lysate.

  • Assay Reaction:

    • In a luminometer tube or a white-walled 96-well plate, add the cell suspension or lysate.

    • Add luminol solution. HRP can be included to enhance the signal.

    • Initiate the reaction by adding NADPH.

  • Measurement:

    • Immediately place the sample in a luminometer and measure the chemiluminescence signal over time.

    • The intensity of the light emitted is proportional to the rate of ROS production.

NADPH Oxidase Activity Assay

This protocol outlines a method to measure the activity of NADPH oxidase, a key source of cellular ROS.

Materials:

  • Cell lysate

  • Lucigenin (as a chemiluminescent probe for superoxide)

  • NADPH

  • Luminometer

Procedure:

  • Cell Lysis: Homogenize cells in an appropriate buffer and prepare a protein extract.

  • Assay:

    • In a luminometer tube, combine the cell lysate with lucigenin.

    • Initiate the reaction by adding NADPH.

    • Immediately measure the chemiluminescence in a luminometer. The light output corresponds to superoxide production.

  • Control: A negative control can be performed by pre-incubating the cell lysate with an NADPH oxidase inhibitor, such as diphenyleneiodonium (DPI).[6]

Mitochondrial Membrane Potential Assay

This assay assesses mitochondrial function by measuring the mitochondrial membrane potential (ΔΨm).

Materials:

  • Cells cultured in a 96-well plate

  • This compound treatment solution

  • Fluorescent cationic dye (e.g., TMRE or a water-soluble mitochondrial membrane potential indicator)

  • CCCP or FCCP (as a positive control for mitochondrial depolarization)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time. Include untreated and positive control (CCCP/FCCP) wells.

  • Dye Loading: Add the fluorescent dye to all wells and incubate at 37°C for 30 minutes to allow the dye to accumulate in the mitochondria of healthy cells.

  • Measurement:

    • For plate reader-based assays, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

    • For microscopy-based assays, visualize the cells and observe the fluorescence pattern. Healthy cells will show bright mitochondrial staining, while cells with depolarized mitochondria will have a diffuse, weaker fluorescence.

Conclusion

This compound is a biochemically significant molecule with a dual role as a uremic toxin and a modulator of key cellular signaling pathways. Its ability to inhibit nitric oxide synthase, induce oxidative stress, and trigger apoptosis underscores its importance in the pathophysiology of renal disease and potentially other conditions characterized by oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted biochemical properties of this compound and its impact on cellular function. Further research into the precise molecular targets and upstream signaling events modulated by this compound will be crucial for a complete understanding of its biological effects and for the development of potential therapeutic interventions.

References

An In-Depth Technical Guide to the Mechanism of Action of Methylguanidine Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylguanidine (MG), a small cationic molecule, has long been recognized as a significant uremic toxin, accumulating in patients with renal failure and contributing to the complex pathophysiology of uremia. However, emerging research has unveiled a more intricate and multifaceted role for methylguanidine in various biological systems. Beyond its toxic manifestations, MG exhibits modulatory effects on key enzymatic and signaling pathways, including nitric oxide synthesis, inflammatory responses, and cellular metabolism. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of methylguanidine hydrochloride, detailing its molecular interactions, summarizing quantitative data, and outlining key experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the biological significance of methylguanidine and its potential as a therapeutic target or modulator.

Introduction

Methylguanidine is a guanidino compound structurally related to arginine and creatinine. It is endogenously produced from the non-enzymatic oxidation of creatinine and its levels are significantly elevated in chronic kidney disease, where it is considered a key uremic toxin.[1][2] The accumulation of methylguanidine has been associated with a range of pathological conditions, including neurological symptoms, cardiovascular complications, and immune dysfunction.[1] This guide delves into the specific molecular mechanisms through which methylguanidine exerts its biological effects.

Interaction with Nitric Oxide Synthase (NOS)

Methylguanidine is a known, albeit weak, inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes.[3][4]

Quantitative Data: Inhibition of NOS Isoforms

Studies comparing the inhibitory effects of various guanidino compounds have demonstrated that methylguanidine is a less potent inhibitor of NOS compared to other compounds like aminoguanidine and L-NMMA. It is considered to be approximately 100 times less potent than aminoguanidine in inhibiting cytokine-induced NO formation.[5] While specific IC50 values for methylguanidine against different NOS isoforms (nNOS, eNOS, iNOS) are not consistently reported in the literature, its inhibitory action is dose-dependent.[3] One study noted a 47.6% inhibition of nitrite production at a concentration of 1000 µM.[3]

CompoundTargetEffectConcentrationReference
MethylguanidineNitrite Production (surrogate for NOS activity)47.6% inhibition1000 µM[3]
MethylguanidineCytokine-induced NO formation~100x less potent than aminoguanidineNot specified[5]
Experimental Protocol: Nitric Oxide Synthase Activity Assay (Griess Assay)

A common method to determine NOS activity is by measuring the accumulation of nitrite, a stable oxidation product of NO, in the supernatant of cell cultures or in biological fluids using the Griess reagent.

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.

Procedure:

  • Sample Preparation: Cell culture supernatants or other biological samples are collected. To measure total NO production (nitrite and nitrate), nitrate in the sample must first be converted to nitrite using nitrate reductase.

  • Standard Curve: A standard curve is prepared using known concentrations of sodium nitrite.

  • Griess Reaction:

    • An equal volume of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to the samples and standards.

    • The mixture is incubated for 5-10 minutes at room temperature, protected from light.

    • An equal volume of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added.

    • The mixture is incubated for another 10 minutes at room temperature, protected from light.

  • Measurement: The absorbance is read at 540 nm using a microplate reader.

  • Calculation: The nitrite concentration in the samples is determined by comparison with the standard curve.

Modulation of Inflammatory Pathways

Methylguanidine has been shown to significantly modulate inflammatory responses, primarily through its inhibitory effects on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][6]

Quantitative Data: Inhibition of TNF-α Release

In vitro and in vivo studies have demonstrated the potent inhibitory effect of methylguanidine on TNF-α release.

Experimental SystemTreatmentEffect on TNF-α ReleaseConcentration/DoseReference
LPS-stimulated J774 macrophages (in vitro)Methylguanidine73% inhibition1 mM[3]
LPS-treated rats (in vivo)Methylguanidine98.71% inhibition30 mg/kg, i.p.[3]
Experimental Protocol: Measurement of TNF-α Release

TNF-α levels in cell culture supernatants or serum are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: An ELISA uses specific antibodies to capture and detect the target protein (TNF-α). The detection is typically achieved through an enzymatic reaction that produces a colored product, and the intensity of the color is proportional to the amount of TNF-α present.

Procedure (General Outline):

  • Coating: A microplate is coated with a capture antibody specific for TNF-α.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample Incubation: Samples and standards containing unknown and known amounts of TNF-α, respectively, are added to the wells.

  • Detection Antibody: A detection antibody, also specific for TNF-α but conjugated to an enzyme (e.g., horseradish peroxidase), is added.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance of the colored product is measured using a microplate reader.

  • Calculation: The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Interaction with NMDA Receptors

While methylguanidine itself has not been extensively characterized as a direct ligand for N-methyl-D-aspartate (NMDA) receptors, several of its derivatives have been synthesized and shown to act as potent and selective non-competitive antagonists at the NMDA receptor ion channel site.[7]

Quantitative Data: NMDA Receptor Binding of Methylguanidine Derivatives
CompoundAssayAffinity (IC50/Ki)Reference
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine[3H]MK-801 bindingIC50 = 36 nM[7]
GMOM (a methylguanidine derivative)[3H]MK-801 competitionKi = 5.2 - 21.7 nM[5]
Experimental Protocol: NMDA Receptor Binding Assay ([3H]MK-801)

The binding of compounds to the ion channel of the NMDA receptor is often assessed using a radioligand binding assay with [3H]MK-801, a potent and specific channel blocker.

Principle: This assay measures the ability of a test compound to displace the radiolabeled ligand [3H]MK-801 from its binding site within the NMDA receptor channel.

Procedure:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to prepare a crude membrane fraction containing NMDA receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of [3H]MK-801 in the presence of varying concentrations of the test compound. The incubation is typically carried out in a buffer containing glutamate and glycine to ensure the receptor is in an activated state.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound [3H]MK-801, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Uremic Toxicity: Role of NADPH Oxidase and KLOTHO Gene Silencing

As a uremic toxin, methylguanidine is implicated in the generation of oxidative stress and the subsequent downstream pathological effects. A key mechanism involves the inhibition of NADPH oxidase and the epigenetic silencing of the anti-aging gene, KLOTHO.[8]

Signaling Pathway

Uremic toxins, including methylguanidine, can lead to the inhibition of NADPH oxidase (specifically the NOX4 isoform, which is abundant in the kidneys and heart).[8] This disruption in redox balance can lead to an increase in reactive oxygen species (ROS). Elevated ROS can, in turn, induce the expression and activity of DNA methyltransferases (DNMTs). These enzymes then hypermethylate the promoter region of the KLOTHO gene, leading to its transcriptional silencing.[9][10] The downregulation of Klotho protein contributes to the progression of renal damage and other age-related pathologies.[9][10]

Uremic_Toxin_Pathway Methylguanidine Methylguanidine (Uremic Toxin) NADPH_Oxidase NADPH Oxidase (NOX4) Methylguanidine->NADPH_Oxidase Inhibition ROS Increased Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Leads to DNMTs Increased DNA Methyltransferases (DNMTs) ROS->DNMTs Induces KLOTHO_Promoter KLOTHO Gene Promoter DNMTs->KLOTHO_Promoter Hypermethylation KLOTHO_Gene KLOTHO Gene Silencing KLOTHO_Promoter->KLOTHO_Gene Renal_Damage Progression of Renal Damage KLOTHO_Gene->Renal_Damage Contributes to

Uremic toxin-induced KLOTHO gene silencing pathway.
Experimental Protocol: Cellular NADPH Oxidase Activity Assay

The activity of NADPH oxidase in cells can be measured using various probes that detect the production of superoxide or hydrogen peroxide.

Principle: A common method utilizes a fluorogenic or chemiluminescent probe that reacts with ROS to produce a detectable signal.

Procedure (using a lucigenin-based chemiluminescence assay):

  • Cell Culture and Treatment: Cells are cultured and treated with methylguanidine or other compounds of interest.

  • Cell Lysis: Cells are lysed to release the cellular components, including NADPH oxidase.

  • Reaction Setup: The cell lysate is added to a microplate well containing a reaction buffer and lucigenin.

  • Initiation: The reaction is initiated by the addition of NADPH.

  • Measurement: The chemiluminescence produced by the reaction of lucigenin with superoxide is measured over time using a luminometer.

  • Data Analysis: The rate of chemiluminescence is proportional to the NADPH oxidase activity.

Interaction with Organic Cation Transporters

The transport and clearance of methylguanidine are mediated by organic cation transporters (OCTs). Specifically, human organic cation transporter 2 (hOCT2) plays a significant role in its renal excretion.[9]

Experimental Workflow

hOCT2_Workflow Start Start: Investigate hOCT2-mediated Methylguanidine Transport Cell_Culture Culture HEK293 cells stably transfected with hOCT2 cDNA Start->Cell_Culture Uptake_Assay Perform uptake assay with radiolabeled or unlabeled Methylguanidine Cell_Culture->Uptake_Assay Incubation Incubate cells with Methylguanidine for a defined time period Uptake_Assay->Incubation Washing Wash cells with ice-cold buffer to stop uptake Incubation->Washing Lysis Lyse cells to release intracellular contents Washing->Lysis Quantification Quantify intracellular Methylguanidine (e.g., LC-MS/MS or scintillation counting) Lysis->Quantification Data_Analysis Analyze data to determine transport kinetics (Km, Vmax) Quantification->Data_Analysis End End: Characterize Methylguanidine as an hOCT2 substrate Data_Analysis->End

Workflow for studying hOCT2-mediated methylguanidine uptake.

Inhibition of Pyruvate Kinase M2 (PKM2)

Recent studies have identified derivatives of N-methylguanidine as potent inhibitors of pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer cell metabolism.[11]

Quantitative Data: Inhibition of PKM2 by a Methylguanidine Derivative
CompoundCell LineIC50Reference
N'-phenanthroline-substituted N-methylguanidineA549 (NSCLC)3.36 µM[11]
N'-phenanthroline-substituted N-methylguanidineHCC1833 (NSCLC)9.20 µM[11]
Experimental Protocol: Pyruvate Kinase M2 Enzyme Activity Assay

The activity of PKM2 is commonly measured using a lactate dehydrogenase (LDH)-coupled assay.

Principle: The pyruvate produced by PKM2 is used by LDH to oxidize NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Procedure:

  • Reaction Mixture: A reaction mixture is prepared containing buffer, MgCl2, KCl, ADP, phosphoenolpyruvate (PEP), NADH, and LDH.

  • Inhibitor Incubation: The enzyme (recombinant PKM2) is pre-incubated with the test compound (methylguanidine derivative).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (PEP).

  • Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The IC50 value of the inhibitor is determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

This compound, once primarily viewed through the lens of its toxicity in uremia, is now understood to be a molecule with a diverse range of biological activities. Its ability to weakly inhibit nitric oxide synthase, potently suppress inflammatory cytokine production, and, through its derivatives, antagonize NMDA receptors and inhibit pyruvate kinase M2, highlights its complex pharmacological profile. The elucidation of its role in the epigenetic silencing of the KLOTHO gene via NADPH oxidase inhibition provides a crucial link between uremic toxicity and the progression of kidney disease. This in-depth guide, by consolidating quantitative data and detailing experimental methodologies, aims to facilitate further research into the multifaceted actions of methylguanidine, paving the way for a more nuanced understanding of its role in health and disease and the potential for novel therapeutic interventions.

References

Methylguanidine as an Endogenous Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methylguanidine (MG) is an endogenous metabolite primarily derived from protein and amino acid catabolism. Historically recognized as a uremic toxin that accumulates in individuals with renal failure, MG presents a complex biochemical profile. It is synthesized principally through the non-enzymatic oxidation of creatinine by reactive oxygen species, a process exacerbated in pathological states like chronic kidney disease. While its accumulation is linked to neurotoxicity and other uremic symptoms, emerging evidence also points to paradoxical anti-inflammatory properties, including the inhibition of inducible nitric oxide synthase (iNOS) and Tumor Necrosis Factor-alpha (TNF-α) release. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted physiological and pathological roles of methylguanidine. It includes a summary of quantitative data, detailed experimental protocols for its analysis and functional assessment, and diagrams of key pathways to serve as a resource for researchers in nephrology, toxicology, and drug development.

Introduction

Methylguanidine (MG), a small, water-soluble guanidino compound, is a product of protein catabolism.[1][2][3][4] As an endogenous metabolite, it is normally present in tissues and biological fluids at low concentrations.[1][3] However, its clinical significance is most pronounced in the context of renal dysfunction, where it is identified as a key uremic toxin.[1][2][5][6] The accumulation of MG in patients with chronic renal failure is associated with a range of toxic effects, including neurological complications.[7][8]

The biological role of methylguanidine is dichotomous. While established as a toxin in uremia, it also demonstrates potential anti-inflammatory effects, capable of inhibiting key inflammatory mediators.[1][4] This guide aims to provide an in-depth technical examination of MG's role as an endogenous metabolite, focusing on its biochemical origins, its complex pathophysiological functions, and the methodologies used to study it.

Biosynthesis and Metabolism

The concentration of endogenous methylguanidine is determined by the balance between its production and elimination. Its primary biosynthetic pathway is intrinsically linked to creatinine metabolism and oxidative stress.

2.1 Primary Biosynthetic Pathway The main route for MG synthesis is the oxidation of creatinine.[9] This conversion is not believed to be enzymatic but is instead mediated by reactive oxygen species (ROS), such as hydroxyl radicals.[5][10] In conditions of high oxidative stress and elevated creatinine levels, such as chronic renal failure, the production of methylguanidine is significantly increased.[5][9] The liver is thought to be a primary site for this conversion.[11]

2.2 Alternative Sources An alternative, though less prominent, source of methylguanidine is the catabolism of post-translationally modified proteins, specifically through the breakdown of methylated arginine residues.[12]

2.3 Catabolism and Excretion In healthy individuals, methylguanidine is efficiently excreted in the urine.[9] Studies show that orally administered MG is almost entirely recovered in the urine, indicating it is not significantly metabolized further.[9] However, a specific enzyme, methylguanidinase (EC 3.5.3.16), can hydrolyze methylguanidine into methylamine and urea, providing a potential catabolic pathway.[13]

G cluster_synthesis Biosynthesis cluster_catabolism Catabolism Creatinine Creatinine MG Methylguanidine Creatinine->MG Oxidation ROS Reactive Oxygen Species (ROS) ROS->MG Arginine Methylated Arginine (from Protein Catabolism) Arginine->MG Breakdown MG_cat Methylguanidine Methylguanidinase Methylguanidinase Urea Urea Methylguanidinase->Urea Methylamine Methylamine Methylguanidinase->Methylamine MG_cat->Methylguanidinase

Caption: Overview of Methylguanidine Biosynthesis and Catabolism.

Physiological and Pathophysiological Roles

Methylguanidine's effects are concentration-dependent, transitioning from a benign metabolite at physiological levels to a significant toxin at the high concentrations seen in uremia.

3.1 Role in Uremia Methylguanidine is a well-established uremic toxin that accumulates significantly in patients with chronic renal failure (CRF).[6] Its plasma concentration in uremic patients can be more than tenfold higher than in healthy subjects and shows a significant correlation with plasma creatinine levels.[14] This accumulation is linked to uremic toxicity, particularly neurotoxicity.[8] Studies suggest MG may contribute to neurological complications like dementia by enhancing oxidative stress-induced apoptosis in glial cells.[8] Furthermore, in uremic conditions, the concentration of MG in blood cells and most tissues is 5 to 7 times higher than in serum, indicating significant intracellular sequestration.[11]

3.2 Interaction with Nitric Oxide (NO) Signaling Methylguanidine acts as a weak inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[1][15][16] It can inhibit nitrite production by activated macrophages in a dose-dependent manner, although it is substantially less potent than other guanidino compounds like aminoguanidine or asymmetric dimethylarginine (ADMA).[15] At a high concentration of 1000 µM, methylguanidine inhibited nitrite production by 47.6%.[15] This inhibition of NO synthesis may contribute to the endothelial dysfunction observed in uremia.

G Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS Citrulline L-Citrulline NOS->Citrulline NO Nitric Oxide (NO) NOS->NO  + MG Methylguanidine MG->NOS Weak Inhibition G cluster_cause Uremic Condition cluster_effect Cellular Effects (in Glial Cells) Creatinine ↑ Creatinine Pool MG ↑ Methylguanidine (Uremic Toxin) Creatinine->MG ROS ↑ Reactive Oxygen Species (ROS) ROS->MG Oxidation Ca ↑ Intracellular Ca²⁺ MG->Ca Potentiates Bax ↑ Bax Expression Ca->Bax Casp3 ↑ Caspase-3 Activation Bax->Casp3 Apoptosis Enhanced Apoptosis Casp3->Apoptosis G start Plasma Sample step1 1. Ion-Pair Extraction (with Hexanitrodiphenylamine into Dichloromethane) start->step1 step2 2. Isolation by Partition Chromatography (as Picrate Ion-Pair) step1->step2 step3 3. Re-extraction of MG-Picrate into Buffer step2->step3 step4 4. Quantitative Determination (Photometry) step3->step4 end MG Concentration step4->end G cluster_assays Assays start Culture C6 Glioma Cells step1 1. Pre-incubate with Methylguanidine (0.1-10 mM, 1 hr) start->step1 step2 2. Induce Oxidative Stress (Add 1 mM H₂O₂) step1->step2 step3 3. Incubate for 18 hours step2->step3 step4 4. Endpoint Analysis step3->step4 MTT MTT Assay (Viability) step4->MTT FURA FURA-2 AM (Intracellular Ca²⁺) step4->FURA WB Western Blot (Bax, Caspase-3) step4->WB

References

The Anti-Inflammatory Effects of Methylguanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylguanidine, a naturally occurring metabolite, has demonstrated significant anti-inflammatory properties in various preclinical models. This technical guide provides an in-depth overview of the mechanisms underlying the anti-inflammatory effects of Methylguanidine hydrochloride. It consolidates quantitative data from key studies, details the experimental protocols used to elicit these findings, and visualizes the involved signaling pathways and experimental workflows. The primary mechanisms of action for this compound include the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the reduction of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α). Evidence also suggests potential interference with the nuclear factor-kappa B (NF-κB) signaling pathway. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development seeking to understand and leverage the anti-inflammatory potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Methylguanidine, a small organic cation, has emerged as a molecule of interest for its potential therapeutic effects in inflammatory conditions.[1][2] Although historically considered a uremic toxin, recent studies have elucidated its potent anti-inflammatory activities.[2][3] This guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing a technical foundation for further research and development.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are multi-faceted, primarily involving the modulation of key enzymatic pathways and signaling cascades that drive the inflammatory response.

Inhibition of Pro-Inflammatory Enzymes

This compound has been shown to inhibit the activity of two key enzymes involved in the inflammatory process: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

  • Inducible Nitric Oxide Synthase (iNOS): iNOS is responsible for the production of large quantities of nitric oxide (NO), a potent pro-inflammatory mediator. Methylguanidine is a known inhibitor of nitric oxide synthase.[1][3] Studies have shown that it is approximately 100 times less potent than aminoguanidine in inhibiting cytokine-induced NO formation in RINm5F cells.[4]

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This compound treatment has been shown to significantly reduce the expression and activity of COX-2 in a carrageenan-induced pleurisy model in rats.[1][2]

Reduction of Pro-Inflammatory Cytokines

A critical aspect of this compound's anti-inflammatory profile is its ability to reduce the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1] TNF-α is a master regulator of the inflammatory response, and its inhibition is a key therapeutic strategy for many inflammatory diseases.

Interference with Inflammatory Signaling Pathways

The production of iNOS, COX-2, and TNF-α is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence of Methylguanidine's effect on the NF-κB pathway is still emerging, its ability to inhibit these downstream targets strongly suggests an upstream modulatory role. One plausible mechanism, extrapolated from studies on similar compounds that form O6-methylguanine adducts, is the attenuation of p65 DNA binding, a crucial step in NF-κB activation.[5]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

ParameterTreatment GroupDose (mg/kg, i.p.)Time (hours)Paw Volume (mL, mean ± SEM)Percentage Inhibition (%)Reference
Paw Volume Carrageenan Control-11.886 ± 0.014-[6]
21.863 ± 0.015-[6]
31.823 ± 0.013-[6]
41.781 ± 0.013-[6]
51.758 ± 0.009-[6]
Methylguanidine3011.746 ± 0.01624.9[1][6]
21.700 ± 0.01628.5[1][6]
31.641 ± 0.01133.6[1][6]
41.603 ± 0.00536.9[1][6]
51.570 ± 0.01239.4[1][6]
Indomethacin (Standard)105-69.1[6]

Table 2: In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Pleurisy in Rats

ParameterTreatment GroupDose (mg/kg, i.p.)Pleural Exudate Volume (mL, mean ± SEM)Total Leukocyte Count (x 10^6 cells/mL, mean ± SEM)Reference
Pleural Exudate & Leukocytes Carrageenan Control-2.5 ± 0.245.6 ± 3.5[1][7]
Methylguanidine30Significantly Reduced (P<0.05)Significantly Reduced (P<0.05)[1][2]

Table 3: In Vitro Anti-Inflammatory Activity of this compound

AssayCell LineStimulantMethylguanidine ConcentrationParameter MeasuredPercentage Inhibition (%)Reference
TNF-α Release J774 MacrophagesLPS1 mMTNF-α73[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).

  • Compound Administration: this compound (30 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) one hour before carrageenan injection. A standard anti-inflammatory drug like Indomethacin (10 mg/kg, i.p.) is used as a positive control.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured immediately after carrageenan injection (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Pleurisy in Rats

This model is used to assess inflammation in a body cavity and allows for the analysis of exudate and cellular infiltration.

  • Animals: Male Wistar rats (200-250 g) are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Induction of Pleurisy: A skin incision is made at the level of the sixth intercostal space on the left side. The underlying muscles are dissected, and 0.2 mL of 1% (w/v) carrageenan in saline is injected into the pleural cavity.[7]

  • Compound Administration: this compound (30 mg/kg, i.p.) or vehicle is administered 1 hour before the carrageenan injection.

  • Sample Collection: At 4 hours post-carrageenan injection, the animals are euthanized. The chest cavity is opened, and the pleural exudate is collected by washing the cavity with a known volume of heparinized saline.

  • Analysis:

    • Exudate Volume: The total volume of the collected fluid is measured, and the exudate volume is calculated by subtracting the volume of the washing solution.

    • Leukocyte Count: The total number of leukocytes in the exudate is determined using a hemocytometer. Differential cell counts can also be performed after staining.

In Vitro TNF-α Release Assay

This assay measures the effect of a compound on the release of TNF-α from stimulated immune cells.

  • Cell Culture: Murine macrophage cell line J774 is cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 mM) for a specified period (e.g., 24 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubating for a further 4-6 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[8][9][10]

iNOS Activity Assay (Griess Reagent Method)

This assay quantifies nitric oxide production by measuring its stable end product, nitrite.

  • Sample Preparation: Cell lysates or tissue homogenates are prepared.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution consisting of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • A standard curve is prepared using known concentrations of sodium nitrite.

    • 50 µL of the sample is added to a 96-well plate.

    • 50 µL of sulfanilamide solution is added to each well and incubated for 5-10 minutes at room temperature, protected from light.

    • 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution is added to each well and incubated for another 5-10 minutes at room temperature, protected from light.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration in the samples is determined by comparison with the standard curve.[11][12][13]

COX-2 Activity Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2.

  • Reagents: A commercial COX inhibitor screening assay kit is typically used, which includes human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • The reaction mixture containing assay buffer, heme, and COX-2 enzyme is prepared.

    • The test compound (this compound) or a known COX-2 inhibitor (e.g., celecoxib) is added to the wells.

    • The reaction is initiated by adding arachidonic acid.

  • Measurement: The appearance of oxidized TMPD is monitored by measuring the absorbance at 590 nm over time.[14] The percentage of COX-2 inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Anti_Inflammatory_Mechanism cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription induces iNOS iNOS Gene_Transcription->iNOS COX2 COX-2 Gene_Transcription->COX2 TNFa TNF-α Gene_Transcription->TNFa NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation TNFa->Inflammation NO->Inflammation PGs->Inflammation Methylguanidine Methylguanidine hydrochloride Methylguanidine->DNA potentially inhibits p65 binding Methylguanidine->iNOS inhibits Methylguanidine->COX2 inhibits Methylguanidine->TNFa inhibits release

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflows

InVivo_Workflow cluster_paw_edema Carrageenan-Induced Paw Edema cluster_pleurisy Carrageenan-Induced Pleurisy Paw_Start Animal Acclimatization & Grouping Paw_Admin Administer Methylguanidine HCl or Vehicle (i.p.) Paw_Start->Paw_Admin Paw_Induce Induce Edema with Carrageenan Injection Paw_Admin->Paw_Induce Paw_Measure Measure Paw Volume (0-5 hours) Paw_Induce->Paw_Measure Paw_Analyze Calculate % Inhibition Paw_Measure->Paw_Analyze Pleurisy_Start Animal Anesthesia Pleurisy_Admin Administer Methylguanidine HCl or Vehicle (i.p.) Pleurisy_Start->Pleurisy_Admin Pleurisy_Induce Induce Pleurisy with Intrapleural Carrageenan Pleurisy_Admin->Pleurisy_Induce Pleurisy_Collect Collect Pleural Exudate (4 hours) Pleurisy_Induce->Pleurisy_Collect Pleurisy_Analyze Measure Exudate Volume & Leukocyte Count Pleurisy_Collect->Pleurisy_Analyze

Caption: Workflow for in vivo anti-inflammatory models.

InVitro_Workflow cluster_tnf TNF-α Release Assay cluster_enzyme Enzyme Activity Assays TNF_Start Seed Macrophages (J774) TNF_Treat Pre-treat with Methylguanidine HCl TNF_Start->TNF_Treat TNF_Stimulate Stimulate with LPS TNF_Treat->TNF_Stimulate TNF_Collect Collect Supernatant TNF_Stimulate->TNF_Collect TNF_Analyze Quantify TNF-α (ELISA) TNF_Collect->TNF_Analyze Enzyme_Start Prepare Sample (Lysate/Homogenate) Enzyme_iNOS iNOS Activity (Griess Reagent) Enzyme_Start->Enzyme_iNOS Enzyme_COX2 COX-2 Activity (Colorimetric) Enzyme_Start->Enzyme_COX2 Enzyme_Analyze Measure NO2- or Oxidized Probe Enzyme_iNOS->Enzyme_Analyze Enzyme_COX2->Enzyme_Analyze

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

This compound exhibits robust anti-inflammatory properties, primarily through the inhibition of iNOS and COX-2, and the suppression of TNF-α release. The collective evidence from in vivo and in vitro studies, as detailed in this guide, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on upstream signaling pathways like NF-κB and MAPK, and to establish its efficacy and safety in more complex disease models. This technical guide provides a solid foundation for such future investigations.

References

The Rise of a Uremic Toxin: A Technical History of Methylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the accumulation of waste products in patients with kidney failure, a condition known as uremia, has been recognized as a source of significant toxicity. Among the myriad of compounds that build up, methylguanidine (MG) has emerged as a key player, implicated in a range of debilitating symptoms from neurological dysfunction to cardiovascular complications. This technical guide delves into the history of methylguanidine's discovery as a uremic toxin, the evolution of its detection, and the current understanding of its pathological mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive overview of this critical area of nephrology.

A Historical Perspective: From Obscure Metabolite to Confirmed Toxin

The story of methylguanidine as a uremic toxin is one of gradual revelation, built upon decades of advancing analytical techniques and clinical observation. While the broader class of guanidino compounds was suspected of contributing to uremic toxicity for some time, the specific role of methylguanidine began to crystallize in the mid-20th century.

Early investigations in the 1960s and 1970s provided the first concrete evidence of methylguanidine's retention in patients with chronic renal failure.[1][2] These seminal studies, often relying on techniques like paper and ion-exchange chromatography, were instrumental in establishing the correlation between elevated methylguanidine levels and the uremic state.[3][4] One of the key findings from this era was the observation that methylguanidine concentrations were significantly higher in uremic patients compared to healthy individuals, laying the groundwork for its classification as a uremic toxin.[3]

Further research solidified this connection, demonstrating a link between methylguanidine and specific uremic symptoms, particularly the neurological complications often seen in patients with advanced kidney disease.[5][6] Studies pointed to methylguanidine as a potential neurotoxin, contributing to the development of uremic polyneuropathy and encephalopathy.[5][7]

The Genesis of a Toxin: Formation and Accumulation

Methylguanidine is not a direct byproduct of normal metabolism but rather is primarily formed from the non-enzymatic oxidation of creatinine, a well-known marker of kidney function.[8][9] This conversion is particularly pronounced in the presence of reactive oxygen species (ROS), highlighting the role of oxidative stress in the pathogenesis of uremia.[9] The process is thought to involve the formation of an intermediate, creatol, which is then further oxidized to yield methylguanidine.[8]

In a healthy individual, the kidneys efficiently excrete methylguanidine. However, in chronic kidney disease (CKD), the decline in glomerular filtration rate leads to its progressive accumulation in the blood and tissues.[10] This retention is a hallmark of uremia and is directly correlated with the severity of renal dysfunction.

Quantifying the Threat: Methylguanidine Levels in Health and Disease

The development of more sophisticated analytical methods, such as high-performance liquid chromatography (HPLC), has allowed for the precise quantification of methylguanidine in biological fluids.[11] These advancements have been crucial in defining the normal and pathological concentrations of this uremic toxin.

PopulationSerum/Plasma Methylguanidine Concentration (µmol/L)Reference
Healthy Subjects 4.0[3]
Uremic Patients (Conservatively-treated) 44.4 ± 5.71[3]
Uremic Patients (Dialysis-treated) 42.4 ± 7.87[3]

Note: These values are representative and may vary between studies depending on the analytical methods used and the patient population.

Unraveling the Mechanisms of Toxicity: Key Signaling Pathways

The pathological effects of methylguanidine are multifaceted, impacting various cellular processes and signaling pathways. Three key areas of its toxicity have been extensively studied: neurotoxicity, inhibition of nitric oxide synthase, and induction of oxidative stress.

Neurotoxicity: Interference with Synaptic Transmission

Methylguanidine's neurotoxic effects are believed to stem from its ability to interfere with inhibitory neurotransmission in the central nervous system. It has been shown to inhibit the function of both γ-aminobutyric acid (GABA) type A (GABA-A) and glycine receptors.[12] This inhibition is thought to occur through a blockade of the chloride channel associated with these receptors, leading to a state of neuronal hyperexcitability that can manifest as seizures and other neurological symptoms characteristic of uremic encephalopathy.[5][12]

GABAReceptorInhibition cluster_synapse Inhibitory Synapse cluster_receptor GABA-A Receptor Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron GABA Binding GABA Binding Chloride Channel Chloride Channel GABA Binding->Chloride Channel Opens Reduced Neuronal Inhibition Reduced Neuronal Inhibition Chloride Channel->Reduced Neuronal Inhibition Leads to Methylguanidine Methylguanidine Methylguanidine->Chloride Channel Blocks GABA GABA GABA->GABA Binding Binds to Neuronal Hyperexcitability Neuronal Hyperexcitability Reduced Neuronal Inhibition->Neuronal Hyperexcitability Results in

Methylguanidine's blockade of the GABA-A receptor chloride channel.
Endothelial Dysfunction: Inhibition of Nitric Oxide Synthase

Methylguanidine is a known inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[13] NO plays a crucial role in vasodilation, and its inhibition by methylguanidine can lead to endothelial dysfunction and hypertension, common complications in patients with CKD.

NOSInhibition cluster_endothelium Endothelial Cell L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) NOS->Nitric Oxide (NO) Produces Reduced Vasodilation Reduced Vasodilation Nitric Oxide (NO)->Reduced Vasodilation Leads to Methylguanidine Methylguanidine Methylguanidine->NOS Inhibits Hypertension Hypertension Reduced Vasodilation->Hypertension Contributes to

Inhibition of Nitric Oxide Synthase by Methylguanidine.
Cellular Damage: Induction of Oxidative Stress

As mentioned earlier, the formation of methylguanidine is linked to oxidative stress. In a damaging feedback loop, elevated levels of methylguanidine can, in turn, exacerbate oxidative stress. It is believed to stimulate the production of reactive oxygen species (ROS) by enzymes such as NADPH oxidase.[13] This increase in ROS can lead to widespread cellular damage, including lipid peroxidation, protein modification, and DNA damage, contributing to the systemic inflammation and tissue injury seen in uremia.

OxidativeStress Methylguanidine Methylguanidine NADPH Oxidase NADPH Oxidase Methylguanidine->NADPH Oxidase Stimulates Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) NADPH Oxidase->Reactive Oxygen Species (ROS) Produces Cellular Damage Cellular Damage Reactive Oxygen Species (ROS)->Cellular Damage Lipid Peroxidation Lipid Peroxidation Cellular Damage->Lipid Peroxidation Protein Modification Protein Modification Cellular Damage->Protein Modification DNA Damage DNA Damage Cellular Damage->DNA Damage

Methylguanidine-induced Oxidative Stress Pathway.

Experimental Protocols: A Glimpse into the Research

The identification and characterization of methylguanidine as a uremic toxin have relied on a variety of experimental techniques. Below are outlines of key methodologies.

Early Detection: Ion-Exchange Chromatography and Colorimetric Reaction

Objective: To separate and quantify methylguanidine from biological fluids.

Protocol Outline:

  • Sample Preparation: Deproteinization of serum or urine samples using an agent like trichloroacetic acid.

  • Ion-Exchange Chromatography:

    • The supernatant is applied to a cation-exchange chromatography column (e.g., Dowex 50).

    • The column is washed with buffers of increasing pH or ionic strength to elute different compounds.

    • Fractions are collected.

  • Colorimetric Detection (Sakaguchi Reaction):

    • Fractions suspected of containing guanidino compounds are mixed with α-naphthol and an oxidizing agent (e.g., sodium hypochlorite).

    • The development of a red color indicates the presence of a guanidino group.

    • The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of methylguanidine.

Workflow for early detection of methylguanidine.
Modern Quantification: High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-sensitivity and high-specificity quantification of methylguanidine.

Protocol Outline:

  • Sample Preparation:

    • Deproteinization of plasma or serum.

    • Derivatization of methylguanidine with a fluorescent tag (e.g., reaction with ninhydrin or other reagents) to enhance detection.

  • HPLC Analysis:

    • The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column).

    • A specific mobile phase gradient is used to separate methylguanidine from other sample components.

  • Detection:

    • A fluorescence or UV detector is used to detect the derivatized methylguanidine as it elutes from the column.

    • The peak area is proportional to the concentration of methylguanidine in the sample, which is determined by comparison to a standard curve.

Workflow for modern HPLC-based quantification of methylguanidine.

Conclusion and Future Directions

The journey of methylguanidine from a chemical curiosity to a recognized uremic toxin underscores the importance of persistent scientific inquiry and technological advancement. While significant progress has been made in understanding its origins and pathological effects, many questions remain. Future research will likely focus on developing more targeted therapies to reduce methylguanidine production or enhance its removal, thereby mitigating its toxic impact on patients with chronic kidney disease. Furthermore, a deeper understanding of the intricate signaling pathways it disrupts will be crucial for the development of novel interventions to combat the debilitating consequences of uremia. The continued investigation of methylguanidine and other uremic toxins holds the promise of improving the quality of life and long-term outcomes for millions of individuals affected by kidney failure worldwide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methylguanidine Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methylguanidine hydrochloride powder. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations to support laboratory work and drug discovery initiatives.

Chemical Identity and Structure

This compound is the salt form of methylguanidine, an endogenous metabolite.[1][2] It is a key building block in organic synthesis, particularly in the creation of biaryl derivatives that have been evaluated as BACE1 inhibitors.[3][4]

Molecular Structure:

Chemical Structure of this compound cluster_cation Methylguanidinium Cation cluster_anion Chloride Anion C C N1 N C->N1 N2 N C->N2 N3 N C->N3 H1 H N1->H1 H2 H N1->H2 H4 H N2->H4 H5 H N2->H5 H3 H N3->H3 CH3 CH₃ N3->CH3 Cl Cl⁻

Caption: Chemical structure of this compound.

Physical Properties

This compound is a white to off-white crystalline powder.[5][6] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3][7]

PropertyValueSource(s)
Molecular Formula C₂H₈ClN₃[3]
Molecular Weight 109.56 g/mol [1][2][8]
CAS Number 22661-87-6[3]
Appearance White to off-white crystalline powder[5][6]
Melting Point 121-124 °C[6]
Solubility Soluble in water (50 mg/mL)[3][4][6]
Soluble in DMSO (55 mg/mL)[2]
Slightly soluble in Methanol[6]
Hygroscopicity Hygroscopic[3][7]

Chemical Properties and Reactivity

This compound is a stable compound under recommended storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[7] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[7]

PropertyDescriptionSource(s)
Stability Stable, but hygroscopic.[6][7]
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, acid chlorides.[7]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl).[7]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

  • Capillary melting point apparatus

  • Mortar and pestle

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Grind a small amount of the this compound powder to a fine consistency using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C per minute initially.

  • As the temperature approaches the expected melting point (around 110 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting). The melting range for this compound is reported as 121-124 °C.[6]

Solubility Assessment

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Beakers or test tubes

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

Procedure (for Water Solubility):

  • Weigh out a precise amount of this compound powder (e.g., 50 mg) using an analytical balance.

  • Transfer the powder to a volumetric flask or a beaker containing a known volume of deionized water (e.g., 1 mL).

  • Stir the mixture using a magnetic stirrer or agitate using a vortex mixer until the solid is completely dissolved.

  • Observe the solution for clarity and color. A clear, colorless to light yellow solution should be formed.[3][6]

  • If the solid dissolves completely, the solubility is at least the concentration tested (e.g., 50 mg/mL). The process can be repeated with increasing amounts of solute until saturation is reached to determine the exact solubility.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The spectrum is typically run in a deuterated solvent such as D₂O.[9]

Expected ¹H NMR Peaks (in D₂O):

  • A singlet corresponding to the methyl (CH₃) protons.

  • Broad signals corresponding to the amine (NH₂) and imine (NH) protons, which may exchange with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum is often obtained using a KBr disc method.[10]

Expected IR Absorption Bands:

  • N-H stretching vibrations (amine and imine groups) in the region of 3100-3500 cm⁻¹.

  • C=N stretching vibration around 1650 cm⁻¹.

  • N-H bending vibrations around 1600 cm⁻¹.

  • C-N stretching vibrations in the region of 1200-1350 cm⁻¹.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[3][11] It may also cause respiratory irritation.[11]

Precautionary Measures:

  • Wash hands thoroughly after handling.[7]

  • Wear protective gloves, clothing, eye, and face protection.[7]

  • Avoid breathing dust.[11]

  • Use only in a well-ventilated area.[11]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[3][7]

  • Due to its hygroscopic nature, it should be stored away from moisture.[3][7]

  • For long-term stability, storage in a freezer at -20°C is recommended.[3][6]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a new batch of this compound powder.

cluster_start Start cluster_physical Physical Characterization cluster_chemical Chemical Characterization cluster_end Conclusion start Receive Methylguanidine Hydrochloride Powder appearance Visual Inspection (Color, Form) start->appearance melting_point Melting Point Determination appearance->melting_point solubility Solubility Assessment melting_point->solubility nmr ¹H NMR Spectroscopy solubility->nmr ir IR Spectroscopy nmr->ir pass Batch Passes QC ir->pass All specifications met fail Batch Fails QC ir->fail Specifications not met

Caption: Workflow for the characterization of this compound.

References

An In-Depth Technical Guide to Methylguanidine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central Index:

  • CAS Number: 21770-81-0

  • Molecular Formula: C₂H₈ClN₃

  • Molecular Weight: 109.56 g/mol

  • Synonyms: N-Methylguanidine HCl, 1-Methylguanidine hydrochloride

Molecular Structure:

SMILES: C(N)N(C)C(=[NH2+])N.[Cl-]

Physicochemical Properties

Methylguanidine hydrochloride is a white to off-white, hygroscopic crystalline solid. It is highly soluble in water. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 21770-81-0
Alternate CAS 22661-87-6[1]
Molecular Formula C₂H₈ClN₃
Molecular Weight 109.56 g/mol
Appearance White to off-white powder[1]
Solubility Soluble in water (50 mg/mL)[1]
SMILES CN=C(N)N.Cl
InChI Key VJQCNCOGZPSOQZ-UHFFFAOYSA-N

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of dicyandiamide with methylammonium chloride. This reaction typically proceeds at elevated temperatures and can provide near-quantitative yields of the desired product.

Experimental Protocol: Synthesis from Dicyandiamide and Methylammonium Chloride

This protocol is adapted from the method described by Werner and Bell (1922).

Materials:

  • Dicyandiamide

  • Methylammonium chloride

  • Glycerol bath

  • Reaction tube with a stirrer and thermometer

  • Ethanol (for extraction)

Procedure:

  • An intimate mixture of dicyandiamide and methylammonium chloride (in a 1:2 molar ratio) is prepared.

  • The mixture is placed in a reaction tube and heated in a glycerol bath.

  • The temperature is gradually raised to and maintained at 120-130°C, with constant stirring, until the reaction mixture fuses and the reaction is complete (typically several hours).

  • After cooling, the solid product is crushed.

  • The crushed solid is extracted with hot ethanol to dissolve the this compound, leaving behind any unreacted starting materials or byproducts.

  • The ethanolic solution is filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from ethanol.

Yield: This method has been reported to produce practically quantitative yields of this compound.[2]

Quantitative Analysis

Accurate quantification of methylguanidine is crucial, particularly in biological matrices. High-performance liquid chromatography (HPLC) is a widely used and sensitive method for this purpose.

Experimental Protocol: HPLC-Fluorescence Detection of Methylguanidine

This protocol is based on the method developed by Yamamoto et al. (1979) for the analysis of methylguanidine in physiological fluids.

Instrumentation:

  • High-performance liquid chromatograph

  • Cation-exchange column (e.g., 6 x 0.23 cm)

  • Fluorometer

  • Reagent pump for post-column derivatization

Reagents:

  • Mobile Phase: 0.5 M Sodium hydroxide solution

  • Derivatization Reagent: 9,10-Phenanthrenequinone solution

  • This compound standard solutions

Procedure:

  • Sample Preparation: Biological samples (e.g., serum, cerebrospinal fluid) are deproteinized, typically by adding an equal volume of 10% trichloroacetic acid, followed by centrifugation. The supernatant is collected for analysis.

  • Chromatographic Separation:

    • An aliquot of the prepared sample or standard is injected onto the cation-exchange column.

    • Isocratic elution is performed with 0.5 M sodium hydroxide at a constant flow rate.

  • Post-Column Derivatization:

    • The column effluent is mixed with the 9,10-phenanthrenequinone solution delivered by a reagent pump.

    • The reaction produces a highly fluorescent derivative of methylguanidine.

  • Detection:

    • The fluorescent derivative is detected by a fluorometer with appropriate excitation and emission wavelengths.

  • Quantification:

    • A calibration curve is constructed by plotting the peak areas of the methylguanidine standards against their concentrations.

    • The concentration of methylguanidine in the samples is determined by interpolating their peak areas on the calibration curve.

Performance: This method demonstrates high sensitivity, allowing for the detection of sub-nanomole levels of methylguanidine.[3]

Biological Activities and Applications in Drug Development

Methylguanidine exhibits a range of biological activities, making it a molecule of interest for researchers in various fields, from toxicology to drug discovery.

Inhibition of Enzymes

N-Methylguanidine has been reported to inhibit the metabolism of certain hepatic drugs mediated by cytochrome P450 enzymes in human liver microsomes and hepatocytes.[1] Specific IC50 values for individual CYP isoforms are not well-documented in publicly available literature, and further research is needed to quantify its inhibitory potency against specific CYPs such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Anti-inflammatory Effects

Methylguanidine has demonstrated significant anti-inflammatory properties, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and the release of tumor necrosis factor-alpha (TNF-α).

Methylguanidine is an inhibitor of iNOS, an enzyme involved in the production of nitric oxide (NO), a key mediator in inflammatory processes. However, it is considered a less potent inhibitor of iNOS compared to other guanidino compounds like aminoguanidine.[4]

iNOS_Inhibition Inflammatory Stimuli Inflammatory Stimuli iNOS Induction iNOS Induction Inflammatory Stimuli->iNOS Induction iNOS iNOS iNOS Induction->iNOS L-Arginine L-Arginine L-Arginine->iNOS Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Inflammation Inflammation Nitric Oxide (NO)->Inflammation Methylguanidine Methylguanidine Methylguanidine->iNOS Inhibition

Caption: Inhibition of the iNOS pathway by methylguanidine.

Methylguanidine significantly inhibits the release of TNF-α, a pro-inflammatory cytokine. Studies have shown that in lipopolysaccharide (LPS)-stimulated macrophages, methylguanidine can inhibit TNF-α release by over 70%.[5]

TNF_Alpha_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Cascade Signaling Cascade TLR4->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation TNF-alpha Gene Transcription TNF-alpha Gene Transcription NF-kB Activation->TNF-alpha Gene Transcription TNF-alpha Release TNF-alpha Release TNF-alpha Gene Transcription->TNF-alpha Release Methylguanidine Methylguanidine Methylguanidine->Signaling Cascade Inhibition

Caption: Inhibition of LPS-induced TNF-α release by methylguanidine.

Role in Uremia

Methylguanidine is a known uremic toxin, accumulating in the body during renal failure. Its presence is associated with some of the clinical manifestations of uremia.

Application in the Synthesis of BACE1 Inhibitors

This compound serves as a key building block in the synthesis of various pharmaceutical compounds, including inhibitors of beta-secretase 1 (BACE1). BACE1 is a prime therapeutic target in Alzheimer's disease research. While specific protocols are often proprietary, the general strategy involves incorporating the methylguanidino moiety into a larger molecular scaffold designed to interact with the active site of the BACE1 enzyme.

Conclusion

This compound is a versatile compound with a rich history in chemical synthesis and a growing profile of biological activities. Its role as an enzyme inhibitor and an anti-inflammatory agent presents opportunities for further investigation and potential therapeutic applications. For researchers and drug development professionals, a thorough understanding of its synthesis, analytical methods, and biological effects is essential for harnessing its potential.

References

An In-depth Technical Guide to the Endogenous Synthesis and Natural Sources of Methylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylguanidine (MG) is a small, nitrogenous organic compound that has garnered significant attention in the biomedical field, primarily as a uremic toxin that accumulates in patients with chronic kidney disease (CKD). Its presence is associated with several pathophysiological conditions, including neurological and cardiovascular complications. This technical guide provides a comprehensive overview of the natural sources and endogenous synthesis of methylguanidine, with a focus on its metabolic pathways, precursor molecules, and the cellular mechanisms involved in its formation. Detailed experimental protocols for its quantification, quantitative data from various biological matrices, and visualizations of its synthesis and associated signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Methylguanidine (chemical formula: C₂H₇N₃) is a guanidino compound structurally related to arginine and creatinine. While present at low levels in healthy individuals, its concentration significantly increases in patients with renal failure, contributing to the clinical syndrome of uremia. Understanding the origins and formation of methylguanidine is crucial for developing therapeutic strategies to mitigate its toxic effects. This guide delves into the intricate details of its synthesis from both endogenous and exogenous sources.

Natural and Exogenous Sources of Methylguanidine

While the primary focus of this guide is on endogenous synthesis, it is important to acknowledge that external sources can contribute to the body's methylguanidine pool.

Dietary Intake: Methylguanidine can be ingested through certain foods. Notably, high amounts have been found in boiled beef and broth. This is attributed to the heat-induced oxidation of creatinine, which is abundant in muscle tissue. Diets rich in such foods can lead to a transient increase in urinary methylguanidine excretion. Conversely, vegetarian or protein-free diets have been shown to reduce its urinary output.

Endogenous Synthesis of Methylguanidine

The majority of methylguanidine in the body is produced endogenously through the metabolic breakdown of nitrogenous compounds.

The Precursor: Creatinine

The principal precursor for the synthesis of methylguanidine is creatinine.[1][2] Creatinine is a breakdown product of creatine phosphate in muscle and is normally excreted by the kidneys. In conditions of renal failure, elevated creatinine levels provide an ample substrate for its conversion to methylguanidine.

The Primary Synthesis Pathway: Non-Enzymatic Oxidation

The predominant mechanism for the conversion of creatinine to methylguanidine is a non-enzymatic oxidation process mediated by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH).[1][2] This reaction is exacerbated in states of high oxidative stress, which is a common feature of uremia.

The proposed pathway involves the formation of an intermediate compound, creatol (5-hydroxycreatinine), which then partially decomposes to form methylguanidine.[1][2]

Reaction Scheme: Creatinine + •OH → Creatol → Methylguanidine

This oxidative process underscores the link between renal failure, oxidative stress, and the accumulation of uremic toxins like methylguanidine.

Cellular Location of Synthesis: The Role of Peroxisomes

While the oxidation of creatinine is non-enzymatic, the generation of the necessary reactive oxygen species often occurs within specific cellular compartments. The liver, and specifically hepatic peroxisomes, have been identified as a significant site of methylguanidine synthesis.[3]

Peroxisomes are involved in various metabolic processes, including the beta-oxidation of very long-chain fatty acids.[4] A byproduct of these enzymatic reactions is the production of hydrogen peroxide (H₂O₂), which can subsequently lead to the formation of highly reactive hydroxyl radicals.[3] Thus, the enzymatic machinery of the peroxisome creates a localized environment rich in ROS, facilitating the non-enzymatic conversion of creatinine to methylguanidine.[3]

Quantitative Data on Methylguanidine Concentrations

The concentration of methylguanidine varies significantly between healthy individuals and those with chronic kidney disease. The following tables summarize representative quantitative data from various biological matrices.

Table 1: Methylguanidine Concentrations in Human Biological Fluids

Biological FluidConditionMean Concentration (μmol/L)Reference(s)
Plasma/SerumNormal1.62 (± 1.3)[5]
Plasma/SerumUremia (non-dialyzed)Up to 35 times higher than normal[6]
Plasma/SerumUremia (dialyzed)Lower than non-dialyzed, but still elevated[7]
UrineNormalVariable, dependent on diet[7]
UrineUremiaExcretion may not be proportionally increased due to reduced renal clearance[6][7]
Cerebrospinal FluidUremiaSignificantly increased[8][9][10]

Table 2: Methylguanidine Concentrations in Rat Tissues (Uremic Model)

TissueConcentration Relative to SerumReference(s)
Blood Cells5-7 times higher[11]
Liver5-7 times higher[11]
Kidney5-7 times higher[11]
Colon5-7 times higher[11]
Muscle5-7 times higher[11]
BrainNo significant increase relative to serum[11]

Experimental Protocols for Methylguanidine Quantification

Accurate quantification of methylguanidine is essential for research and clinical monitoring. The following are representative protocols for two common analytical methods.

Protocol 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is based on the separation of guanidino compounds by cation-exchange chromatography followed by post-column derivatization to produce a fluorescent product.

Objective: To quantify methylguanidine in serum or cerebrospinal fluid.

Materials:

  • HPLC system with a cation-exchange column (e.g., 6 x 0.23 cm)

  • Fluorometer

  • 0.5 M Sodium Hydroxide solution (Mobile Phase)

  • 9,10-Phenanthrenequinone solution (Derivatizing agent)

  • Methylguanidine standard

  • Serum/CSF samples

  • Centrifugal filters for deproteinization

Procedure:

  • Sample Preparation:

    • Thaw frozen serum or CSF samples on ice.

    • Deproteinize the samples by passing them through a centrifugal filter (e.g., 10 kDa molecular weight cutoff).

    • Collect the protein-free ultrafiltrate for analysis.

  • Chromatographic Separation:

    • Equilibrate the cation-exchange column with the 0.5 M NaOH mobile phase at a constant flow rate.

    • Inject a defined volume of the prepared sample or standard onto the column.

    • Elute the guanidino compounds isocratically.

  • Post-Column Derivatization and Detection:

    • As the column effluent exits the column, mix it with the 9,10-phenanthrenequinone solution in a reaction coil.

    • The reaction produces fluorescent derivatives of the guanidino compounds.

    • Detect the fluorescent signal using a fluorometer set at the appropriate excitation and emission wavelengths for the derivative.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the methylguanidine standard.

    • Determine the concentration of methylguanidine in the samples by comparing their peak areas to the standard curve.[12]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like methylguanidine.

Objective: To quantify methylguanidine in serum or plasma.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 100 mm x 2.1 mm)

  • Mobile Phase A: 0.05% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Methylguanidine standard

  • Internal standard (e.g., a stable isotope-labeled version of methylguanidine)

  • Protein precipitation solvent (e.g., methanol or acetonitrile)

  • Serum/plasma samples

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette a small volume (e.g., 50 µL) of serum/plasma, standard, or quality control sample into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add a larger volume (e.g., 200 µL) of cold protein precipitation solvent (e.g., methanol).

    • Vortex vigorously to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[13][14]

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Separate the analytes using a gradient elution with Mobile Phases A and B. A typical gradient might start with a high percentage of A, ramping up to a high percentage of B to elute the compounds, and then re-equilibrating the column.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Define the specific precursor-to-product ion transitions for both methylguanidine and the internal standard.

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Calculate the concentration of methylguanidine in the unknown samples from the calibration curve.[15]

Visualization of Synthesis and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways related to methylguanidine.

Endogenous Synthesis of Methylguanidine

cluster_peroxisome Peroxisomal ROS Generation creatinine Creatinine creatolf Creatol (5-Hydroxycreatinine) creatinine->creatolf Oxidation ros Reactive Oxygen Species (e.g., •OH) ros->creatinine mg Methylguanidine creatolf->mg Decomposition peroxisome Hepatic Peroxisome p_beta_ox Fatty Acid β-Oxidation h2o2 H₂O₂ p_beta_ox->h2o2 produces h2o2->ros generates

Caption: Endogenous synthesis of methylguanidine from creatinine via oxidative stress.

Methylguanidine's Impact on Inflammatory Signaling

mg Methylguanidine (Uremic Toxin) inos Inducible Nitric Oxide Synthase (iNOS) Expression mg->inos inhibits tnf TNF-α Release mg->tnf inhibits no Nitric Oxide (NO) Production inos->no inflammation Inflammation tnf->inflammation no->inflammation

Caption: Inhibitory effects of methylguanidine on iNOS and TNF-α pathways.

Uremic Toxin-Mediated Silencing of the Klotho Gene

uremic_toxins Uremic Toxins (including Methylguanidine) nox4 NADPH Oxidase 4 (NOX4) uremic_toxins->nox4 activate ros Reactive Oxygen Species (ROS) nox4->ros produce dnmt DNA Methyltransferases (DNMT1, 3a, 3b) ros->dnmt induce expression of klotho_promoter Klotho Gene Promoter (CpG Islands) dnmt->klotho_promoter hypermethylate klotho_expression Klotho Gene Expression klotho_promoter->klotho_expression silences aging_protection Anti-aging Effects Renoprotection klotho_expression->aging_protection

Caption: Pathway of Klotho gene silencing induced by uremic toxins and oxidative stress.

Conclusion

Methylguanidine is a significant uremic toxin with both exogenous and endogenous origins. Its primary endogenous synthesis pathway involves the non-enzymatic, ROS-mediated oxidation of creatinine, a process that is particularly active in the peroxisomes of the liver and is heightened in conditions of renal failure. The accumulation of methylguanidine has been linked to the inhibition of key inflammatory mediators and the epigenetic silencing of protective genes like Klotho. The detailed methodologies and quantitative data provided in this guide offer a foundational resource for researchers investigating the pathophysiology of uremia and developing novel therapeutic interventions to counteract the detrimental effects of methylguanidine and other uremic toxins.

References

Inhibitory Action of N-Methylguanidine Against Trypsin Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibitory action of N-Methylguanidine (NMG) against trypsin, a key serine protease involved in numerous physiological and pathological processes. While direct experimental data for N-Methylguanidine's inhibition of trypsin is not extensively available in current literature, this document extrapolates from the known behavior of other guanidino-containing compounds and established enzymology principles to present a comprehensive analysis. This guide covers the theoretical basis for its inhibitory activity, a standardized experimental protocol for its evaluation, and a logical framework for its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers investigating novel trypsin inhibitors and for professionals in the field of drug development.

Introduction to Trypsin and its Inhibition

Trypsin is a serine protease found in the digestive system, where it plays a crucial role in the breakdown of proteins.[1] Its catalytic activity is dependent on a catalytic triad within its active site, consisting of histidine-57, aspartate-102, and serine-195.[2] Trypsin exhibits a high degree of specificity, preferentially cleaving peptide chains at the carboxyl side of lysine and arginine residues.[1] This specificity is primarily dictated by the S1 pocket, a deep, negatively charged binding pocket in the enzyme's active site that accommodates the positively charged side chains of lysine and arginine.

The inhibition of trypsin is a critical area of research due to its involvement in various pathological conditions, including pancreatitis, inflammation, and cancer.[3] Small molecule inhibitors of trypsin often mimic the structure of its natural substrates, arginine and lysine. The guanidino group, a key feature of the arginine side chain, is a common moiety in synthetic trypsin inhibitors due to its ability to form strong electrostatic interactions with the aspartate-189 residue at the bottom of the S1 pocket.

N-Methylguanidine as a Putative Trypsin Inhibitor

N-Methylguanidine (NMG) is a small organic compound featuring a guanidinium group. Based on the well-established structure-activity relationships of guanidine-containing trypsin inhibitors, it is hypothesized that NMG acts as a competitive inhibitor of trypsin.[4][5] The positively charged guanidinium group of NMG is expected to bind to the S1 pocket of trypsin, thereby blocking the entry of natural substrates and inhibiting the enzyme's catalytic activity.

Proposed Mechanism of Action

The inhibitory action of N-Methylguanidine is predicated on its structural similarity to the side chain of arginine. The proposed mechanism involves the following key interactions:

  • Electrostatic Interaction: The positively charged guanidinium group of NMG is expected to form a salt bridge with the negatively charged carboxylate group of Aspartate 189 (Asp189) located at the base of the S1 specificity pocket of trypsin.

  • Hydrogen Bonding: The amine groups of the guanidinium moiety can act as hydrogen bond donors, forming hydrogen bonds with the backbone carbonyl oxygens of residues lining the S1 pocket, such as Glycine 219 and Serine 214.

  • Competitive Inhibition: By occupying the S1 pocket, NMG prevents the binding of natural substrates (proteins containing lysine and arginine residues) to the active site, thus competitively inhibiting the catalytic activity of trypsin.

Quantitative Analysis of N-Methylguanidine Inhibition

Table 1: Hypothetical Kinetic Parameters for Trypsin Inhibition by N-Methylguanidine

ParameterValueDescription
IC50 50 µMThe concentration of N-Methylguanidine required to inhibit 50% of trypsin activity under the specified assay conditions.
Ki 25 µMThe inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a stronger binding affinity.
Inhibition Type CompetitiveThe inhibitor binds to the active site of the free enzyme, competing with the substrate.

Note: The values presented in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate quantification.

Experimental Protocol for Trypsin Inhibition Assay

This section details a standardized protocol for determining the inhibitory activity of N-Methylguanidine against bovine pancreatic trypsin.[6][7]

Materials and Reagents
  • Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich, T1426)

  • N-α-Benzoyl-L-arginine ethyl ester (BAEE) (Substrate)

  • N-Methylguanidine hydrochloride (Inhibitor)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 253 nm

Preparation of Solutions
  • Trypsin Stock Solution (1 mg/mL): Dissolve bovine pancreatic trypsin in 1 mM HCl. Store at -20°C.

  • Trypsin Working Solution (20 nM): Dilute the trypsin stock solution in Tris-HCl buffer immediately before use.

  • BAEE Stock Solution (10 mM): Dissolve BAEE in Tris-HCl buffer.

  • N-Methylguanidine Stock Solution (10 mM): Dissolve N-Methylguanidine hydrochloride in deionized water. Further dilutions should be made in Tris-HCl buffer.

Assay Procedure
  • Assay Preparation: To each well of a 96-well microplate, add the following in order:

    • Tris-HCl buffer

    • N-Methylguanidine solution at various concentrations (or buffer for control)

    • Trypsin working solution (20 nM final concentration)

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add BAEE solution to each well to a final concentration of 1 mM to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 253 nm every 30 seconds for 10 minutes at 25°C. The rate of BAEE hydrolysis is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of trypsin inhibition against the logarithm of the N-Methylguanidine concentration.

    • Determine the IC50 value from the resulting dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (BAEE) and the inhibitor (N-Methylguanidine). Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the proposed inhibitory mechanism and the experimental workflow.

Inhibitory_Mechanism Trypsin Trypsin (Active Site) ES_Complex Enzyme-Substrate Complex Trypsin->ES_Complex binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Trypsin->EI_Complex binds Substrate Substrate (Arginine/Lysine) Substrate->ES_Complex binds NMG N-Methylguanidine NMG->EI_Complex binds ES_Complex->Trypsin releases Products Cleavage Products ES_Complex->Products catalysis

Caption: Proposed competitive inhibition of trypsin by N-Methylguanidine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sol_Prep Prepare Solutions (Trypsin, Substrate, NMG) Plate_Setup Set up 96-well Plate Sol_Prep->Plate_Setup Preincubation Pre-incubate Trypsin + NMG (15 min, 25°C) Plate_Setup->Preincubation Reaction_Start Add Substrate (BAEE) Preincubation->Reaction_Start Kinetic_Read Measure Absorbance at 253 nm (10 min) Reaction_Start->Kinetic_Read Calc_V0 Calculate Initial Velocities (V₀) Kinetic_Read->Calc_V0 Plot_Inhibition Plot % Inhibition vs. [NMG] Calc_V0->Plot_Inhibition Lineweaver_Burk Lineweaver-Burk/Dixon Plot Calc_V0->Lineweaver_Burk Determine_IC50 Determine IC50 Plot_Inhibition->Determine_IC50 Determine_Ki Determine Ki and Inhibition Type Lineweaver_Burk->Determine_Ki

References

The Core Interaction of Methylguanidine Hydrochloride with Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylguanidine hydrochloride is a small organic compound of significant interest in biomedical research. As a metabolite, it is recognized as a uremic toxin that accumulates in patients with renal failure. Furthermore, its guanidinium group is a common moiety in various biologically active molecules, including the amino acid arginine, and is known to participate in a range of protein interactions. This technical guide provides an in-depth exploration of the fundamental interactions between this compound and proteins, offering insights into the molecular mechanisms, quantitative binding parameters, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a valuable resource for researchers in drug discovery and development, as well as for scientists investigating the molecular basis of uremia and other pathological conditions involving guanidino compounds.

Fundamental Principles of Methylguanidine-Protein Interactions

The interaction of this compound with proteins is primarily governed by the physicochemical properties of its protonated form, the methylguanidinium ion, which is prevalent at physiological pH. The key molecular forces at play include:

  • Electrostatic Interactions and Hydrogen Bonding: The planar, delocalized positive charge of the guanidinium group allows for strong electrostatic interactions and the formation of multiple hydrogen bonds with negatively charged and polar amino acid residues. Analysis of protein crystal structures containing guanidinium ions reveals a high frequency of hydrogen bonds, particularly with the side chains of aspartate and glutamate, as well as with backbone carbonyl oxygen atoms.[1] These interactions with acidic residues are exceptionally strong.[1]

  • Hydrophobic and Cation-π Interactions: While the guanidinium group itself is polar, the methyl group of methylguanidine introduces a degree of hydrophobicity. More significantly, the planar structure and delocalized positive charge of the guanidinium group facilitate favorable cation-π interactions with the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine.[2][3] These interactions are crucial in the recognition of arginine-rich motifs in many protein-protein interfaces and can be mimicked by methylguanidine.

  • Protein Denaturation: At high concentrations, guanidinium hydrochloride, a closely related compound, is a potent protein denaturant.[4][5] This denaturation is thought to occur through a combination of mechanisms, including the disruption of the hydrogen-bonding network of water, which weakens hydrophobic interactions within the protein core, and direct binding to the protein, which stabilizes the unfolded state.[4][5] Methylguanidine, due to its structural similarity, is expected to exhibit similar denaturing properties, although the methyl group may modulate its efficacy.

Quantitative Analysis of Methylguanidine-Protein Interactions

Quantifying the binding affinity and thermodynamics of methylguanidine-protein interactions is crucial for understanding its biological effects. While comprehensive datasets for this compound are not extensively available in the public domain, data from studies on methylguanidine and its derivatives provide valuable insights into its inhibitory potential against specific protein targets.

CompoundProtein TargetAssay TypeParameterValueReference
N'-phenanthroline-substituted N-methylguanidinePyruvate Kinase M2 (PKM2)Cell-based (A549)IC503.36 µM[6]
N'-phenanthroline-substituted N-methylguanidinePyruvate Kinase M2 (PKM2)Cell-based (HCC1833)IC509.20 µM[6]
MethylguanidineInducible Nitric Oxide Synthase (iNOS)Cell-based (RINm5F)Inhibition~100-fold less potent than L-NMMA[6]
MethylguanidineConstitutive Nitric Oxide Synthase (cNOS)Isolated rat mesenteric arteriesInhibitionWeak inhibitor[6]

Note: The provided IC50 values are for a derivative of N-methylguanidine, highlighting the potential for this scaffold in inhibitor design. The data for nitric oxide synthase indicates that methylguanidine is a relatively weak inhibitor compared to established standards like L-NMMA (NG-monomethyl-L-arginine). Further quantitative studies are necessary to establish a broader profile of this compound's binding affinities and thermodynamic parameters across a range of protein targets.

Experimental Protocols for Studying Methylguanidine-Protein Interactions

A variety of biophysical techniques can be employed to characterize the interaction between this compound and proteins. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-100 µM) in a suitable buffer (e.g., phosphate or HEPES buffer) with a well-defined pH.

    • Prepare a concentrated solution of this compound (typically 1-10 mM) in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the buffer is highly recommended.

    • Thoroughly degas both the protein and ligand solutions to prevent bubble formation in the calorimeter cell and syringe.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics, providing association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations, which can be particularly relevant for small molecule analytes like methylguanidine.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). It is important to have a "zero-analyte" (buffer only) injection for baseline subtraction.

    • Inject the different concentrations of this compound over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant immobilized protein) to correct for bulk refractive index changes and non-specific binding.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Globally fit the kinetic data from the association and dissociation phases of the sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the Kd from the ratio of the rate constants.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, three-dimensional structure of a protein in complex with methylguanidine, revealing the precise binding site and the specific molecular interactions.

Experimental Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the purified protein with an excess of this compound and screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) methods.

    • Soaking: Grow crystals of the apo-protein first and then transfer them to a solution containing this compound for a defined period to allow the small molecule to diffuse into the crystal and bind to the protein.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement if a structure of the apo-protein is available.

    • Build the protein model and fit the methylguanidine molecule into the electron density map.

    • Refine the structure to obtain a final, high-quality model of the protein-ligand complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution. Chemical shift perturbation (CSP) mapping is a common method to identify the binding site and determine the binding affinity.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a sample of 15N-labeled protein (typically 50-500 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O).

    • Prepare a concentrated stock solution of this compound in the same buffer.

  • NMR Titration:

    • Acquire a 2D 1H-15N HSQC spectrum of the apo-protein.

    • Add increasing amounts of this compound to the protein sample and acquire a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra and monitor the changes in the chemical shifts of the protein's backbone amide resonances.

    • Calculate the weighted-average chemical shift difference for each residue at each titration point.

    • Plot the chemical shift changes as a function of the ligand concentration and fit the data to a binding equation to determine the Kd.

    • Map the residues with significant chemical shift perturbations onto the protein structure to identify the binding site.

Signaling Pathways and Experimental Workflows

This compound can influence cellular signaling pathways by interacting with key protein components. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these interactions and a general workflow for their investigation.

Inhibition of Nitric Oxide Synthase (NOS)

Methylguanidine is known to be a weak inhibitor of nitric oxide synthase, an enzyme that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune responses.

NitricOxideSynthasePathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Downstream_Signaling Downstream Signaling (e.g., cGMP pathway) NO->Downstream_Signaling Methylguanidine Methylguanidine Methylguanidine->NOS Inhibition

Inhibition of the Nitric Oxide Synthase pathway by methylguanidine.
Inhibition of Pyruvate Kinase M2 (PKM2)

Derivatives of N-methylguanidine have been shown to inhibit pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.

Glycolysis_PKM2_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PEP Phosphoenolpyruvate (PEP) F16BP->PEP PKM2 Pyruvate Kinase M2 (PKM2) PEP->PKM2 Pyruvate Pyruvate PKM2->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Methylguanidine_Derivative N-Methylguanidine Derivative Methylguanidine_Derivative->PKM2 Inhibition

Inhibition of Pyruvate Kinase M2 in the glycolytic pathway.
General Experimental Workflow for Characterizing Methylguanidine-Protein Interactions

The following diagram outlines a typical workflow for the comprehensive characterization of the interaction between this compound and a target protein.

ExperimentalWorkflow Start Hypothesized Interaction (Methylguanidine + Target Protein) ITC Isothermal Titration Calorimetry (ITC) - Determine Kd, ΔH, ΔS, n Start->ITC SPR Surface Plasmon Resonance (SPR) - Determine kon, koff, Kd Start->SPR NMR NMR Spectroscopy - Identify binding site - Determine Kd Start->NMR Xray X-ray Crystallography - High-resolution structure of complex Start->Xray Quantitative_Data Quantitative Binding Data ITC->Quantitative_Data SPR->Quantitative_Data NMR->Quantitative_Data Structural_Data Structural Information NMR->Structural_Data Xray->Structural_Data Biological_Validation Biological Validation - Cell-based assays - In vivo studies Quantitative_Data->Biological_Validation Structural_Data->Biological_Validation End Characterized Interaction Biological_Validation->End

A general workflow for characterizing methylguanidine-protein interactions.

Conclusion and Future Directions

This compound interacts with proteins through a combination of electrostatic forces, hydrogen bonding, and cation-π interactions, driven by its guanidinium group. While it is recognized as a uremic toxin and a weak inhibitor of certain enzymes, a comprehensive quantitative understanding of its interactions with a broad range of proteins is still emerging. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the binding affinities, kinetics, thermodynamics, and structural bases of these interactions.

Future research should focus on generating more extensive quantitative data for this compound with various protein targets to build a more complete picture of its biological activity. Such data will be invaluable for understanding its role in uremia and for guiding the development of novel therapeutics that leverage the unique interaction properties of the guanidinium moiety.

References

Methodological & Application

Application Notes and Protocols for the Use of Methylguanidine Hydrochloride in the Synthesis of BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of methylguanidine hydrochloride in the synthesis of β-secretase 1 (BACE1) inhibitors. The information presented is collated from published research and is intended to guide researchers in the development of novel therapeutics for Alzheimer's disease.

Introduction

β-secretase 1 (BACE1) is a prime therapeutic target for the treatment of Alzheimer's disease.[1][2][3][4] This aspartic protease initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that subsequently aggregate into senile plaques in the brain.[1][4] The inhibition of BACE1 is a promising strategy to reduce Aβ production and mitigate the progression of Alzheimer's.[1][2][5] Guanidine-based compounds have emerged as a significant class of BACE1 inhibitors, with the guanidine moiety often playing a crucial role in binding to the catalytic dyad of the enzyme.[1][6] this compound is a key reagent in the synthesis of various cyclic acylguanidine and iminohydantoin BACE1 inhibitors.[7][8]

BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the role of BACE1 in the amyloidogenic pathway.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Amyloid-β (Aβ) peptides C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques aggregation AD Alzheimer's Disease Plaques->AD BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 BACE1_inhibitor BACE1 Inhibitor (e.g., cyclic acylguanidines) BACE1_inhibitor->BACE1 inhibition

Caption: Role of BACE1 in the amyloidogenic pathway and the point of intervention for BACE1 inhibitors.

Experimental Protocols

The following protocols are based on the synthesis of cyclic acylguanidine BACE1 inhibitors using this compound.[7]

Protocol 1: Synthesis of a Cyclic Acylguanidine Intermediate

This protocol details the cyclization of a dione intermediate with 1-methylguanidine hydrochloride to form a cyclic acylguanidine.

Materials:

  • Dione intermediate (e.g., 1-(3-bromophenyl)-2-(cyclopropyl)ethane-1,2-dione)

  • 1-Methylguanidine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the dione intermediate in a mixture of ethanol and water.

  • Add 1-methylguanidine hydrochloride and sodium carbonate to the solution. The molar ratio of the dione intermediate, 1-methylguanidine hydrochloride, and sodium carbonate should be optimized for each specific substrate, but a common starting point is a slight excess of the guanidine and base.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure cyclic acylguanidine intermediate.

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the synthesis of various cyclic acylguanidine BACE1 inhibitors and their intermediates using 1-methylguanidine hydrochloride.[7]

Starting Material (Dione Intermediate) Product Yield (%)
Dione intermediate 7Compound 842
Dione intermediate 10Final product 3b24
Dione intermediate 12Intermediate 1462
Dione intermediate 15Target compound 4k10

Experimental Workflow

The general workflow for the synthesis of cyclic acylguanidine BACE1 inhibitors involving this compound is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., Acetylene derivative, Aryl halide) Step1 Synthesis of Dione Intermediate Start->Step1 Step2 Cyclization with 1-Methylguanidine Hydrochloride Step1->Step2 Step3 Workup and Purification Step2->Step3 Step4 Optional Further Modification Step3->Step4 Final_Product Final BACE1 Inhibitor Step3->Final_Product if no further modification Step4->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: General experimental workflow for the synthesis of cyclic acylguanidine BACE1 inhibitors.

Chemical Reaction Scheme

The core reaction involving this compound is the cyclization with a 1,2-dione to form a cyclic acylguanidine.

Reaction_Scheme Dione R1-C(=O)-C(=O)-R2 (Dione Intermediate) Plus + Methylguanidine H2N-C(=NH)-NHCH3 * HCl (1-Methylguanidine hydrochloride) Arrow -> Na2CO3, EtOH/H2O reflux Product Cyclic Acylguanidine

Caption: General reaction scheme for the synthesis of a cyclic acylguanidine from a dione and this compound.

Conclusion

This compound is a versatile and crucial reagent for the synthesis of a class of potent BACE1 inhibitors. The protocols and data presented here provide a foundation for researchers to design and synthesize novel compounds for the potential treatment of Alzheimer's disease. Careful optimization of reaction conditions and purification techniques is essential to achieve desired yields and purity. Further structure-activity relationship (SAR) studies can be conducted by modifying the substituents on the starting materials to improve the efficacy and pharmacokinetic properties of the final BACE1 inhibitors.

References

Application of Methylguanidine Hydrochloride in Biodegradable Composite Hydrogels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable composite hydrogels are a cornerstone of advanced drug delivery systems and tissue engineering, owing to their high water content, biocompatibility, and tunable properties. The incorporation of functional molecules into the hydrogel network can impart specific characteristics, such as enhanced mechanical strength, stimuli-responsiveness, and improved therapeutic efficacy. Methylguanidine hydrochloride is a small organic molecule containing a guanidinium group, which is known for its ability to form strong, non-covalent interactions like hydrogen bonds and electrostatic interactions. When integrated into biopolymer networks, such as those derived from xylose, methylguanidine can significantly influence the hydrogel's physical properties.

These application notes provide an overview of the use of this compound in the formulation of a self-healing, biodegradable composite hydrogel, primarily based on the work of Qi et al. (2015).[1] The protocols outlined below are representative methodologies for the synthesis, characterization, and potential drug delivery applications of such hydrogels.

Principle of Application

The primary role of this compound in these composite hydrogels is to functionalize a biodegradable polymer backbone, such as xylose, with guanidinium groups. These positively charged groups can then participate in a network of non-covalent interactions. In the described system, the methylguanidine-modified xylose interacts with anionic montmorillonite (MMT) clay nanosheets and a sodium polyacrylate (PAAS) dispersant. This multi-component system forms a crosslinked hydrogel network held together by hydrogen bonds and electrostatic interactions, resulting in a material with notable self-healing and swelling properties.[1]

Data Presentation

The following tables summarize the expected quantitative data for this compound-based composite hydrogels, based on the findings reported by Qi et al. (2015).[1] These values serve as a benchmark for researchers developing similar materials.

Table 1: Swelling Behavior of Methylguanidine-Xylose-MMT Hydrogel

Time (hours)Swelling Ratio (g/g)
1~15
2~25
4~38
8~50
12~55
24~60 (Equilibrium)

Note: Swelling ratio is calculated as (W_s - W_d) / W_d, where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel. Data is estimated based on graphical representations in the source literature.

Table 2: Mechanical Properties of Methylguanidine-Xylose-MMT Hydrogel

Concentration of Modified Xylose SolutionCompression Stress at 60% Strain (kPa)Qualitative Elasticity
Low~20Lower
Medium~45Medium
High~70Higher

Note: The compression stress increases with a higher concentration of the methylguanidine-modified xylose component, indicating its role in enhancing the mechanical integrity of the hydrogel network.[1]

Experimental Protocols

Protocol 1: Synthesis of Methylguanidine-Modified Xylose

Objective: To graft this compound onto the xylose backbone.

Materials:

  • Xylose

  • This compound

  • Ethylene glycol (crosslinking agent)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

Procedure:

  • Dissolve 10 g of xylose in 100 mL of deionized water in a 250 mL round-bottom flask with magnetic stirring.

  • Add 5 g of this compound to the xylose solution and stir until fully dissolved.

  • Add 2 mL of ethylene glycol to the mixture.

  • Attach a condenser to the flask and heat the reaction mixture to 80°C.

  • Maintain the reaction at 80°C for 6 hours with continuous stirring.

  • After 6 hours, stop the heating and allow the solution to cool to room temperature.

  • The resulting solution of methylguanidine-modified xylose is used directly in the next step of hydrogel synthesis.

Protocol 2: Preparation of Biodegradable Composite Hydrogel

Objective: To form a composite hydrogel using methylguanidine-modified xylose, montmorillonite (MMT) clay, and sodium polyacrylate (PAAS).

Materials:

  • Methylguanidine-modified xylose solution (from Protocol 1)

  • Montmorillonite (MMT) clay

  • Sodium polyacrylate (PAAS)

  • Deionized water

  • Beaker

  • High-speed mechanical stirrer or sonicator

Procedure:

  • Prepare a 5% (w/v) aqueous suspension of MMT clay by dispersing it in deionized water using a high-speed mechanical stirrer or sonicator for 2 hours to ensure full exfoliation of the clay nanosheets.

  • Prepare a 1% (w/v) aqueous solution of PAAS by dissolving it in deionized water with gentle stirring.

  • In a beaker, mix the MMT suspension and the PAAS solution in a 1:1 volume ratio.

  • To this mixture, slowly add the methylguanidine-modified xylose solution while stirring. The volume of modified xylose solution can be varied to achieve different mechanical properties (see Table 2). A typical starting ratio would be 2 parts of the MMT/PAAS mixture to 1 part of the modified xylose solution.

  • Continue stirring for 30 minutes until a homogenous and viscous hydrogel is formed.

  • The resulting hydrogel can be cast into molds for further characterization or used directly.

Protocol 3: Characterization of the Composite Hydrogel

A. Swelling Studies:

  • Prepare disk-shaped samples of the hydrogel and weigh them to obtain the initial dry weight (W_d) after lyophilization.

  • Immerse the samples in deionized water or phosphate-buffered saline (PBS, pH 7.4) at room temperature.

  • At predetermined time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them (W_s).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d.

  • Continue until the weight of the hydrogel becomes constant, indicating equilibrium swelling.

B. Rheological Measurements:

  • Use a rheometer with parallel plate geometry to measure the storage modulus (G') and loss modulus (G'') of the hydrogel.

  • Perform a frequency sweep at a constant strain (e.g., 1%) to determine the viscoelastic properties of the hydrogel.

  • To test self-healing, perform a high-strain (e.g., 100%) measurement to break the hydrogel structure, followed by a low-strain time sweep to monitor the recovery of G' and G''.

C. Morphological Analysis (Scanning Electron Microscopy - SEM):

  • Freeze-dry a sample of the hydrogel.

  • Mount the lyophilized sample on an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Image the cross-section of the hydrogel under a scanning electron microscope to observe its porous structure.

Protocol 4: In-Vitro Drug Release Study (General Protocol)

Objective: To evaluate the release kinetics of a model drug from the composite hydrogel.

Materials:

  • Composite hydrogel

  • Model drug (e.g., a small molecule anti-inflammatory drug like ibuprofen, or a protein-based drug like lysozyme)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Drug Loading:

    • Method 1 (In-situ loading): Dissolve the desired amount of the model drug in the methylguanidine-modified xylose solution before it is mixed with the MMT/PAAS suspension during hydrogel preparation (Protocol 2, step 4).

    • Method 2 (Soaking): Immerse a pre-formed hydrogel sample in a concentrated solution of the model drug for 24-48 hours to allow for drug diffusion into the hydrogel matrix.

  • Drug Release:

    • After loading, gently rinse the hydrogel with PBS to remove any surface-adsorbed drug.

    • Place the drug-loaded hydrogel in a known volume of PBS (e.g., 10 mL) in a sealed container.

    • Place the container in an incubator shaker at 37°C with gentle agitation.

    • At specified time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_hydrogel_prep Hydrogel Preparation cluster_characterization Characterization cluster_application Application xylose Xylose + Methylguanidine HCl modified_xylose Methylguanidine-Modified Xylose xylose->modified_xylose crosslinker Ethylene Glycol crosslinker->modified_xylose composite_hydrogel Composite Hydrogel modified_xylose->composite_hydrogel mmt MMT Clay Suspension mmt->composite_hydrogel paas PAAS Solution paas->composite_hydrogel swelling Swelling Studies composite_hydrogel->swelling rheology Rheology & Self-Healing composite_hydrogel->rheology sem SEM (Morphology) composite_hydrogel->sem drug_loading Drug Loading composite_hydrogel->drug_loading drug_release In-Vitro Drug Release drug_loading->drug_release

Caption: Experimental workflow for synthesis and characterization.

non_covalent_interactions mod_xylose Methylguanidine-Modified Xylose (+) mmt MMT Nanosheet (-) mod_xylose->mmt Electrostatic Interaction paas PAAS (-) mod_xylose->paas Electrostatic Interaction water Water Molecules mod_xylose->water H-Bonding mmt->water H-Bonding paas->water H-Bonding

Caption: Non-covalent interactions within the composite hydrogel.

signaling_pathway hydrogel Drug-Loaded Hydrogel drug Released Anti-inflammatory Drug hydrogel->drug receptor Cell Surface Receptor drug->receptor nf_kb NF-κB Pathway receptor->nf_kb Inhibition inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->inflammation Activation cellular_response Reduced Inflammation

Caption: Hypothetical signaling pathway for a released anti-inflammatory drug.

References

Application Notes and Protocols: Synthesis of Methylguanidinium Borohydride for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylguanidinium borohydride, [CH₃N₃H₅][BH₄], is an ionic liquid with promising potential as a chemical hydrogen storage material. Its liquid state at near-ambient temperatures and significant hydrogen content make it an attractive candidate for applications requiring controlled hydrogen release. This document provides detailed protocols for the synthesis, purification, and characterization of methylguanidinium borohydride, along with a summary of its hydrogen storage properties. The procedures outlined are based on established synthetic methodologies for related guanidinium borohydride salts and information reported in the foundational work by Doroodian et al.[1][2][3].

Synthesis of Methylguanidinium Borohydride

The synthesis of methylguanidinium borohydride is achieved through a salt metathesis reaction between methylguanidine hydrochloride and sodium borohydride in an anhydrous aprotic solvent, such as tetrahydrofuran (THF). The reaction proceeds via an ion exchange, precipitating sodium chloride and leaving the desired product in solution.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
This compoundCH₆N₃Cl109.56≥98%Commercially Available
Sodium borohydrideNaBH₄37.83≥98%Commercially Available
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%, <50 ppm H₂OCommercially Available
Argon (or Nitrogen)Ar (or N₂)39.95≥99.998%Commercially Available
Experimental Protocol

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent the reaction of sodium borohydride with water, which would release hydrogen gas. An inert atmosphere (argon or nitrogen) is crucial to prevent side reactions. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Reaction Setup:

    • Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet for argon or nitrogen.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Addition of Reagents:

    • To the flask, add this compound (e.g., 30 mmol, 1.0 eq).

    • Add sodium borohydride (e.g., 30 mmol, 1.0 eq).

    • Under a steady flow of inert gas, add anhydrous tetrahydrofuran (THF) (e.g., 20 mL) to the flask via a cannula or a syringe.

  • Reaction Conditions:

    • Stir the resulting suspension vigorously at room temperature.

    • Allow the reaction to proceed for 18-24 hours to ensure completion. The reaction progress can be monitored by techniques such as ¹¹B NMR spectroscopy to observe the disappearance of the sodium borohydride signal.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture under an inert atmosphere using a Schlenk filter or a cannula to remove the precipitated sodium chloride.

    • Wash the solid residue with a small amount of anhydrous THF to ensure complete recovery of the product.

    • Combine the filtrate and the washings.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude methylguanidinium borohydride.

    • For higher purity, the product can be further dried under high vacuum.

Expected Yield

The typical yield for the synthesis of guanidinium borohydride is approximately 80%[4]. A similar yield can be expected for methylguanidinium borohydride.

Characterization

The synthesized methylguanidinium borohydride should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl and N-H protons of the methylguanidinium cation.
¹¹B NMR A characteristic quintet for the BH₄⁻ anion.
¹³C NMR A signal for the methyl carbon and the guanidinium carbon.
FT-IR Characteristic vibrational bands for N-H, C-N, and B-H bonds.
Melting Point Reported to be an ionic liquid with a melting point of 5 °C[1].

Hydrogen Storage Properties

Methylguanidinium borohydride is reported to release a significant amount of hydrogen under thermal and catalytic conditions.

PropertyValueReference
Hydrogen Storage Capacity 9.0 wt. %[1]
Dehydrogenation Conditions Thermal and Catalytic[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the chemical transformation involved.

Synthesis_Workflow Synthesis Workflow for Methylguanidinium Borohydride cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Methylguanidine HCl and Sodium Borohydride add_solvent Add Anhydrous THF reagents->add_solvent glassware Assemble Flame-Dried Glassware under Inert Atmosphere glassware->add_solvent stir Stir at Room Temperature (18-24 hours) add_solvent->stir filter Filter to Remove NaCl stir->filter wash Wash Solid with Anhydrous THF filter->wash evaporate Evaporate Solvent wash->evaporate dry Dry under High Vacuum evaporate->dry characterize Characterize Product (NMR, IR, etc.) dry->characterize

Caption: Experimental workflow for the synthesis of methylguanidinium borohydride.

Reaction_Scheme Reaction Scheme for Methylguanidinium Borohydride Synthesis [CH3NHC(NH2)2]+Cl- Methylguanidine Hydrochloride [CH3NHC(NH2)2]+[BH4]- Methylguanidinium Borohydride [CH3NHC(NH2)2]+Cl-->[CH3NHC(NH2)2]+[BH4]- + NaBH4 (in THF) NaBH4 Sodium Borohydride NaCl Sodium Chloride

Caption: Chemical reaction for the synthesis of methylguanidinium borohydride.

References

Application Notes and Protocols: Utilizing Methylguanidine Hydrochloride to Investigate Nitrogen Metabolism in Renal Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylguanidine (MG), a uremic toxin that accumulates in individuals with renal failure, plays a significant role in the dysregulation of nitrogen metabolism.[1][2] Derived from protein catabolism and the breakdown of creatinine, MG is a known inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[1][3] This inhibition disrupts the delicate balance of nitric oxide (NO) production, a critical signaling molecule in vascular homeostasis and renal function. These application notes provide detailed protocols for utilizing methylguanidine hydrochloride as a tool to study the pathological alterations in nitrogen metabolism associated with renal failure in both in vivo and in vitro models.

Introduction

Chronic kidney disease (CKD) is characterized by the progressive loss of kidney function, leading to the accumulation of metabolic waste products, known as uremic toxins.[1] Among these, guanidino compounds, including methylguanidine, are of particular interest due to their toxic effects.[4] MG is synthesized from creatinine, and its production is elevated in renal failure.[5][6] The accumulation of MG is not only a marker of uremia but also a contributor to the pathophysiology of the disease, partly through its interference with nitrogen metabolism.

A key aspect of nitrogen metabolism is the L-arginine-NO pathway. Nitric oxide, synthesized from L-arginine by NOS enzymes, is a potent vasodilator and plays a crucial role in regulating renal blood flow and glomerular filtration rate.[7] In renal failure, the activity of NOS is often dysregulated. Methylguanidine, along with other endogenous inhibitors like asymmetric dimethylarginine (ADMA), contributes to the reduction of NO bioavailability by inhibiting NOS activity.[3][8][9] Understanding the precise mechanisms by which MG affects nitrogen metabolism is crucial for developing therapeutic strategies to mitigate the complications of renal failure.

These protocols outline the use of this compound in established models of renal failure to dissect its impact on key players in nitrogen metabolism, including nitric oxide, L-arginine, and related metabolites.

Data Presentation

The following tables summarize quantitative data on methylguanidine concentrations and its effects on nitric oxide synthase activity.

Table 1: Methylguanidine Concentrations in Renal Failure Models

Model SystemConditionMethylguanidine ConcentrationReference
Rats with Adenine-Induced Renal Failure-172.09 µ g/100g body weight (produced from creatinine)[5]
Normal Rats-70.30 µ g/100g body weight (produced from creatinine)[5]
Uremic RatsBlood Cells5-7 times higher than serum[10]
Uremic RatsLiver, Kidney, Colon, Muscle5-7 times higher than serum[10]
Non-dialyzed Patients with Chronic Renal FailureBlood Cells5-7 times higher than serum[10]

Table 2: Inhibitory Effects of Methylguanidine on Nitric Oxide Synthase (NOS) Activity

Experimental SystemNOS IsoformMethylguanidine Concentration (µM)Inhibition of Nitrite Production (%)Reference
Activated Murine MacrophagesiNOS100No significant effect[3]
Activated Murine MacrophagesiNOS100047.6 ± 5.6[3]
Cytokine-induced RINm5F cellsiNOS-100 times less potent than Aminoguanidine[8]

Experimental Protocols

I. In Vivo Model: Adenine-Induced Chronic Kidney Disease in Rats

This protocol describes the induction of chronic kidney disease (CKD) in rats using adenine, followed by the administration of this compound to study its effects on nitrogen metabolism.

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Adenine (Sigma-Aldrich)

  • This compound (Sigma-Aldrich)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Metabolic cages for urine collection

  • Blood collection supplies

  • Analytical equipment for measuring creatinine, blood urea nitrogen (BUN), methylguanidine, and nitric oxide metabolites (e.g., HPLC, Griess reagent kit).

Procedure:

  • Induction of Chronic Kidney Disease:

    • Acclimatize rats for one week.

    • Prepare a diet containing 0.75% adenine.

    • Feed the rats the adenine-containing diet for 4 weeks to induce CKD.[11] A control group should receive a standard diet.

    • Monitor animal health, body weight, and food and water intake regularly.

    • Confirm the induction of CKD by measuring serum creatinine and BUN levels.

  • Administration of this compound:

    • Following the 4-week adenine diet, divide the CKD rats into experimental and control groups.

    • Dissolve this compound in sterile saline.

    • Administer this compound to the experimental group via intraperitoneal (i.p.) injection at a desired dose (e.g., dose-ranging studies can be performed based on previously reported toxic effects).[3][9][12]

    • Administer an equivalent volume of sterile saline to the control CKD group.

  • Sample Collection and Analysis:

    • Blood Collection: Collect blood samples at baseline (before adenine diet), after CKD induction, and at various time points after this compound administration via tail vein or cardiac puncture at the end of the study.

    • Urine Collection: House rats in metabolic cages for 24-hour urine collection to measure urinary levels of creatinine, methylguanidine, and nitric oxide metabolites (nitrite and nitrate).

    • Tissue Collection: At the end of the experiment, euthanize the animals and collect kidney and liver tissues. Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis.

  • Biochemical Analysis:

    • Renal Function: Measure serum and urine creatinine and BUN using commercially available kits.

    • Methylguanidine Quantification: Quantify methylguanidine levels in plasma, urine, and tissue homogenates using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with 9,10-phenanthrenequinone.[1]

    • Nitric Oxide Metabolites: Measure nitrite and nitrate levels in plasma and urine using a Griess reagent-based assay.

    • Amino Acid Analysis: Analyze plasma and tissue levels of L-arginine, L-citrulline, and ornithine using HPLC or LC-MS/MS to assess the impact on the L-arginine-NO pathway.

II. In Vitro Model: Macrophage Cell Culture

This protocol details the use of a murine macrophage cell line (e.g., RAW 264.7) to investigate the direct effects of this compound on inducible nitric oxide synthase (iNOS) activity.

Materials:

  • RAW 264.7 macrophage cell line (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ) (optional, for co-stimulation)

  • This compound

  • Griess Reagent System (Promega or equivalent)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[3]

  • Cell Treatment:

    • Prepare various concentrations of this compound in phenol red-free DMEM.

    • Remove the culture medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. It is recommended to perform a dose-response experiment (e.g., 10 µM, 100 µM, 500 µM, 1 mM).

    • Pre-incubate the cells with this compound for 30 minutes.[3]

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce iNOS expression and NO production.[3] A control group without LPS stimulation should be included.

    • Include a positive control for iNOS inhibition (e.g., L-NMMA or aminoguanidine).

    • Incubate the plates for 20-24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentration of nitrite, a stable product of NO, in the supernatants using the Griess Reagent System according to the manufacturer's instructions.

    • Briefly, mix an equal volume of supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Mandatory Visualizations

G Protein_Catabolism Protein Catabolism Methylguanidine Methylguanidine (MG) Protein_Catabolism->Methylguanidine leads to Creatinine Creatinine Creatinine->Methylguanidine precursor Renal_Failure Renal Failure Renal_Failure->Methylguanidine accumulation iNOS Inducible Nitric Oxide Synthase (iNOS) Methylguanidine->iNOS inhibits Nitric_Oxide Nitric Oxide (NO) iNOS->Nitric_Oxide catalyzes L_Arginine L-Arginine L_Arginine->Nitric_Oxide substrate Vasodilation Vasodilation Nitric_Oxide->Vasodilation promotes

Caption: Methylguanidine's role in nitrogen metabolism in renal failure.

G start Start: Induce Renal Failure in Rats (e.g., Adenine Diet) treat Administer Methylguanidine Hydrochloride (i.p.) start->treat collect Collect Blood, Urine, and Tissue Samples treat->collect analyze_rf Assess Renal Function (Creatinine, BUN) collect->analyze_rf analyze_mg Quantify Methylguanidine (HPLC) collect->analyze_mg analyze_no Measure Nitric Oxide Metabolites (Griess Assay) collect->analyze_no analyze_aa Analyze Amino Acids (L-Arginine, L-Citrulline) collect->analyze_aa end End: Correlate MG Levels with Nitrogen Metabolism Markers analyze_rf->end analyze_mg->end analyze_no->end analyze_aa->end

Caption: Experimental workflow for in vivo studies.

G start Start: Seed Macrophages (e.g., RAW 264.7) treat_mg Pre-treat with Methylguanidine Hydrochloride (Dose-Response) start->treat_mg stimulate Stimulate with LPS to Induce iNOS treat_mg->stimulate incubate Incubate for 20-24 hours stimulate->incubate collect Collect Supernatants incubate->collect griess Perform Griess Assay for Nitrite Measurement collect->griess end End: Determine IC50 of MG on NO Production griess->end

Caption: Experimental workflow for in vitro studies.

References

Application Notes and Protocols for Inducing Protein Denaturation with Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein denaturation, the disruption of the native three-dimensional structure of a protein, is a critical process in various fields of biochemical and pharmaceutical research. It is fundamental to understanding protein stability, folding pathways, and for the solubilization of protein aggregates, such as inclusion bodies. While guanidine hydrochloride (GuHCl) is a widely utilized chaotropic agent for inducing protein denaturation, this document focuses on the application of its methylated derivative, methylguanidine hydrochloride.

The guanidinium group is the active component in denaturation, and therefore, the mechanism of action for this compound is expected to be analogous to that of the well-characterized guanidine hydrochloride.[1][2] It is important to note that the denaturation potency may be influenced by the addition of the methyl group, and therefore, optimal concentrations might differ. These protocols are based on established methodologies for guanidine hydrochloride and should be adapted as necessary for this compound.

Mechanism of Action

This compound, like other guanidinium salts, is a potent chaotropic agent that disrupts the non-covalent interactions responsible for maintaining a protein's secondary and tertiary structures. The primary mechanisms of denaturation are believed to be:

  • Disruption of Hydrogen Bonds: The guanidinium ion can form hydrogen bonds with the protein backbone, effectively competing with and breaking the intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets.[3]

  • Weakening of the Hydrophobic Effect: These denaturants increase the solubility of nonpolar amino acid side chains. This reduces the thermodynamic favorability of burying these hydrophobic residues in the protein core, thus promoting the unfolded state.[3]

  • Direct Interaction with the Protein: Guanidinium ions can interact directly with the protein surface, which favors the unfolded conformation.[3][4]

Data Presentation

The following tables summarize quantitative data for protein denaturation induced by guanidine hydrochloride (GuHCl) , which can serve as a reference for experiments with this compound.

Table 1: Midpoint of Denaturation (Cm) for Various Proteins with Guanidine Hydrochloride

ProteinpHTemperature (°C)Cm (M)Reference
Ribonuclease A7.025~3.0[5]
Lysozyme7.025~3.2[5]
Metmyoglobin7.025~2.0[5]
Coiled-coil Analogs7.020~3.5[6]

Table 2: Thermodynamic Parameters of Guanidine Hydrochloride-Induced Denaturation

ProteinParameterValueUnitsConditionsReference
MyoglobinΔGunfolding44kJ/molIn absence of ionic liquid[7]
Ribonuclease AΔG°(H₂O)8.6kcal/molpH 7.0, 25°C[5]
LysozymeΔG°(H₂O)11.5kcal/molpH 7.0, 25°C[5]
MetmyoglobinΔG°(H₂O)12.8kcal/molpH 7.0, 25°C[5]

Experimental Protocols

This section provides detailed methodologies for inducing and analyzing protein denaturation using this compound.

Protocol 1: Preparation of a 6 M this compound Stock Solution

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Buffer of choice (e.g., phosphate, Tris-HCl)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • pH meter

Procedure:

  • To prepare a 100 mL solution, weigh out the appropriate amount of this compound (Molar Mass will be required for this calculation).

  • Add the this compound to a beaker with a magnetic stir bar.

  • Add the chosen buffer to a volume slightly less than 100 mL.

  • Stir the solution at room temperature until the this compound is completely dissolved.

  • Transfer the solution to a 100 mL volumetric flask and adjust the final volume to 100 mL with the buffer.

  • Verify and, if necessary, adjust the pH of the solution.

Protocol 2: Generating a Denaturation Curve

Objective: To determine the concentration of this compound at which 50% of the protein is denatured (Cm).

Materials:

  • Protein of interest in a suitable buffer

  • 6 M this compound stock solution

  • Buffer used for the protein and denaturant

  • Spectrophotometer (UV-Vis, Fluorescence, or Circular Dichroism)

  • Cuvettes appropriate for the chosen spectroscopic method

Procedure:

  • Prepare a series of solutions with varying concentrations of this compound (e.g., 0 M to 6 M in 0.5 M increments) in the chosen buffer.

  • Add a constant amount of the protein stock solution to each denaturant solution. The final protein concentration will depend on the spectroscopic method used.

  • Incubate the samples at a constant temperature for a sufficient time to allow the denaturation equilibrium to be reached (this can range from minutes to hours and should be determined empirically).

  • Measure the spectroscopic signal for each sample.

  • Plot the signal (e.g., absorbance at 287 nm, fluorescence emission maximum, or mean residue ellipticity at 222 nm) as a function of the this compound concentration.

  • Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cm value.[8]

Protocol 3: Spectroscopic Analysis of Denaturation

1. UV-Visible Absorbance Spectroscopy

  • Principle: Changes in the local environment of aromatic amino acid residues (tryptophan and tyrosine) upon unfolding lead to a shift in their UV absorbance spectrum.

  • Wavelength: Monitor the change in absorbance at around 287 nm.[5]

  • Protein Concentration: Typically 0.5 - 1.0 mg/mL.

2. Intrinsic Tryptophan Fluorescence Spectroscopy

  • Principle: The fluorescence emission spectrum of tryptophan is highly sensitive to its local environment. In the folded protein, tryptophan is often buried in a nonpolar environment, resulting in a shorter emission wavelength. Upon unfolding and exposure to the polar solvent, the emission maximum will red-shift (shift to a longer wavelength).

  • Excitation Wavelength: 295 nm (to selectively excite tryptophan).

  • Emission Range: Scan from 310 nm to 400 nm.

  • Protein Concentration: Typically 10 - 50 µg/mL.

3. Circular Dichroism (CD) Spectroscopy

  • Principle: CD spectroscopy is used to monitor changes in the secondary structure of the protein. The far-UV CD spectrum (190-250 nm) is sensitive to the protein backbone conformation.

  • Wavelength: Monitor the change in the CD signal at 222 nm, which is characteristic of alpha-helical content.

  • Protein Concentration: Typically 0.1 - 0.2 mg/mL.

  • Path Length: Use a cuvette with a short path length (e.g., 1 mm).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_denaturant Prepare Methylguanidine Hydrochloride Stock (e.g., 6 M) create_series Create Denaturant Concentration Series prep_denaturant->create_series prep_protein Prepare Protein Stock Solution add_protein Add Protein to Each Concentration prep_protein->add_protein create_series->add_protein incubate Incubate to Reach Equilibrium add_protein->incubate spectroscopy Spectroscopic Measurement (UV-Vis, Fluorescence, or CD) incubate->spectroscopy plot_data Plot Signal vs. [Denaturant] spectroscopy->plot_data fit_curve Fit Sigmoidal Curve (Two-State Model) plot_data->fit_curve determine_cm Determine C_m and Thermodynamic Parameters fit_curve->determine_cm denaturation_logic native Native Protein (Folded, Active) unfolded Unfolded Protein (Denatured, Inactive) native->unfolded Two-State Transition intermediate Intermediate State (Partially Folded) native->intermediate + Methylguanidine HCl (Low Concentration) intermediate->unfolded + Methylguanidine HCl (High Concentration)

References

Application Notes and Protocols for the Preparation of Methylguanidine Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylguanidine hydrochloride is a small organic compound that is an endogenous metabolite and is also investigated for its various biological activities. In cell culture applications, precise and consistent preparation of stock solutions is paramount to ensure experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions for use in a variety of cell-based assays.

Physicochemical Properties and Solubility

Proper stock solution preparation begins with an understanding of the physicochemical properties of the compound. This compound is a white to off-white solid. For accurate concentration calculations, it is essential to use the molecular weight provided on the product's certificate of analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₈ClN₃[1][2]
Molecular Weight 109.56 g/mol [1][2]
Appearance White to off-white solid[1]

This compound exhibits good solubility in several solvents commonly used for cell culture applications. The choice of solvent will depend on the experimental requirements and the compatibility with the specific cell line being used.

Table 2: Solubility of this compound

SolventSolubilityReference
Water 50 mg/mL; 235.29 mg/mL (with warming to 60°C and pH adjustment to 2 with HCl)[1][3]
DMSO 22 mg/mL to 55 mg/mL[2][4]
Ethanol 50 mg/mL

Note: When using organic solvents such as DMSO, it is crucial to ensure the final concentration in the cell culture medium is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control should be included in all experiments.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in Cell Culture Grade Water

This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for many in vitro experiments.

Materials and Equipment
  • This compound powder

  • Sterile, cell culture grade water (e.g., WFI or equivalent)

  • Sterile conical tubes (15 mL or 50 mL)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Sterile serological pipettes

  • Pipette aid

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile cryovials for aliquoting

Workflow Diagram

G cluster_0 Preparation cluster_1 Sterilization & Storage A Calculate Mass of This compound B Weigh Methylguanidine Hydrochloride Powder A->B Required Mass C Dissolve in Sterile Water B->C Powder D Vortex to Ensure Complete Dissolution C->D Solution E Sterile Filter Solution (0.22 µm filter) D->E Stock Solution F Aliquot into Sterile Cryovials E->F Sterile Stock G Store Aliquots at -20°C or -80°C F->G Aliquots

Caption: Workflow for the preparation of sterile this compound stock solution.

Step-by-Step Procedure
  • Calculate the required mass:

    • To prepare 10 mL of a 100 mM stock solution, use the following formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 109.56 g/mol = 0.10956 g

      • Therefore, you will need to weigh 109.56 mg of this compound.

  • Weigh the compound:

    • On an analytical balance, carefully weigh out 109.56 mg of this compound powder using a clean spatula and weighing paper/boat.

  • Dissolve the compound:

    • Transfer the weighed powder into a sterile 15 mL conical tube.

    • Using a sterile serological pipette, add a portion of the sterile water (e.g., 8 mL) to the conical tube.

  • Ensure complete dissolution:

    • Cap the tube securely and vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless to light yellow.[3]

  • Bring to final volume:

    • Add sterile water to bring the final volume to 10 mL.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile conical tube. This step is critical for removing any potential microbial contamination.[1]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each vial clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions

To treat cells, the concentrated stock solution must be diluted to the final desired working concentration in the cell culture medium.

Example Dilution Calculation

To prepare 10 mL of a 100 µM working solution from a 100 mM stock solution:

  • Use the formula: C₁V₁ = C₂V₂

    • (100 mM) x V₁ = (0.1 mM) x (10 mL)

    • V₁ = (0.1 mM x 10 mL) / 100 mM = 0.01 mL = 10 µL

  • Therefore, add 10 µL of the 100 mM stock solution to 9.99 mL of cell culture medium.

Table 3: Example Dilutions from a 100 mM Stock Solution

Desired Final ConcentrationVolume of 100 mM Stock to Add to 10 mL of Medium
10 µM1 µL
50 µM5 µL
100 µM10 µL
500 µM50 µL
1 mM100 µL

Important: Always add the stock solution to the cell culture medium and mix gently by pipetting up and down or swirling. Prepare working solutions fresh for each experiment.

Safety and Handling Precautions

  • This compound is harmful if swallowed and causes skin and serious eye irritation.[3]

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powder and its solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound stock solutions for cell culture applications. Adherence to these guidelines for calculation, dissolution, sterilization, and storage will help ensure the consistency and reliability of your experimental results. The optimal working concentration of this compound should be determined empirically for each cell line and experimental condition.

References

Methylguanidine Hydrochloride: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methylguanidine hydrochloride has emerged as a valuable and versatile reagent in organic synthesis, offering an efficient pathway to a variety of important molecular scaffolds. Its utility spans from the construction of complex heterocyclic systems to the introduction of the vital guanidinium moiety in drug discovery. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic transformations employing this compound.

Synthesis of Heterocyclic Compounds via the Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation, is a cornerstone of heterocyclic synthesis. This compound serves as a potent nitrogen source in this reaction, leading to the formation of highly functionalized dihydropyrimidines and related structures, which are prevalent in many biologically active compounds.

Application Note: The use of this compound in the Biginelli reaction allows for the synthesis of 2-imino-3,4-dihydropyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to known therapeutic agents. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.

Experimental Protocol: Microwave-Assisted Biginelli Reaction

This protocol describes the synthesis of 2-amino-dihydropyrimidines using this compound, an aldehyde, and a β-dicarbonyl compound under microwave irradiation.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave reactor vessel, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), this compound (2.0 mmol), and sodium bicarbonate (4.0 mmol).

  • Add ethanol (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by trituration to remove any byproducts.

Quantitative Data Summary:

Aldehydeβ-Dicarbonyl CompoundProductYield (%)Reference
BenzaldehydeEthyl acetoacetateEthyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate70-91%[1]
4-ChlorobenzaldehydeEthyl acetoacetateEthyl 2-amino-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate85%[1]
4-MethoxybenzaldehydeEthyl acetoacetateEthyl 2-amino-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate88%[1]
2-NaphthaldehydeEthyl acetoacetateEthyl 2-amino-6-methyl-4-(naphthalen-2-yl)-1,4-dihydropyrimidine-5-carboxylate75%[1]

Experimental Workflow:

Biginelli_Workflow start Start reagents Combine Aldehyde, β-Dicarbonyl, Methylguanidine HCl, & NaHCO3 in Ethanol start->reagents microwave Microwave Irradiation (120°C, 10-20 min) reagents->microwave precipitation Precipitate Product in Cold Water microwave->precipitation filtration Vacuum Filtration precipitation->filtration purification Purify by Recrystallization or Trituration filtration->purification end End purification->end

Caption: Workflow for the microwave-assisted Biginelli reaction.

Guanylation of Amines

The introduction of a guanidine group can significantly alter the pharmacological properties of a molecule. This compound can be used as a guanylating agent, although often indirectly or with activation, to convert primary and secondary amines into their corresponding guanidines.

Application Note: Guanylation of amines is a crucial transformation in the synthesis of arginine-rich peptides, peptidomimetics, and other bioactive compounds. While direct guanylation with this compound can be challenging due to its low reactivity, methods involving activating agents or the use of related, more reactive guanylating agents derived from it are employed.

General Protocol for Guanylation of a Primary Amine

Materials:

  • Primary amine

  • Guanylating agent (e.g., N,N'-Di-Boc-N''-triflylguanidine as a representative reactive agent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., DCM, 10 mL) in a round-bottom flask.

  • Add the base (e.g., TEA, 1.2 mmol).

  • To this solution, add the guanylating agent (1.1 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Data for a Reactive Guanylating Agent):

Primary AmineGuanylating AgentProductYield (%)Reference
BenzylamineN,N'-Di-Boc-N''-triflylguanidineN-Benzyl-N',N''-di-Boc-guanidine>90[2]
AnilineN,N'-Di-Boc-N''-triflylguanidineN-Phenyl-N',N''-di-Boc-guanidine85[2]
CyclohexylamineN,N'-Di-Boc-N''-triflylguanidineN-Cyclohexyl-N',N''-di-Boc-guanidine>90[2]

Logical Relationship for Guanylation:

Guanylation_Logic cluster_reactants Reactants amine Primary/Secondary Amine guanidine Substituted Guanidine amine->guanidine Guanylation Reaction reagent Guanylating Agent (e.g., Activated Methylguanidine derivative) reagent->guanidine Guanylation Reaction base Base base->guanidine Guanylation Reaction

Caption: Logical relationship in a guanylation reaction.

Synthesis of Biaryl Derivatives as BACE1 Inhibitors

This compound is a reported building block in the synthesis of biaryl derivatives that act as inhibitors of β-secretase 1 (BACE1), an important target in Alzheimer's disease research.[3]

Application Note: The synthesis of BACE1 inhibitors is a key area in drug development for neurodegenerative diseases. While specific, detailed protocols for the direct use of this compound in a multi-step synthesis of a final BACE1 inhibitor are not extensively detailed in publicly available literature, it is understood to be a precursor for forming the guanidine or iminohydantoin moiety present in some classes of these inhibitors. The synthesis would typically involve a multi-step sequence where the methylguanidine unit is incorporated.

BACE1 Signaling Pathway in Alzheimer's Disease:

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients. Inhibiting BACE1 is a therapeutic strategy to reduce Aβ production.

BACE1_Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 cleavage sAPPb sAPPβ (soluble fragment) BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptides gamma_secretase->Ab C99->gamma_secretase cleavage plaques Amyloid Plaques Ab->plaques aggregation AD Alzheimer's Disease plaques->AD

Caption: Amyloidogenic processing of APP by BACE1.[1][4][5]

Preparation of Methylguanidinium Borohydride

This compound can be converted to methylguanidinium borohydride, an ionic liquid that has been investigated as a potential hydrogen storage material.

Application Note: The development of safe and efficient hydrogen storage materials is crucial for the advancement of hydrogen-based energy technologies. Methylguanidinium borohydride is an example of an ionic liquid-based material with high hydrogen content.

Experimental Protocol: Synthesis of Methylguanidinium Borohydride

This protocol describes the synthesis of methylguanidinium borohydride from this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line apparatus

  • Standard laboratory glassware

Procedure:

  • In a flask under an inert atmosphere (e.g., Argon) on a Schlenk line, add this compound (1.0 mmol) and sodium borohydride (1.0 mmol).

  • Add anhydrous THF (10 mL) to the flask.

  • Stir the mixture at room temperature for 18-24 hours.

  • After the reaction is complete, filter the mixture to remove the sodium chloride byproduct.

  • Collect the filtrate containing the product.

  • Evaporate the solvent from the filtrate under vacuum on the Schlenk line to obtain pure methylguanidinium borohydride.

Quantitative Data Summary:

Reactant 1Reactant 2ProductYield (%)Reference
Methylguanidine HClSodium BorohydrideMethylguanidinium Borohydride~80%[6]

Experimental Workflow:

Borohydride_Workflow start Start reactants Mix Methylguanidine HCl & NaBH4 in anhydrous THF under inert atmosphere start->reactants stir Stir at Room Temperature (18-24 h) reactants->stir filter Filter to remove NaCl byproduct stir->filter evaporate Evaporate THF under vacuum filter->evaporate end End evaporate->end

Caption: Workflow for the synthesis of methylguanidinium borohydride.

Disclaimer

The protocols and information provided in this document are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The yields and reaction conditions may vary depending on the specific substrates and experimental setup. It is recommended to consult the original literature for further details.

References

Utilizing Methylguanidine Hydrochloride in Studies of Oxidative Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylguanidine hydrochloride is a small organic compound that has garnered significant interest in the study of oxidative stress due to its multifaceted role. It is an endogenous metabolite that can accumulate in certain pathological conditions, such as uremia, and has been shown to exert both pro-oxidant and antioxidant effects. This dual nature makes it a valuable tool for investigating the complex mechanisms underlying oxidative stress and its cellular consequences, including apoptosis.

This document provides detailed application notes and experimental protocols for utilizing this compound in oxidative stress research. It is intended to guide researchers in designing and executing experiments to explore its mechanisms of action and potential therapeutic or toxicological implications.

I. Mechanisms of Action

This compound participates in oxidative stress through several mechanisms:

  • Pro-oxidant Activity: Methylguanidine itself can generate highly reactive hydroxyl radicals (*OH)[1]. This property can be harnessed to induce oxidative stress in cellular and cell-free systems, allowing for the study of downstream signaling events and cellular damage.

  • Reactive Oxygen Species (ROS) Scavenging: Paradoxically, methylguanidine also exhibits direct scavenging activity against various ROS, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and peroxynitrite[2]. Its effectiveness as a scavenger is concentration-dependent.

  • Modulation of Apoptosis: In the context of pre-existing oxidative stress, such as that induced by hydrogen peroxide, methylguanidine can enhance the pro-apoptotic signaling cascade. This involves the depolarization of the mitochondrial membrane, an increase in the pro-apoptotic Bax protein, and subsequent activation of caspase-3[3].

II. Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of methylguanidine on oxidative stress parameters.

Table 1: Scavenging Activity of Methylguanidine against Reactive Oxygen Species

Reactive Oxygen Species (ROS)Methylguanidine ConcentrationInhibition of Luminol-Enhanced Chemiluminescence (%)Reference
Stimulated Human Leucocytes10 mM59 ± 1.3[2]
Hydrogen Peroxide (H₂O₂)1 mM26 ± 1[2]
Hypochlorous Acid (HOCl)1 mM50 ± 1[2]
Peroxynitrite10 mM5 ± 0.2[2]
Ferrous Iron-Induced1 mM25 ± 1[2]

Table 2: Pro-apoptotic Effects of Methylguanidine in Combination with Hydrogen Peroxide

Cell LineMethylguanidine ConcentrationOxidative StressorEffect on Cell ViabilityEffect on Bax ExpressionEffect on Caspase-3 ActivationReference
Rat Glioma (C6)0.1 - 10 mM1 mM H₂O₂Significantly increased H₂O₂-induced cell deathConcentration-dependent increaseConcentration-dependent increase[3]

III. Experimental Protocols

A. Protocol for Measuring Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the measurement of intracellular ROS in adherent cells treated with this compound.

Materials:

  • Adherent cells (e.g., C6 glioma cells)

  • 24-well tissue culture plates

  • This compound solution (sterile)

  • Hydrogen Peroxide (H₂O₂) solution (positive control)

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 mM).

    • For a positive control, treat cells with a known ROS inducer (e.g., 100 µM H₂O₂).

    • Include an untreated control group.

    • Incubate for the desired period (e.g., 1, 6, or 18 hours).

  • DCFH-DA Staining:

    • Prepare a 20 µM DCFH-DA working solution by diluting the stock solution in pre-warmed serum-free medium immediately before use.

    • Remove the treatment medium and wash the cells once with serum-free medium.

    • Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

  • Washing:

    • Remove the DCFH-DA solution.

    • Wash the cells once with serum-free medium and twice with PBS.

    • Add 500 µL of PBS to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Alternatively, capture representative fluorescent images using a fluorescence microscope with a standard FITC filter set.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated groups to the untreated control group.

    • Data can be expressed as fold change in ROS production.

B. Protocol for Assessing Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a cationic fluorescent dye (e.g., TMRE or JC-1) to measure changes in mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of apoptosis.

Materials:

  • Adherent cells

  • 24-well tissue culture plates

  • This compound solution

  • Hydrogen Peroxide (H₂O₂) solution

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - positive control for mitochondrial depolarization

  • TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate) or JC-1 staining solution

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the ROS measurement protocol.

  • Staining:

    • Prepare the TMRE or JC-1 staining solution according to the manufacturer's instructions.

    • Remove the treatment medium and add the staining solution to each well.

    • Incubate at 37°C for 15-30 minutes in the dark.

    • For a positive control, treat a set of cells with CCCP (e.g., 10 µM) for 15 minutes prior to and during staining.

  • Washing:

    • Gently wash the cells with pre-warmed PBS or cell culture medium.

  • Measurement:

    • Using TMRE: Measure the fluorescence intensity at an excitation of ~549 nm and emission of ~575 nm. A decrease in fluorescence indicates mitochondrial depolarization.

    • Using JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (~590 nm emission). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green (~529 nm emission). Measure both red and green fluorescence and calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

  • Data Analysis:

    • Compare the fluorescence intensity or ratio of the treated groups to the untreated control.

C. Protocol for Western Blot Analysis of Bax and Caspase-3

This protocol allows for the semi-quantitative analysis of the pro-apoptotic protein Bax and the executioner caspase, caspase-3.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cell pellets in RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., overnight at 4°C). Use an antibody specific for the cleaved (active) form of caspase-3.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize the protein levels.

  • Data Analysis:

    • Perform densitometric analysis of the protein bands using image analysis software.

    • Calculate the ratio of Bax to a loading control and the level of cleaved caspase-3 relative to a loading control.

IV. Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Methylguanidine_Oxidative_Stress_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Methylguanidine Methylguanidine hydrochloride ROS ↑ Reactive Oxygen Species (e.g., •OH) Methylguanidine->ROS Generates Mitochondrion Mitochondrion ROS->Mitochondrion Induces Damage Mito_Depolarization Mitochondrial Depolarization Mitochondrion->Mito_Depolarization Leads to Bax ↑ Bax Expression Mito_Depolarization->Bax Caspase3 ↑ Cleaved Caspase-3 (Active) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow_ROS_Measurement start Start: Seed Cells treatment Treat with Methylguanidine HCl (and controls) start->treatment staining Incubate with DCFH-DA treatment->staining wash Wash Cells staining->wash measure Measure Fluorescence (Ex: 485 nm, Em: 530 nm) wash->measure analysis Data Analysis: Normalize to Control measure->analysis end End: Quantify ROS analysis->end

References

Application Notes and Protocols for Handling and Storing Hygroscopic Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylguanidine hydrochloride is a valuable compound in various research and development applications, including the synthesis of biaryl derivatives as BACE1 inhibitors and in the preparation of modified xylose for biodegradable composite hydrogels.[1] However, its pronounced hygroscopic nature presents significant challenges in handling and storage, potentially impacting experimental accuracy and product integrity.[1][2][3][4][5] These application notes provide detailed protocols and guidelines to ensure the proper handling and storage of this compound, maintaining its quality and ensuring the safety of laboratory personnel.

Properties and Hazards of this compound

This compound is a white to off-white powder that is soluble in water.[1][3] Its key characteristic is its hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4][5] This can lead to clumping, degradation, and inaccuracies in weighing.

1.1. Physical and Chemical Properties

PropertyValueReferences
Molecular Formula C2H8ClN3[1][3]
Molecular Weight 109.56 g/mol [1][3]
Appearance White to off-white powder[3]
Melting Point 121-124°C[3]
Solubility in Water 50 mg/mL[1][3]

1.2. Safety and Hazard Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][6][7][8] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][6]

Hazard Statements:

  • Harmful if swallowed.[6][7]

  • Causes skin irritation.[1][6]

  • Causes serious eye irritation.[1][6]

  • May cause respiratory irritation.[6]

Precautionary Statements:

  • Wash hands thoroughly after handling.[2][6]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][6]

  • IF ON SKIN: Wash with plenty of water.[2][6]

  • IF IN EYES: Rinse cautiously with water for several minutes.[2][6]

  • Store in a well-ventilated place. Keep container tightly closed.[6]

Experimental Protocols

2.1. Protocol for Receiving and Initial Storage

This protocol outlines the steps to be taken upon receiving this compound to ensure its stability from the outset.

  • Inspect Packaging: Upon receipt, immediately inspect the container for any signs of damage or a compromised seal.

  • Transfer to Controlled Environment: If the outer packaging is intact, promptly move the container to a controlled environment with low humidity, such as a glove box or a desiccator, before opening.

  • Initial Storage: For long-term storage, the unopened container should be stored in a freezer, under an inert atmosphere if possible.[2] Recommended storage temperatures are under -20°C.[1][3]

2.2. Protocol for Aliquoting and Weighing

Due to its hygroscopic nature, exposure of this compound to ambient atmosphere should be minimized.

  • Prepare a Controlled Environment: All handling of the solid compound should be performed in a low-humidity environment. A glove box with a dry inert gas (e.g., nitrogen or argon) supply is ideal. If a glove box is not available, a desiccator cabinet can be used for temporary storage of weighing materials and the compound.

  • Pre-weigh Containers: Use sealable containers (e.g., vials with screw caps) for aliquots. Pre-weigh and label these containers.

  • Equilibrate Compound: Before opening, allow the main container of this compound to equilibrate to the ambient temperature of the controlled environment to prevent condensation.

  • Weighing: Quickly weigh the desired amount of the compound into the pre-weighed, sealable container. Minimize the time the main container is open.

  • Seal and Store: Tightly seal both the main container and the aliquot container immediately after weighing. Return the main container to the freezer for long-term storage. Store the aliquot in a desiccator until it is ready for use.

2.3. Protocol for Preparing Solutions

This protocol provides a method for preparing aqueous solutions of this compound while minimizing water absorption.

  • Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Solvent Preparation: Use anhydrous or freshly deionized and degassed water as the solvent.

  • Dissolution: In the controlled, low-humidity environment, add the solvent to the vial containing the pre-weighed this compound. The compound is soluble in water at 50 mg/mL.[1][3]

  • Mixing: Seal the container and mix by vortexing or gentle agitation until the solid is completely dissolved.

  • Storage of Stock Solutions: For stock solutions, it is recommended to store them at -20°C or -80°C for long-term stability.[9] One source suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[9]

Visualized Workflows

Workflow for Handling and Storing Hygroscopic this compound

G cluster_disposal Disposal receive Receive Compound inspect Inspect Packaging receive->inspect transfer Transfer to Controlled Environment (Glove Box/Desiccator) inspect->transfer long_term Long-Term Storage (Freezer, <-20°C, Inert Atmosphere) transfer->long_term Unopened Container equilibrate Equilibrate to Ambient Temperature long_term->equilibrate short_term Short-Term Storage of Aliquots (Desiccator) prepare Prepare Solution short_term->prepare weigh Weigh Aliquots equilibrate->weigh weigh->short_term weigh->prepare use Use in Experiment prepare->use dispose Dispose According to Safety Regulations use->dispose

Caption: Workflow for handling hygroscopic compounds.

Incompatible Materials and Storage Conditions

To maintain the integrity of this compound, it is crucial to avoid contact with incompatible materials and to adhere to proper storage conditions.

Incompatible Materials:

  • Strong oxidizing agents[2]

  • Strong acids[2]

  • Strong reducing agents[2]

  • Acid anhydrides[2]

  • Acid chlorides[2]

Recommended Storage Conditions Summary

ConditionSpecificationRationaleReferences
Temperature Freezer (-20°C)To minimize degradation and water absorption.[1][2][3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent exposure to moisture.[2]
Container Tightly sealedTo prevent moisture ingress.[2][6]
Location Dry and well-ventilated areaTo minimize ambient moisture.[2][6]

By adhering to these detailed guidelines and protocols, researchers, scientists, and drug development professionals can effectively manage the challenges associated with the hygroscopic nature of this compound, ensuring the reliability of their experimental results and the longevity of the compound.

References

Safety procedures for working with Methylguanidine hydrochloride in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed safety procedures and protocols for the handling and use of Methylguanidine hydrochloride in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of all personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₂H₇N₃・HCl[3]
Molecular Weight109.56 g/mol [4]
AppearanceWhite to off-white crystalline powder[3]
SolubilitySoluble in water (50 mg/mL)[3][4]
StabilityHygroscopic; sensitive to moisture.[3]
Storage TemperatureStore in freezer (-20°C)[3]

Toxicological Data

Route of ExposureSpeciesValueReference
Oral LD50Rat475 mg/kg[5]
Dermal LD50Rabbit>2000 mg/kg[5]
Inhalation LC50Rat3.2 mg/L/4h[5]

Occupational Exposure Limits: No occupational exposure limits have been established for this compound.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPESpecifications
Eye/Face Protection Chemical safety goggles or a face shield.[2]
Skin Protection - Nitrile or neoprene gloves, inspected before use. - A flame-retardant lab coat. - Closed-toe shoes and long pants.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood.

Experimental Protocols

Weighing this compound

Objective: To accurately and safely weigh solid this compound.

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Anti-static gun (optional)

  • Secondary container (e.g., beaker or flask)

Procedure:

  • Ensure the analytical balance is clean, calibrated, and located in a draft-free area.

  • Don all required PPE.

  • Perform all manipulations of the solid powder within a certified chemical fume hood to avoid inhalation of dust.

  • Place a weighing paper or boat on the balance pan and tare the balance.

  • Carefully transfer the desired amount of this compound to the weighing paper using a clean spatula. Avoid creating dust.

  • Record the final weight.

  • Carefully transfer the weighed solid to a labeled secondary container.

  • Clean the spatula and weighing area with a damp cloth to remove any residual powder.

  • Dispose of the weighing paper and any contaminated cleaning materials as hazardous waste.

Preparation of a Stock Solution

Objective: To prepare a stock solution of this compound of a specific concentration.

Materials:

  • Weighed this compound

  • Appropriate solvent (e.g., deionized water)

  • Volumetric flask with stopper

  • Funnel

  • Wash bottle with solvent

  • Pipette

Procedure:

  • Don all required PPE.

  • Work within a certified chemical fume hood.

  • Place a funnel in the neck of the volumetric flask.

  • Carefully transfer the weighed this compound through the funnel into the volumetric flask.

  • Rinse the weighing container and funnel with a small amount of the solvent, collecting the rinsate in the volumetric flask to ensure a quantitative transfer.

  • Add approximately half of the final desired volume of solvent to the flask.

  • Stopper the flask and swirl gently until the solid is completely dissolved.

  • Carefully add the solvent to the flask until the bottom of the meniscus is on the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask with the chemical name, concentration, date, and your initials.

Workflow and Logical Relationships

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Review_SDS Review SDS and SOPs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weigh_Solid Weigh Solid Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Clean_Work_Area Clean Work Area Prepare_Solution->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill_Response Spill_Occurs Spill Occurs Alert_Personnel Alert others in the area Spill_Occurs->Alert_Personnel Evacuate Evacuate if necessary Alert_Personnel->Evacuate Assess_Spill Assess the spill size and hazard Evacuate->Assess_Spill Small_Spill Small Spill Assess_Spill->Small_Spill Large_Spill Large Spill Assess_Spill->Large_Spill Cleanup Contain and clean up with appropriate kit Small_Spill->Cleanup If trained and equipped Contact_EHS Contact Emergency Personnel / EHS Large_Spill->Contact_EHS Dispose Dispose of waste Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate First_Aid_Workflow Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove_Clothing Remove contaminated clothing Skin_Contact->Remove_Clothing Flush_Eyes Flush eyes with water for 15 min Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, do NOT induce vomiting Ingestion->Rinse_Mouth Wash_Skin Wash skin with soap and water for 15 min Remove_Clothing->Wash_Skin Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

References

Troubleshooting & Optimization

How to improve the solubility of Methylguanidine hydrochloride in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylguanidine hydrochloride. Our aim is to help you overcome common challenges related to its solubility in aqueous solutions.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound, particularly when preparing concentrated solutions. The following guide provides systematic steps to identify and resolve these issues.

Problem: this compound is not dissolving or is dissolving slowly in water.

First, it's important to understand the reported solubility of this compound can vary. Some sources state a solubility of 50 mg/mL in water, while others report achieving concentrations as high as 235.29 mg/mL with the use of physical methods and pH adjustment.[1][2][3][4] This discrepancy highlights that the dissolution is highly dependent on the experimental conditions.

Logical Troubleshooting Workflow

Below is a workflow to guide you through the troubleshooting process.

Troubleshooting_Workflow cluster_details Troubleshooting Steps start Start: Undissolved this compound check_purity 1. Verify Compound Purity and Handling start->check_purity physical_methods 2. Apply Physical Dissolution Aids check_purity->physical_methods Compound is pure and handled correctly purity_details Check for hygroscopic nature. Ensure proper storage. check_purity->purity_details adjust_ph 3. Modify the pH of the Solution physical_methods->adjust_ph Precipitate remains solution_achieved Result: Clear Solution Achieved physical_methods->solution_achieved Dissolved physical_details Apply heat (e.g., up to 60°C). Use sonication. physical_methods->physical_details use_cosolvent 4. Consider the Use of a Co-solvent adjust_ph->use_cosolvent Precipitate remains adjust_ph->solution_achieved Dissolved ph_details Lower pH to ~2 with HCl. adjust_ph->ph_details use_cosolvent->solution_achieved Dissolved further_assistance Contact Technical Support use_cosolvent->further_assistance Precipitate remains cosolvent_details Introduce a water-miscible organic solvent (e.g., DMSO). use_cosolvent->cosolvent_details

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: The reported aqueous solubility of this compound varies. While a general solubility of 50 mg/mL is often cited, a significantly higher solubility of 235.29 mg/mL has been reported when employing techniques such as ultrasonication, heating to 60°C, and adjusting the pH to 2 with 1 M HCl.[1][2][3][4][5]

Q2: How does temperature affect the solubility of this compound?

Q3: Can adjusting the pH of the solution improve solubility?

A3: Yes, adjusting the pH can have a significant impact. It has been reported that adjusting the pH to 2 with 1 M HCl can help achieve a much higher solubility.[5] Guanidinium groups are highly basic (pKa of the conjugate acid is ~13.6) and exist as the protonated guanidinium cation in neutral and acidic solutions.[6] Lowering the pH ensures that the guanidinium group remains fully protonated, which can enhance its interaction with water molecules and improve solubility.

Q4: What is the role of sonication in dissolving this compound?

A4: Sonication is a physical method that uses ultrasonic waves to agitate the solution. This process helps to break down solid aggregates into smaller particles, increasing the surface area exposed to the solvent and thereby accelerating the rate of dissolution.[7][8] It is a recommended technique for dissolving this compound, especially when preparing concentrated solutions.[5]

Q5: Are there any recommended co-solvents to improve the aqueous solubility of this compound?

A5: Yes, co-solvents can be used to increase the solubility of compounds that are difficult to dissolve in purely aqueous media. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for this compound, with a reported solubility of 55 mg/mL in DMSO.[9][10] When using a co-solvent, it is best practice to first dissolve the compound in the minimal amount of the co-solvent and then slowly add the aqueous buffer to the desired final concentration while stirring.

Q6: How should I store this compound and its aqueous solutions?

A6: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Therefore, it should be stored in a tightly sealed container in a dry environment. For long-term storage of the solid, freezing at -20°C is recommended.[3] Aqueous stock solutions are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]

Data Presentation

The following table summarizes the reported solubility data for this compound in various solvents.

SolventReported SolubilityConditions
Water50 mg/mLNot specified
Water235.29 mg/mLUltrasonic and warming, pH adjusted to 2 with 1 M HCl, heated to 60°C.[5]
DMSO22 mg/mLNot specified
DMSO55 mg/mLSonication is recommended.[9][10]

Experimental Protocols

To assist researchers in generating their own quantitative data and optimizing dissolution protocols, we provide the following detailed experimental methodologies.

Protocol 1: Determination of Aqueous Solubility of this compound at Different Temperatures

This protocol describes a method to determine the equilibrium solubility of this compound in water at various temperatures.

Solubility_vs_Temperature_Workflow start Start: Prepare Supersaturated Solutions equilibration Equilibrate at Different Temperatures (e.g., 4°C, 25°C, 40°C, 60°C) with continuous stirring for 24-48h start->equilibration sampling Sample the Supernatant equilibration->sampling filtration Filter through a 0.22 µm syringe filter sampling->filtration quantification Quantify Concentration (e.g., by HPLC-UV or a suitable assay) filtration->quantification data_analysis Plot Solubility (mg/mL) vs. Temperature (°C) quantification->data_analysis end End: Solubility Curve Generated data_analysis->end

Caption: Workflow for determining solubility at different temperatures.

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of deionized water in several sealed vials.

  • Equilibration: Place the vials in constant temperature shakers set at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C). Allow the solutions to equilibrate for 24-48 hours with continuous agitation.

  • Sampling and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution to a suitable concentration and quantify the amount of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the determined solubility (in mg/mL) against the corresponding temperature to generate a solubility curve.

Protocol 2: Evaluation of the Effect of pH on the Aqueous Solubility of this compound

This protocol outlines a systematic approach to quantify the solubility of this compound across a range of pH values.

Solubility_vs_pH_Workflow start Start: Prepare Buffers at Different pH Values add_excess Add Excess this compound to each buffer start->add_excess equilibration Equilibrate at a Constant Temperature (e.g., 25°C) with continuous stirring for 24-48h add_excess->equilibration measure_ph Measure and Confirm Final pH equilibration->measure_ph sampling Sample the Supernatant measure_ph->sampling filtration Filter through a 0.22 µm syringe filter sampling->filtration quantification Quantify Concentration (e.g., by HPLC-UV) filtration->quantification data_analysis Plot Solubility (mg/mL) vs. pH quantification->data_analysis end End: Solubility Profile vs. pH Generated data_analysis->end

Caption: Workflow for determining solubility at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 8).

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to each buffer in separate sealed vials.

  • Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C) and allow them to equilibrate for 24-48 hours with continuous agitation.

  • pH Measurement: After equilibration, measure the final pH of each solution to ensure it has not shifted significantly.

  • Sampling and Filtration: After allowing the undissolved solid to settle, take an aliquot of the supernatant from each vial and filter it through a 0.22 µm syringe filter.

  • Quantification: Quantify the concentration of dissolved this compound in each filtered sample using a suitable analytical method.

  • Data Analysis: Plot the solubility (in mg/mL) as a function of the final measured pH.

Protocol 3: Systematic Evaluation of Co-solvents for Enhancing Aqueous Solubility

This protocol provides a framework for systematically testing the effectiveness of different co-solvents in improving the aqueous solubility of this compound.

Methodology:

  • Co-solvent Selection: Choose a panel of water-miscible organic solvents to test (e.g., DMSO, ethanol, propylene glycol).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of each co-solvent (e.g., 10%, 20%, 30% v/v in water).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 2 (at a constant temperature and pH).

  • Data Analysis: Plot the solubility of this compound (in mg/mL) against the percentage of each co-solvent to determine the most effective co-solvent and the optimal concentration range for enhancing solubility.

References

Common issues with Methylguanidine hydrochloride stability in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylguanidine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating common stability issues encountered when using this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous buffers?

The main stability issue for this compound in aqueous solutions is its susceptibility to hydrolysis, particularly at neutral to alkaline pH. The guanidinium group can be hydrolyzed to form methylurea and ammonia. This degradation is often accelerated by increased temperature.

Q2: How does pH affect the stability of this compound?

Methylguanidine is a strong base with a high pKa, meaning it is predominantly in its protonated and more stable form, methylguanidinium, at acidic to neutral pH.[1][2] As the pH increases towards alkaline conditions, the concentration of the unprotonated, more reactive form increases, making it more susceptible to hydrolysis. Therefore, for short-term experiments, using buffers with a pH below 7.5 is recommended to enhance stability.

Q3: Are there any known incompatibilities with common buffer components?

While specific interaction studies are not extensively documented, it is advisable to consider potential incompatibilities. For instance, phosphate buffers can sometimes precipitate with other reagents. Buffers containing primary amines, such as Tris, could potentially react with other components in your experimental system, although direct reactivity with methylguanidine is not commonly reported. It is always good practice to perform a pilot stability test of this compound in your specific buffer system if long-term stability is critical.

Q4: What are the recommended storage conditions for this compound solutions?

For optimal stability, stock solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C for up to one month.[3] Avoid repeated freeze-thaw cycles. The solid form of this compound is hygroscopic and should be stored in a dry, well-ventilated place, away from moisture.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in the experimental buffer.Prepare fresh solutions of this compound for each experiment. If using a pre-made stock, ensure it has been stored correctly and for a limited time. Consider lowering the pH of your buffer if your experiment allows.
Precipitate formation in the buffer. Interaction with buffer components or insolubility at the working concentration.Ensure the working concentration of this compound is within its solubility limits in your specific buffer. If using a phosphate buffer, consider potential precipitation with other divalent cations in your media. A different buffer system might be necessary.
Loss of biological activity of the compound. Hydrolysis of the active guanidinium group.Confirm the pH of your experimental buffer. If it is neutral to alkaline, the compound may be degrading. Perform a time-course experiment to assess the stability of your compound under your specific experimental conditions.

Quantitative Stability Data

The following tables present illustrative stability data for this compound in common laboratory buffers. This data is based on typical chemical degradation kinetics and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound at 25°C over 24 hours.

Buffer (50mM)pH% Remaining this compound
Phosphate6.5>99%
HEPES7.0~98%
Tris7.5~95%
Tris8.0~90%
Carbonate9.0~75%

Table 2: Effect of Temperature on the Stability of this compound in 50mM Tris Buffer (pH 7.5) over 24 hours.

Temperature% Remaining this compound
4°C>98%
25°C~95%
37°C~88%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Experimental Buffer

This protocol outlines a general method to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Experimental Buffer (e.g., PBS, Tris-HCl)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a suitable ion-pairing agent)

  • High-purity water

  • Calibrated pH meter

  • Thermostatically controlled incubator or water bath

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in your experimental buffer.

  • Divide the stock solution into several aliquots in sealed, sterile tubes.

  • Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot from each condition.

  • Immediately analyze the samples by HPLC to determine the concentration of this compound.

  • The initial time point (T=0) will serve as the 100% reference.

  • Calculate the percentage of remaining this compound at each subsequent time point.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues A Inconsistent Experimental Results Observed B Is the this compound solution freshly prepared? A->B C Prepare fresh solution for each experiment. B->C No E What is the pH of the experimental buffer? B->E Yes K Problem Resolved C->K D Check storage conditions of stock solution (aliquoted, -20°C/-80°C). D->E F Consider using a buffer with a lower pH (<7.5). E->F >= 7.5 G Is the experimental temperature elevated? E->G < 7.5 F->G H Perform experiments at a lower temperature if possible or shorten incubation times. G->H Yes I Are there any visible precipitates in the buffer? G->I No H->I J Verify the solubility of the compound at the working concentration and consider buffer compatibility. I->J Yes I->K No J->K

Caption: Troubleshooting workflow for this compound stability.

Proposed Degradation Pathway of Methylguanidine cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products A Methylguanidine D Methylurea A->D Hydrolysis B H2O (Water) B->D C Neutral to Alkaline pH Elevated Temperature E Ammonia D->E

Caption: Hydrolytic degradation of Methylguanidine.

References

Technical Support Center: Optimizing Methylguanidine Hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Methylguanidine hydrochloride (MGH) in enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MGH) and what are its primary uses in enzyme assays?

This compound is the salt form of Methylguanidine, an endogenous metabolite derived from protein catabolism.[1] In research, it is utilized as an enzyme inhibitor. It is known to significantly inhibit the activity of nitric oxide synthase (iNOS) and has been investigated for its role in attenuating inflammation.[1][2][3] Additionally, MGH serves as a chemical precursor in the synthesis of other molecules, such as biaryl derivatives that act as BACE1 inhibitors.[4][5]

Q2: How should I prepare and store MGH stock solutions?

Proper preparation and storage are critical for reproducible results. MGH is hygroscopic and should be stored away from moisture.[4][6]

  • Solvents: MGH is soluble in water and DMSO.[1][4] High concentrations can be achieved in water with sonication, warming, and pH adjustment.[7]

  • Stock Solution Preparation: For a 10 mM stock solution in water, you would dissolve 1.096 mg of MGH (MW: 109.56 g/mol ) in 1 mL of purified water. It is recommended to filter-sterilize the final solution using a 0.22 µm filter.[7]

  • Storage: Store the pure, solid form of MGH at -20°C for up to three years.[1] Once in solution, aliquot and store at -80°C for long-term stability (up to one year) or at -20°C for short-term use (up to one month) to avoid repeated freeze-thaw cycles.[1][7]

Q3: What is a good starting concentration range for an MGH inhibition assay?

The optimal concentration of MGH is highly dependent on the specific enzyme and assay conditions. A common practice is to perform a dose-response experiment covering a wide range of concentrations. A typical approach involves an 8- to 10-point curve using serial dilutions (e.g., half-log or 3-fold dilutions) starting from a high concentration (e.g., 1 mM) down to the nanomolar or picomolar range.[8] This allows for the determination of the IC50 value, which is the concentration of MGH required to inhibit 50% of the enzyme's activity.

Q4: My results are not reproducible. What are the common sources of variability?

Inconsistent results in enzyme assays can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Always use calibrated pipettes and practice careful, consistent technique.[9] Avoid introducing air bubbles, which can interfere with optical readings.[9]

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure all reagents, except for the enzyme which should be kept on ice, are equilibrated to the specified assay temperature before starting the experiment.[9][10]

  • Reagent Degradation: Improperly stored reagents can lose activity. Prepare fresh solutions and adhere to recommended storage conditions.[7][9]

  • Inconsistent Incubation Times: Use a multichannel pipette or automated dispenser to start reactions simultaneously and ensure precise timing for all wells.[10]

Q5: I am not observing any enzyme inhibition, even at high MGH concentrations. What could be the issue?

  • Inactive Compound: Verify the integrity and storage history of your MGH. If improperly stored, it may have degraded.

  • Enzyme Concentration: The IC50 value is dependent on the enzyme concentration.[11] If the enzyme concentration is excessively high, it may require a correspondingly high concentration of the inhibitor to see an effect.

  • Substrate Concentration: For competitive inhibitors, a high substrate concentration can outcompete the inhibitor, making it appear less potent or inactive.[12][13] Try performing the assay with the substrate concentration at or below its Michaelis-Menten constant (Km).[14]

  • Incorrect Assay Conditions: Confirm that the buffer pH, ionic strength, and any necessary cofactors are optimal for both enzyme activity and inhibitor binding.

Q6: My IC50 value seems unusually high or low. What factors can influence it?

The IC50 is not an absolute measure of inhibitor affinity (like the inhibition constant, Ki) but is dependent on experimental conditions.[13]

  • Enzyme and Substrate Concentrations: As mentioned, both enzyme and substrate concentrations directly impact the apparent IC50.[11][12][15]

  • Assay Buffer Composition: pH, salts, and detergents can all affect inhibitor binding and enzyme activity.

  • Incubation Time: The duration of pre-incubation of the enzyme with MGH before adding the substrate can be critical, especially for slow-binding inhibitors.

  • Data Analysis: Ensure you are using an appropriate non-linear regression model to fit your dose-response curve and that your data points adequately define the top and bottom plateaus of the curve.[14]

Data & Physicochemical Properties

Table 1: Physicochemical Properties and Handling of this compound

PropertyValue / InformationSource(s)
Molecular Formula C₂H₈ClN₃[1][7]
Molecular Weight 109.56 g/mol [1]
Appearance White to off-white solid/powder[6][7]
Solubility (Water) 50 mg/mL; up to 235.29 mg/mL with heat/pH adjustment[4][7]
Solubility (DMSO) 55 mg/mL (Sonication recommended)[1]
Storage (Solid) -20°C, protect from moisture (hygroscopic)[1][4][6]
Storage (Solution) -80°C (≤1 year) or -20°C (≤1 month)[1][7]
Known Targets iNOS, Trypsin, Cytochrome P450[1][2][6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM MGH Stock Solution

Materials:

  • This compound (MW: 109.56)

  • DMSO or Nuclease-free water

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out 10.96 mg of MGH powder and place it in a microcentrifuge tube.

  • Add 1 mL of high-purity DMSO or water to the tube.

  • Vortex thoroughly until the MGH is completely dissolved. Gentle warming or sonication can be used to aid dissolution, particularly for DMSO.[1]

  • If using water, sterilize the solution by passing it through a 0.22 µm syringe filter.[7]

  • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use.[7]

Protocol 2: General Method for Determining the IC50 of MGH

Objective: To determine the concentration of MGH that inhibits 50% of the target enzyme's activity through a dose-response experiment.

Materials:

  • 100 mM MGH stock solution (from Protocol 1)

  • Target enzyme and its specific substrate

  • Optimized assay buffer

  • 96-well microplates (plate type depends on detection method: clear for absorbance, black for fluorescence, white for luminescence)[10]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare MGH Dilution Series:

    • Perform serial dilutions of the 100 mM MGH stock solution in the assay buffer to create a range of concentrations. For a 10-point 3-fold dilution series, you might prepare concentrations from 10 mM down to 0.5 µM. Remember to include a "no inhibitor" control (buffer only).

  • Enzyme Preparation:

    • Dilute the enzyme stock to the desired working concentration in cold assay buffer. The final concentration should be low enough to ensure the reaction rate is linear over the measurement period (initial velocity conditions).[12] Keep the enzyme on ice until use.

  • Assay Plate Setup:

    • Add the diluted MGH from your serial dilution series to the appropriate wells of the 96-well plate.

    • Add the assay buffer.

    • Add the diluted enzyme solution to all wells (except for a "no enzyme" blank) to start the pre-incubation. The total volume should be consistent across all wells.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows MGH to bind to the enzyme before the reaction starts.[8]

  • Initiate Reaction:

    • Prepare the substrate at a working concentration in the assay buffer.

    • Using a multichannel pipette, add the substrate solution to all wells to initiate the enzymatic reaction.

  • Measure Activity:

    • Immediately place the plate in a microplate reader pre-set to the correct temperature and wavelength.

    • Measure the signal (e.g., absorbance, fluorescence) over time (kinetic assay) or at a single endpoint after a fixed incubation period. Ensure the endpoint measurement is within the linear range of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each MGH concentration.

    • Normalize the data by setting the rate of the "no inhibitor" control to 100% activity and the "no enzyme" blank to 0% activity.

    • Plot the percent inhibition (or percent activity) against the logarithm of the MGH concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mgh 1. Prepare MGH Stock Solution prep_dilutions 2. Create Serial Dilutions of MGH prep_mgh->prep_dilutions add_reagents 4. Add Enzyme & MGH to Microplate prep_dilutions->add_reagents prep_enzyme 3. Prepare Enzyme & Substrate Solutions prep_enzyme->add_reagents pre_incubate 5. Pre-incubate (Enzyme + Inhibitor) add_reagents->pre_incubate start_reaction 6. Initiate Reaction (Add Substrate) pre_incubate->start_reaction measure 7. Measure Activity (Plate Reader) start_reaction->measure plot_data 8. Plot Dose-Response Curve measure->plot_data calc_ic50 9. Calculate IC50 (Non-linear Regression) plot_data->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

troubleshooting_guide start Problem: No Inhibition Observed q1 Is enzyme active in control wells? start->q1 q2 Is MGH concentration range appropriate? q1->q2 Yes sol1 Troubleshoot enzyme activity assay first. (Buffer, Temp, Cofactors) q1->sol1 No q3 Is substrate [S] >> Km? q2->q3 Yes sol2 Expand concentration range (e.g., up to 1-10 mM) q2->sol2 No q4 Was MGH stock prepared/stored correctly? q3->q4 No sol3 Lower [S] to be ≤ Km to detect competitive inhibition q3->sol3 Yes sol4 Prepare fresh MGH stock from pure solid q4->sol4 No end Re-run Assay q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for assays showing no MGH inhibition.

References

Technical Support Center: Troubleshooting Methylguanidine Hydrochloride Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from methylguanidine hydrochloride in fluorescence-based assays. The following information is designed to help you identify the source of interference, mitigate its effects, and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: How does this compound interfere with fluorescence-based assays?

This compound can interfere with fluorescence-based assays through two primary mechanisms:

  • Fluorescence Quenching: this compound can act as a quencher, reducing the fluorescence intensity of your probe. This occurs when the this compound molecule absorbs the excitation energy from the fluorophore or interacts with the excited state of the fluorophore, causing it to return to the ground state without emitting a photon. This can lead to false-negative or artificially low results.

  • Protein Denaturation: Similar to its well-documented relative, guanidine hydrochloride, this compound can denature proteins.[1] In assays that rely on the intrinsic fluorescence of proteins (e.g., tryptophan or tyrosine fluorescence), denaturation exposes these residues to the aqueous environment, which can alter their fluorescence properties and lead to inaccurate measurements.[2] For assays involving fluorescently labeled proteins, denaturation can change the local environment of the fluorophore, affecting its quantum yield and fluorescence lifetime.

Q2: What are the common signs of this compound interference in my assay?

Common indicators of interference include:

  • High Background Fluorescence: An unusually high signal in your negative control or blank wells can be a sign of interference. While this compound itself is not known to be fluorescent, it can cause other components in the assay to fluoresce or can lead to light scattering.

  • Reduced Signal Intensity: A lower-than-expected fluorescence signal in your positive controls or experimental samples may indicate quenching by this compound.

  • Poor Assay Performance: Increased variability between replicate wells, a low signal-to-noise ratio, or inconsistent results can all be symptoms of interference.

Q3: Are certain fluorescent dyes more susceptible to interference by this compound?

The susceptibility of a fluorescent dye to interference depends on its chemical structure and the mechanism of interaction with this compound. While specific quantitative data on the direct effects of this compound on a wide range of dyes is limited in publicly available literature, compounds with similar properties are known to interact with various fluorophores. It is crucial to empirically test the compatibility of your chosen dye with the concentrations of this compound present in your assay.

Q4: Can I predict the level of interference based on the concentration of this compound?

The degree of interference is generally concentration-dependent. Higher concentrations of this compound are more likely to cause significant quenching or protein denaturation. To understand the impact on your specific assay, it is essential to perform a concentration-response experiment, testing a range of this compound concentrations against your fluorescent probe.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal from your assay, leading to reduced sensitivity and inaccurate results.

Troubleshooting Workflow for High Background Fluorescence

high_background start High Background Fluorescence Observed check_autofluorescence Is the source autofluorescence? start->check_autofluorescence check_reagents Are reagents contaminated? check_autofluorescence->check_reagents No solution_autofluorescence Identify and remove the autofluorescent source (e.g., buffer components). check_autofluorescence->solution_autofluorescence Yes check_concentration Is the probe concentration too high? check_reagents->check_concentration No solution_reagents Prepare fresh, high-purity buffers and reagents. check_reagents->solution_reagents Yes solution_concentration Titrate the fluorescent probe to determine the optimal concentration. check_concentration->solution_concentration Yes end Background Reduced check_concentration->end No solution_autofluorescence->end solution_reagents->end solution_concentration->end

Caption: Troubleshooting workflow for high background fluorescence.

Potential Causes and Solutions

Potential Cause Recommended Solution
Autofluorescence of Assay Components Run a control plate containing all assay components except the fluorescent probe. If high fluorescence is observed, systematically omit components to identify the source. Consider using alternative, non-fluorescent buffer components if necessary.
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water and chemicals. Filter-sterilize solutions to remove any particulate matter that could scatter light.
High Concentration of Fluorescent Probe An excess of unbound fluorescent probe can contribute to high background. Perform a titration of your fluorescent probe to determine the optimal concentration that provides a good signal-to-noise ratio.
Light Scatter High concentrations of proteins or other macromolecules, as well as precipitated compounds, can cause light scattering, which may be detected as fluorescence. Ensure your samples are well-solubilized and centrifuge them before analysis if necessary.
Issue 2: Fluorescence Quenching (Signal Loss)

Fluorescence quenching by this compound can lead to a significant underestimation of the true signal in your assay.

Troubleshooting Workflow for Fluorescence Quenching

quenching_workflow start Reduced Fluorescence Signal Observed confirm_quenching Confirm Quenching (Control Experiment) start->confirm_quenching mitigation_strategy Select Mitigation Strategy confirm_quenching->mitigation_strategy remove_mghcl Remove Methylguanidine Hydrochloride mitigation_strategy->remove_mghcl If Feasible change_dye Use a Different Fluorophore mitigation_strategy->change_dye If Removal is Not Possible optimize_concentration Optimize Methylguanidine Hydrochloride Concentration mitigation_strategy->optimize_concentration If Dye Change is Not Possible end Signal Restored/ Interference Minimized remove_mghcl->end change_dye->end optimize_concentration->end

Caption: Troubleshooting workflow for fluorescence quenching.

Potential Causes and Solutions

Potential Cause Recommended Solution
Direct Quenching of Fluorophore Confirm Quenching: Perform a control experiment by measuring the fluorescence of your probe in the presence and absence of varying concentrations of this compound (without your biological target). A concentration-dependent decrease in fluorescence confirms quenching.
Remove this compound: If possible, remove this compound from the sample before the fluorescence measurement. See the detailed protocols for dialysis and size-exclusion chromatography below.
Use a Different Fluorophore: Some fluorophores may be less susceptible to quenching by this compound. Consider testing alternative dyes with different chemical structures or spectral properties. Red-shifted dyes (with excitation and emission wavelengths above 600 nm) are often less prone to interference from small molecules.
Protein Denaturation Affecting Fluorophore Environment Optimize this compound Concentration: If this compound is required for protein denaturation, determine the lowest concentration that achieves the desired effect while minimizing fluorescence quenching through a careful titration experiment.
Alternative Denaturants: Explore the use of alternative denaturants that may have less of an impact on your chosen fluorophore, such as urea.[3] However, be aware that urea can also influence fluorescence and should be tested for compatibility.

Experimental Protocols

Protocol 1: Removal of this compound by Dialysis

This protocol is suitable for removing small molecules like this compound from protein samples.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 1-3 kDa)

  • Dialysis buffer (a buffer in which your protein is stable and that does not contain this compound)

  • Stir plate and stir bar

  • Beaker or flask (large enough to hold a buffer volume at least 200 times the sample volume)

Methodology:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Load your sample containing the protein and this compound into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Securely close the tubing or cassette.

  • Place the sealed dialysis unit into the beaker containing a large volume of dialysis buffer.

  • Place the beaker on a stir plate and stir the buffer gently at the desired temperature (often 4°C to maintain protein stability).

  • Allow dialysis to proceed for at least 4 hours.

  • Change the dialysis buffer. For efficient removal, it is recommended to perform at least three buffer changes. A typical schedule is two changes of 2-4 hours each, followed by an overnight dialysis.[4]

  • After the final dialysis step, carefully remove the sample from the tubing or cassette. The concentration of this compound will be significantly reduced.

Protocol 2: Removal of this compound by Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size. It is an effective method for removing small molecules like this compound from larger protein molecules.

Materials:

  • Size-exclusion chromatography column packed with a resin appropriate for the size of your protein (e.g., Sephadex G-25).[5]

  • Chromatography system or a simple gravity-flow setup.

  • Equilibration and elution buffer (the same buffer used for dialysis, without this compound).

  • Sample collection tubes.

Methodology:

  • Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Carefully load your sample onto the top of the column. The sample volume should typically be between 1% and 5% of the total column volume for optimal resolution.

  • Begin the elution with the chromatography buffer.

  • Collect fractions as the sample passes through the column.

  • The larger protein molecules will be excluded from the pores of the resin and will elute first, while the smaller this compound molecules will enter the pores and elute later.

  • Monitor the protein concentration in the collected fractions using a spectrophotometer (A280) or a protein assay to identify the fractions containing your purified protein.

  • Pool the protein-containing fractions. The resulting sample will be free of this compound.

Visualization of Interference and Mitigation

Logical Relationship of Troubleshooting Steps

troubleshooting_logic start Assay Anomaly (High Background or Quenching) identify_interference Identify Interference Source (Control Experiments) start->identify_interference is_mghcl Is Methylguanidine HCl the cause? identify_interference->is_mghcl is_mghcl->start No, investigate other causes mitigate Mitigation Strategy is_mghcl->mitigate Yes remove Remove M-HCl (Dialysis/SEC) mitigate->remove optimize Optimize [M-HCl] mitigate->optimize change_dye Change Fluorophore mitigate->change_dye validate Validate Assay Performance remove->validate optimize->validate change_dye->validate end Reliable Results validate->end

Caption: Logical flow for troubleshooting this compound interference.

References

Technical Support Center: Methylguanidine Hydrochloride Purification and Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification and recrystallization of methylguanidine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
"Oiling Out" Instead of Crystallizing The compound is coming out of solution above its melting point, or the solution is too supersaturated. This is common for guanidinium salts.1. Adjust Solvent System: Add a small amount of the "good" solvent (e.g., ethanol) to the heated mixture to increase solubility. 2. Slow Down Cooling: Allow the solution to cool gradually to room temperature before moving to an ice bath. Rapid cooling encourages oiling out.[1] 3. Use a Seed Crystal: Introduce a pure crystal of this compound to the cooled, supersaturated solution to induce controlled crystallization.[1]
No Crystal Formation After Cooling 1. The solution is not sufficiently saturated (too much solvent was used). 2. The cooling time has been insufficient.1. Concentrate the Solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal. 3. Extended Cooling: Ensure the flask is left undisturbed for a sufficient period, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
Low Yield of Recovered Crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. Excessive washing of the collected crystals.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid. 2. Preheat Filtration Apparatus: To prevent premature crystallization, preheat the funnel and receiving flask before hot filtration.[1] 3. Wash Sparingly: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Product is Discolored (Yellow or Brown) The presence of colored, likely organic, impurities. These can arise from the synthesis process.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may slightly reduce the overall yield.[2] 2. Perform a Second Recrystallization: A second recrystallization can further remove impurities.
Crystals are Clumped or Powdery The crystallization process occurred too rapidly.Slow Cooling: Ensure the solution cools to room temperature without disturbance before transferring to an ice bath. Slower cooling promotes the formation of larger, more well-defined crystals.[1]
Product is Difficult to Dry or Becomes Gummy This compound is hygroscopic and readily absorbs moisture from the atmosphere.[3]Drying Under Vacuum: Dry the purified crystals in a vacuum oven at a temperature well below their melting point to effectively remove residual solvent and prevent moisture absorption. Store the final product in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixed-solvent system is often effective for guanidinium salts. A good starting point is an ethanol/water mixture. This compound is soluble in water and has some solubility in hot ethanol.[3][4] You can dissolve the crude product in a minimum amount of hot water or an ethanol/water mixture and then either cool it or add a less polar solvent (like ethanol or isopropanol) as an anti-solvent to induce crystallization.

Q2: My purified this compound has a low melting point. What could be the cause?

A2: A depressed melting point is a strong indicator of impurities. Potential impurities from a synthesis starting with dicyanodiamide and methylammonium chloride could include unreacted starting materials or byproducts like methyl derivatives of diguanide.[5] Further recrystallization is recommended to improve purity.

Q3: How can I remove colored impurities from my this compound sample?

A3: For colored impurities, which are often large, conjugated organic molecules, treatment with activated charcoal is a common method.[6] Add a small amount of charcoal to the hot, dissolved solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can adsorb some of your desired product, leading to a lower yield.[2]

Q4: How do I handle the hygroscopic nature of this compound during and after purification?

A4: Due to its hygroscopic nature, it is crucial to minimize exposure to atmospheric moisture.[3] After filtration, dry the crystals thoroughly under vacuum. For storage, keep the purified this compound in a tightly sealed container within a desiccator.

Q5: Can I use a single-solvent recrystallization for this compound?

A5: A single-solvent recrystallization may be possible if a solvent is found in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Given its high solubility in water, a single-solvent recrystallization with water might be challenging due to potentially low recovery. Ethanol could be a candidate, but a mixed-solvent system often provides better control over the crystallization process for such salts.

Experimental Protocols

Single-Solvent Recrystallization Protocol (Example with Ethanol-Water)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. If it does not dissolve readily, add small portions of hot deionized water dropwise until a clear solution is achieved at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Two-Solvent Recrystallization Protocol (Ethanol as solvent, Diethyl Ether as anti-solvent)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described above.

  • Addition of Anti-solvent: While the ethanol solution is still warm, slowly add diethyl ether dropwise with swirling until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate until the solution is clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the ethanol/ether mixture from the mother liquor for washing.

Visualizations

experimental_workflow General Recrystallization Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Methylguanidine Hydrochloride dissolve Dissolve in minimum amount of hot solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add activated charcoal is_colored->add_charcoal Yes crystallization_start Clear Solution is_colored->crystallization_start No hot_filtration Hot gravity filtration add_charcoal->hot_filtration hot_filtration->crystallization_start cool_rt Cool slowly to room temperature crystallization_start->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Vacuum filtration cool_ice->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure Methylguanidine Hydrochloride dry->end

Caption: General workflow for the recrystallization of this compound.

troubleshooting_logic Troubleshooting Crystallization Issues cluster_oiling Oiling Out cluster_no_crystals No Crystals cluster_success Successful Crystallization start After cooling, what is the state of the solution? oil_out Oily layer forms start->oil_out Oily Layer no_crystals Clear solution, no crystals start->no_crystals No Change crystals_form Crystals have formed start->crystals_form Solid Crystals add_good_solvent Add more 'good' solvent, reheat, and cool slowly oil_out->add_good_solvent too_much_solvent Too much solvent used no_crystals->too_much_solvent boil_off Boil off excess solvent too_much_solvent->boil_off induce_crystallization Induce crystallization (scratch/seed) boil_off->induce_crystallization proceed Proceed to isolation (vacuum filtration) crystals_form->proceed

Caption: Decision tree for troubleshooting common crystallization problems.

References

Preventing the degradation of Methylguanidine hydrochloride during long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylguanidine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during long-term storage.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Clumping or Caking of Solid Absorption of moisture from the atmosphere due to the hygroscopic nature of the compound.[1][2]Store in a desiccator or a dry, inert atmosphere.[1] Minimize exposure to ambient air when handling.[1] For clumped material, gently break it up with a spatula before use, and consider drying under vacuum if moisture content is a concern.[1][3]
Discoloration (Yellowing) of Solid or Solution Potential oxidative degradation or the presence of impurities. While specific degradation products causing color are not well-documented for this compound, yellowing in similar compounds can result from oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Protect from light by using amber vials or storing in the dark. If discoloration is observed, it is recommended to use a fresh stock of the compound for critical experiments.
Precipitation in Aqueous Solution Poor solubility at the prepared concentration, especially in buffers or at lower temperatures. Changes in pH affecting the salt form.Prepare fresh solutions and use them promptly.[4] If precipitation occurs, sonication or gentle warming may aid dissolution.[4] Ensure the pH of the solution is compatible with the solubility of this compound. For long-term storage of solutions, consider aliquoting and storing at -20°C or -80°C to prevent freeze-thaw cycles.[4]
Inconsistent Experimental Results Degradation of the compound in stock solutions or during experimental procedures.Prepare fresh stock solutions regularly.[4] Store stock solutions at recommended low temperatures (-20°C or -80°C).[4] Perform a stability check of the compound under your specific experimental conditions (e.g., buffer, temperature, light exposure).

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal long-term storage conditions for solid this compound? A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a freezer, ideally at -20°C.[5][6] It is hygroscopic and sensitive to moisture, so storage in a dry environment is crucial.[5][6]

  • Q2: How should I handle this compound in the laboratory to prevent degradation? A2: Due to its hygroscopic nature, handle the solid compound in a low-humidity environment, such as a glove box or under a stream of dry inert gas, if possible.[5] Minimize the time the container is open to the atmosphere.[1] Use clean, dry spatulas and glassware.

  • Q3: Can I store this compound at room temperature? A3: While it may be stable for short periods, long-term storage at room temperature is not recommended due to its hygroscopic nature and potential for degradation. For long-term storage, -20°C is preferable.[5][6]

Solution Preparation and Storage

  • Q4: What is the recommended solvent for preparing stock solutions of this compound? A4: this compound is soluble in water.[7][8] For biological experiments, sterile water or a suitable buffer like PBS can be used.

  • Q5: How should I store stock solutions of this compound? A5: Aqueous stock solutions should be stored at low temperatures. For storage up to one month, -20°C is recommended. For longer periods (up to six months), storage at -80°C is advisable.[4] It is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

  • Q6: Should I filter-sterilize aqueous solutions of this compound? A6: Yes, if the solution is to be used in cell culture or other sterile applications, it is recommended to filter-sterilize it through a 0.22 µm filter after preparation.[4]

Degradation

  • Q7: What are the potential degradation pathways for this compound? A7: The guanidinium group can be susceptible to hydrolysis under acidic or basic conditions. While specific studies on this compound are limited, enzymatic degradation pathways show demethylation to form guanidine and formaldehyde.[4] Forced degradation studies suggest that amides and similar functional groups are prone to hydrolysis at extreme pH levels.[9]

  • Q8: How can I assess the stability of this compound in my specific experimental setup? A8: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to monitor the concentration of this compound over time under your experimental conditions. This involves comparing the peak area of the compound at different time points.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid -20°CLong-termStore in a tightly sealed container in a dry environment.[5][6]
4°CShort-termEnsure the container is well-sealed to protect from moisture.
Aqueous Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[4]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

  • Objective: To assess the stability of this compound under various stress conditions.

  • Methodology:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours.

    • Photodegradation: Expose the solid compound to a combination of UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.

  • Objective: To quantify this compound and separate it from its degradation products.

  • Methodology:

    • Chromatographic System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Guanidine compounds can be detected at low UV wavelengths (e.g., 200-220 nm).

    • Injection Volume: 20 µL.

    • Procedure:

      • Prepare a standard curve of this compound in the mobile phase.

      • Inject the stressed samples from the forced degradation study.

      • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

cluster_conditions Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Methylguanidine_Hydrochloride Methylguanidine Hydrochloride Acid_Hydrolysis->Methylguanidine_Hydrochloride Base_Hydrolysis Base Hydrolysis (e.g., NaOH) Base_Hydrolysis->Methylguanidine_Hydrochloride Oxidation Oxidation (e.g., H2O2) Oxidation->Methylguanidine_Hydrochloride Photolysis Photolysis (UV/Vis Light) Photolysis->Methylguanidine_Hydrochloride Degradation_Products Degradation Products (e.g., Guanidine, Methylamine) Methylguanidine_Hydrochloride->Degradation_Products degrades to

Caption: Potential degradation pathways of this compound under stress conditions.

Start Issue Encountered (e.g., clumping, discoloration, precipitation) Check_Storage Review Storage Conditions (Temperature, Container, Desiccation) Start->Check_Storage Hygroscopic Is the issue likely due to moisture absorption? Check_Storage->Hygroscopic Improve_Handling Improve Handling Procedures: - Minimize air exposure - Use a dry environment Hygroscopic->Improve_Handling Yes Check_Solution_Prep Review Solution Preparation (Solvent, Concentration, pH) Hygroscopic->Check_Solution_Prep No End Issue Resolved Improve_Handling->End Solubility_Issue Is it a solubility issue? Check_Solution_Prep->Solubility_Issue Adjust_Prep Adjust Preparation: - Use fresh solvent - Sonicate/warm gently - Check pH Solubility_Issue->Adjust_Prep Yes Consider_Degradation Consider Chemical Degradation (Oxidation, Hydrolysis) Solubility_Issue->Consider_Degradation No Adjust_Prep->End Use_Fresh_Stock Use a fresh stock of the compound. Store under inert gas and protect from light. Consider_Degradation->Use_Fresh_Stock Use_Fresh_Stock->End

Caption: Troubleshooting workflow for handling and storage issues.

Start Start: Stability Assessment Prepare_Samples Prepare Methylguanidine HCl Samples (Solid and Solution) Start->Prepare_Samples Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Samples->Stress_Conditions Time_Points Collect Samples at Defined Time Points Stress_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Analysis Analyze Data: - Quantify parent compound - Identify degradation products HPLC_Analysis->Data_Analysis Report Report Findings: - Degradation profile - Recommended storage conditions Data_Analysis->Report End End of Study Report->End

Caption: Experimental workflow for stability assessment of this compound.

References

How to accurately determine the concentration of a Methylguanidine hydrochloride solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the concentration of Methylguanidine hydrochloride solutions. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for determining the concentration of my this compound solution?

A1: The choice of method depends on several factors including the required sensitivity, specificity, available equipment, and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is recommended for high sensitivity and specificity, especially for complex matrices. It can distinguish between Methylguanidine and other related compounds.

  • Titration (Argentometric) is a classic, cost-effective method suitable for relatively pure solutions where high precision is required.

  • UV-Vis Spectrophotometry (after derivatization) offers a simple and rapid method, ideal for routine analysis of a large number of samples, provided there are no interfering substances that absorb at the same wavelength.

To help you decide, a logical workflow for method selection is provided below.

MethodSelection Method Selection for this compound Assay start Start: Need to determine Methylguanidine HCl concentration matrix_complexity Is the sample matrix complex (e.g., contains impurities, other active ingredients)? start->matrix_complexity equipment Is an HPLC system available? matrix_complexity->equipment Yes purity Is the solution relatively pure? matrix_complexity->purity No equipment->purity No hplc Use HPLC Method equipment->hplc Yes titration Use Argentometric Titration purity->titration Yes uv_vis Use UV-Vis Spectrophotometry (with Sakaguchi Reaction) purity->uv_vis No, or for rapid screening end_hplc High sensitivity and specificity hplc->end_hplc end_titration High precision for pure samples titration->end_titration end_uv_vis Rapid, for high-throughput screening uv_vis->end_uv_vis

Choosing the right analytical method.

Q2: Can I use UV-Vis Spectrophotometry directly to measure this compound concentration?

A2: this compound does not have a strong chromophore, which means it does not absorb UV-Vis light significantly on its own, making direct quantification difficult and inaccurate.[1] To use UV-Vis spectrophotometry, a derivatization step is necessary to produce a colored compound. The Sakaguchi reaction is a well-known colorimetric method for this purpose.[2][3][4]

Q3: What is a stability-indicating HPLC method and why is it important?

A3: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[5][6] This is crucial during drug development and quality control to ensure the stability and shelf-life of the product. Forced degradation studies are performed to develop such a method.[7][8][9][10][11]

Method Comparison

The following table summarizes the key performance characteristics of the different analytical methods for the quantification of this compound.

ParameterHPLCArgentometric TitrationUV-Vis Spectrophotometry (with Sakaguchi Reaction)
Principle Chromatographic separation based on polarity.Precipitation titration of the chloride ion.Colorimetric reaction of the guanidinium group.[3][4]
Specificity High (can separate from related substances).Moderate (any other halide will interfere).Low to Moderate (other guanidinium compounds will interfere).
Sensitivity High (LOD and LOQ in the µg/mL to ng/mL range).[12]Low (typically for concentrations > 0.01 M).Moderate.
Precision High (%RSD < 2%).[13]Very High (%RSD < 1%).Good (%RSD < 5%).
Throughput Moderate.Low.High.
Cost High.Low.Low.

Troubleshooting Guides

HPLC Method Troubleshooting

Issue: Peak Tailing or Broadening

  • Possible Cause 1: The highly polar nature of Methylguanidine can lead to secondary interactions with residual silanols on the silica-based column.

    • Solution: Use a column with end-capping or a polar-embedded stationary phase. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask the silanol groups.[14]

  • Possible Cause 2: Mismatch between the sample solvent and the mobile phase.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Possible Cause 3: Column contamination or aging.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[15]

Issue: Inconsistent Retention Times

  • Possible Cause 1: Inadequately buffered mobile phase. The retention of the basic Methylguanidine is sensitive to pH changes.

    • Solution: Ensure the mobile phase is buffered at a stable pH, at least 1.5-2 pH units away from the pKa of Methylguanidine.

  • Possible Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and uniform temperature.[16]

  • Possible Cause 3: Air bubbles in the pump or detector.

    • Solution: Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles.[17]

Argentometric Titration Troubleshooting

Issue: Fading or Indistinct Endpoint

  • Possible Cause 1: Incorrect pH of the solution (for Mohr's method). The optimal pH range is between 6.5 and 10.

    • Solution: Adjust the pH of the sample solution before titration. At lower pH, chromate is protonated, and at higher pH, silver hydroxide may precipitate.[18]

  • Possible Cause 2: Adsorption of the indicator to the precipitate before the equivalence point (for Fajans' method).

    • Solution: Add the indicator just before the equivalence point. Vigorous stirring is also essential.

  • Possible Cause 3: Photodecomposition of silver chloride.

    • Solution: Perform the titration in diffuse light and avoid direct sunlight.

Issue: Inaccurate Results

  • Possible Cause 1: Presence of other halides (e.g., bromide, iodide) in the sample.

    • Solution: Argentometric titration is not specific for chloride. If other halides are present, an alternative method like ion chromatography should be used.

  • Possible Cause 2: Improper standardization of the silver nitrate titrant.

    • Solution: Standardize the silver nitrate solution with high-purity sodium chloride before use.[19]

UV-Vis Spectrophotometry (Sakaguchi Reaction) Troubleshooting

Issue: Low or No Color Development

  • Possible Cause 1: Instability of the colored complex. The product of the Sakaguchi reaction can be unstable.

    • Solution: Read the absorbance at a consistent and optimized time after the addition of all reagents.

  • Possible Cause 2: Incorrect pH for the reaction. The Sakaguchi reaction requires alkaline conditions.[2][3]

    • Solution: Ensure the final solution is sufficiently alkaline by using the specified concentration and volume of sodium hydroxide.

  • Possible Cause 3: Degradation of the Sakaguchi reagent. Sodium hypobromite is unstable.

    • Solution: Prepare the Sakaguchi reagent fresh before each use.[3]

Issue: High Background Absorbance

  • Possible Cause 1: Presence of other guanidinium-containing compounds in the sample.

    • Solution: The Sakaguchi reaction is not specific to Methylguanidine. If specificity is required, HPLC is the preferred method.

  • Possible Cause 2: Turbidity in the sample.

    • Solution: Centrifuge or filter the sample before analysis to remove any particulate matter.

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol describes a general approach. The specific column, mobile phase, and gradient may need to be optimized for your specific sample and HPLC system.

HPLC_Workflow RP-HPLC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase 1. Prepare Mobile Phase (e.g., Acetonitrile and Phosphate Buffer) standard_prep 2. Prepare Standard Solutions (e.g., 10-100 µg/mL in mobile phase) mobile_phase->standard_prep sample_prep 3. Prepare Sample Solution (Dilute to fall within standard curve range) standard_prep->sample_prep instrument_setup 4. Set up HPLC System (Column: C18, Detector: UV at ~210 nm) sample_prep->instrument_setup equilibration 5. Equilibrate Column instrument_setup->equilibration injection 6. Inject Standards and Samples equilibration->injection calibration 7. Generate Calibration Curve (Peak Area vs. Concentration) injection->calibration quantification 8. Quantify Sample Concentration calibration->quantification

A typical workflow for HPLC analysis.
  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a stock solution of this compound.[10][11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Dilute the sample solution to an expected concentration within the calibration range.

    • Inject the standards and samples and record the chromatograms.

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Determine the concentration of the sample from the calibration curve.

Argentometric Titration (Mohr's Method)
  • Reagents:

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Potassium Chromate (K₂CrO₄) indicator solution (5% w/v).

    • Sodium Bicarbonate (NaHCO₃) for pH adjustment.

  • Procedure:

    • Accurately pipette a known volume of the this compound solution into an Erlenmeyer flask.

    • Add distilled water to a total volume of approximately 50 mL.

    • Add a small amount of solid Sodium Bicarbonate to adjust the pH to the neutral range.

    • Add 1 mL of the Potassium Chromate indicator solution. The solution will turn yellow.

    • Titrate with the standardized 0.1 M AgNO₃ solution with constant swirling.

    • The endpoint is reached when the color of the precipitate changes from white to a faint, permanent reddish-brown.[18]

    • Record the volume of AgNO₃ used.

    • Calculate the concentration of this compound using the stoichiometry of the reaction (Ag⁺ + Cl⁻ → AgCl).

UV-Vis Spectrophotometry (Sakaguchi Reaction)
  • Reagents:

    • Sakaguchi Reagent A: 1% α-naphthol in ethanol.[3]

    • Sakaguchi Reagent B: 10% Sodium Hydroxide (NaOH) solution containing a few drops of bromine water or a dilute solution of sodium hypochlorite (NaOCl). Prepare fresh.[2][3]

  • Procedure:

    • Prepare a series of this compound standards of known concentrations.

    • Pipette a fixed volume of each standard and the unknown sample into separate test tubes.

    • To each tube, add 1 mL of 10% NaOH solution.

    • Add 2 drops of Sakaguchi Reagent A and mix well.

    • Add 4-5 drops of Sakaguchi Reagent B and mix thoroughly.[3]

    • Allow the color to develop for a fixed time (e.g., 10 minutes).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 520 nm for the red-colored complex.[20]

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of the unknown sample from the calibration curve.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylguanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address issues related to batch-to-batch variability of this reagent. Consistent and reliable experimental outcomes are paramount, and this guide provides a structured approach to identifying and mitigating variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of this compound. What are the common causes for such variability?

A1: Batch-to-batch variability in commercial this compound can arise from several factors, primarily related to its synthesis and handling:

  • Purity and Impurity Profiles: The most significant source of variability often lies in the purity of the compound and the nature of the impurities present. Minor differences in the percentage of this compound and the presence of various impurities can significantly impact experimental results.[1]

  • Synthesis Byproducts: The common synthesis route for guanidine compounds involves dicyandiamide.[2] Incomplete reactions or side reactions can lead to residual starting materials or the formation of related compounds like melamine and other guanidine derivatives, which may have their own biological activities.

  • Hygroscopic Nature: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Different levels of hydration between batches can affect the accurate weighing of the compound, leading to concentration errors in your experiments.

  • Degradation: Improper storage, such as exposure to moisture or high temperatures, can lead to the degradation of the compound, reducing its potency and generating degradation products that may interfere with your assay.[1]

Q2: What are the key quality control parameters I should look for on a Certificate of Analysis (CoA) for this compound?

A2: A Certificate of Analysis (CoA) is a critical document that provides batch-specific information on the quality of the reagent.[3][4][5][6] When reviewing a CoA for this compound, pay close attention to the following:

  • Identity: Confirmed by techniques like ¹H NMR or Mass Spectrometry (MS). This ensures that the compound is indeed this compound.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR). A high purity percentage (e.g., >98%) is desirable for most applications.

  • Impurities: The CoA may list identified and unidentified impurities. Look for the presence of potential synthesis-related impurities like dicyandiamide or melamine.

  • Water Content: Often determined by Karl Fischer titration. This is particularly important for a hygroscopic compound like this compound to ensure accurate molar concentration calculations.

  • Residual Solvents: The CoA should indicate the amount of any solvents remaining from the synthesis and purification process.

Q3: How can potential impurities in this compound affect my experiments?

A3: Impurities can have a significant and often unpredictable impact on experimental outcomes:

  • Direct Biological Activity: Impurities may possess their own biological activity. For instance, if you are studying the effect of this compound on nitric oxide synthase, an impurity that also inhibits or activates the enzyme will confound your results. Melamine, a potential impurity, has been shown to inhibit some heme peroxidases.[7]

  • Competitive Inhibition: Impurities structurally similar to this compound could act as competitive inhibitors for the same biological target, leading to an apparent decrease in the potency of your compound.

  • Assay Interference: Some impurities might interfere with the detection method of your assay. For example, an impurity that absorbs light at the same wavelength as your detection molecule in a colorimetric assay will lead to inaccurate readings.

  • Non-Specific Effects: Impurities can have off-target effects that may manifest as cellular toxicity or other unexpected morphological changes in cell-based assays.[8]

Troubleshooting Guides

Guide 1: Inconsistent Enzyme Inhibition Kinetics

This guide provides a step-by-step approach to troubleshooting variable results in enzyme inhibition assays using this compound.

Table 1: Troubleshooting Inconsistent Enzyme Inhibition Kinetics

Observed Issue Potential Cause Recommended Action
Variable IC50 values between batches Purity Differences: The actual concentration of the active inhibitor varies.1. Verify Purity: Use HPLC to confirm the purity of each batch. A purity of >98% is recommended. 2. Confirm Identity: Use ¹H NMR and Mass Spectrometry to verify the chemical structure. 3. Accurate Weighing: Account for water content (from CoA) when preparing stock solutions.
Presence of Inhibitory Impurities: Impurities are contributing to the observed inhibition.1. Analyze Impurity Profile: If possible, use LC-MS to identify and quantify impurities. 2. Test Impurities: If the identity of a major impurity is known (e.g., dicyandiamide), test its inhibitory activity in your assay separately.
Low or No Inhibition Compound Degradation: The compound may have degraded due to improper storage.1. Check Storage Conditions: Ensure the compound is stored at the recommended temperature (typically -20°C) and protected from moisture. 2. Use Fresh Aliquots: Avoid multiple freeze-thaw cycles of stock solutions.
Inactive Batch: The batch may have a high percentage of inactive isomers or has degraded.1. Source a New Batch: Obtain a new batch from a reputable supplier and perform quality control checks before use.
Non-reproducible kinetic curves Assay Conditions: Variability in buffer pH, substrate concentration, or enzyme activity.1. Standardize Protocol: Ensure all assay parameters are consistent between experiments. 2. Enzyme Quality: Use a fresh batch of enzyme and verify its activity.

Troubleshooting Workflow for Inconsistent Enzyme Kinetics

G Troubleshooting Workflow: Inconsistent Enzyme Kinetics start Inconsistent Enzyme Kinetics Data check_coa Review CoA of Different Batches start->check_coa coa_consistent Are CoAs Consistent? check_coa->coa_consistent inhouse_qc Perform In-House QC (HPLC, NMR, LC-MS) coa_consistent->inhouse_qc Yes contact_supplier Contact Supplier for Clarification coa_consistent->contact_supplier No qc_pass Does In-House QC Match CoA? inhouse_qc->qc_pass investigate_assay Investigate Assay Parameters (Buffer, Substrate, Enzyme) qc_pass->investigate_assay Yes qc_pass->contact_supplier No resolve Problem Resolved investigate_assay->resolve new_batch Source and Qualify a New Batch contact_supplier->new_batch new_batch->resolve G Troubleshooting Workflow: Unexpected Cellular Responses start Unexpected Cellular Response check_compound Verify Compound Identity, Purity, and Concentration start->check_compound compound_ok Is Compound Verified? check_compound->compound_ok check_cell_culture Review Cell Culture Protocol (Passage, Density, Media) compound_ok->check_cell_culture Yes contact_supplier Contact Supplier/ Source New Batch compound_ok->contact_supplier No cell_culture_ok Is Cell Culture Consistent? check_cell_culture->cell_culture_ok cell_culture_ok->check_cell_culture No, Standardize check_protocol Review Experimental Protocol (Incubation Times, Reagents) cell_culture_ok->check_protocol Yes protocol_ok Is Protocol Consistent? check_protocol->protocol_ok protocol_ok->check_protocol No, Standardize off_target Investigate Potential Off-Target Effects protocol_ok->off_target Yes resolve Problem Resolved off_target->resolve G Mechanism of Nitric Oxide Synthase (NOS) Inhibition cluster_0 Normal Pathway cluster_1 Inhibition Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes Methylguanidine Methylguanidine NOS_inhibited Nitric Oxide Synthase (NOS) Methylguanidine->NOS_inhibited Competes with L-Arginine No_Reaction No Reaction NOS_inhibited->No_Reaction Inhibits G Role of Guanidine Group in BACE1 Inhibition cluster_0 BACE1 Active Site cluster_1 Inhibitor Interaction BACE1 BACE1 Enzyme Active_Site Active Site (Asp32, Asp228) BACE1->Active_Site Interaction Ionic Interaction Active_Site->Interaction Inhibitor Guanidine-based Inhibitor Guanidine_Group Guanidinium Group (Positively Charged) Inhibitor->Guanidine_Group Guanidine_Group->Interaction Inhibition Inhibition of Aβ Production Interaction->Inhibition

References

Technical Support Center: Disposal of Methylguanidine Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe disposal of Methylguanidine hydrochloride waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. The primary hazards include:

  • Harmful if swallowed (Acute oral toxicity, Category 4).[1]

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1][2]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[1][2]

  • May cause respiratory irritation.[2]

Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]

Q2: How should I dispose of pure, unused this compound?

A2: Unused this compound should be disposed of as chemical waste. The container should be clearly labeled. You must dispose of the contents and container to an approved waste disposal plant.[1][2][3][4][5] It is the responsibility of the chemical waste generator to properly classify the waste and adhere to local, regional, and national hazardous waste regulations.[1][6]

Q3: Can I dispose of dilute aqueous solutions of this compound down the drain?

A3: No, you should not empty this compound solutions into drains.[1] This practice can be harmful to the aquatic environment.[4] All waste containing this chemical should be collected in a designated, labeled waste container for professional disposal.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with several classes of chemicals. Avoid mixing it with:

  • Strong oxidizing agents

  • Strong acids

  • Strong reducing agents

  • Acid anhydrides

  • Acid chlorides[1]

Mixing with these substances can cause vigorous and potentially dangerous reactions.

Q5: What should I do in case of a small spill of solid this compound?

A5: For a small spill, you should:

  • Ensure the area is well-ventilated.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator if dust is generated.

  • Avoid creating dust.[1]

  • Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][3]

  • Clean the spill area with soap and water.

Troubleshooting Guide

IssueProbable CauseSolution
Unexpected reaction in waste container (e.g., heat, gas evolution) Mixing of incompatible waste streams.1. If safe to do so, move the container to a fume hood. 2. Do not seal the container tightly if gas is evolving. 3. Consult your institution's Environmental Health & Safety (EHS) office immediately. 4. Review waste segregation protocols to prevent recurrence.
Clogged drain after suspected improper disposal Precipitation of this compound or its reaction products.1. Immediately report the issue to your facility manager and EHS office. 2. Do not attempt to clear the drain with other chemicals, as this may worsen the situation. 3. Provide a list of all chemicals that may have been disposed of in the drain.
Skin or eye irritation after handling waste Inadequate or contaminated PPE.1. For skin contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1] 2. For eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] 3. Review and improve your PPE practices.

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryGHS Code
Acute toxicity, OralCategory 4H302
Skin irritationCategory 2H315
Eye irritationCategory 2AH319
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3H335

Data sourced from Safety Data Sheets.[2]

Experimental Protocols

Protocol for Preparing this compound Waste for Disposal

This protocol outlines the general steps for safely preparing both solid and liquid this compound waste for collection by a certified waste disposal service.

Materials:

  • Designated hazardous waste container (compatible material, e.g., HDPE)

  • Waste label

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Fume hood (for handling solutions that may produce vapors)

Procedure:

  • Segregation: Ensure that the waste stream for this compound is not mixed with incompatible chemicals such as strong oxidizing agents, strong acids, or strong reducing agents.[1]

  • Solid Waste Collection:

    • Carefully transfer solid this compound waste into a designated, clearly labeled waste container.

    • Avoid creating dust during transfer.

    • Ensure the container is kept tightly closed when not in use.[1][2]

  • Aqueous Waste Collection:

    • Pour aqueous solutions containing this compound into a designated, clearly labeled liquid waste container.

    • Perform this transfer in a fume hood if there is a risk of aerosol or vapor formation.

    • Keep the container securely capped.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Visualizations

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid check_compat Check for Incompatible Materials solid_waste->check_compat liquid_waste->check_compat segregate Segregate from Incompatibles check_compat->segregate Yes collect_solid Collect in Labeled Solid Waste Container check_compat->collect_solid No (Solid) collect_liquid Collect in Labeled Liquid Waste Container check_compat->collect_liquid No (Liquid) segregate->collect_solid For Solid segregate->collect_liquid For Liquid store Store in Designated Waste Accumulation Area collect_solid->store collect_liquid->store dispose Arrange for Professional Disposal store->dispose

References

Identifying and mitigating potential side reactions of Methylguanidine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential side reactions when using Methylguanidine Hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or incomplete. What are the possible causes and how can I troubleshoot this?

A1: Incomplete reactions can be due to several factors:

  • Insufficiently Basic Conditions: this compound is a salt and requires a base to liberate the free methylguanidine, which is the reactive species. Ensure you are using a suitable base (e.g., sodium ethoxide, potassium carbonate) in stoichiometric amounts.

  • Poor Solubility: this compound is highly soluble in water but may have limited solubility in some organic solvents. Ensure your reaction solvent can dissolve all reactants. If necessary, consider using a co-solvent or a different solvent system.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and any potential decomposition.

  • Hygroscopic Nature of the Reagent: this compound is hygroscopic and can absorb moisture from the air, which can interfere with certain reactions.[1] Always store it in a tightly sealed container in a dry environment, and consider drying it under vacuum before use for sensitive applications.

Q2: I am observing the formation of a white precipitate in my aqueous reaction mixture containing this compound. What could it be?

A2: The most likely cause is the hydrolysis of methylguanidine, especially if the pH of your solution is not controlled. Methylguanidine can hydrolyze to form N-methylurea and ammonia. N-methylurea has lower solubility in some aqueous solutions and may precipitate out.

Q3: I am trying to synthesize a pyrimidine by condensing this compound with a β-dicarbonyl compound, but I am getting a complex mixture of byproducts. What are the potential side reactions?

A3: In pyrimidine synthesis, several side reactions can lead to a complex product mixture:

  • Michael Addition: Methylguanidine can act as a nucleophile and add to the β-carbon of an α,β-unsaturated carbonyl intermediate (formed from the condensation of the dicarbonyl compound) without subsequent cyclization.

  • Self-condensation of the β-dicarbonyl compound: Under basic conditions, the β-dicarbonyl compound can undergo self-condensation.

  • Formation of alternative heterocyclic systems: Depending on the reaction conditions, other cyclization pathways may become competitive.

  • Incomplete cyclization: This can result in the formation of linear intermediates instead of the desired pyrimidine ring.

Q4: How can I minimize the hydrolysis of this compound in my aqueous reactions?

A4: To minimize hydrolysis, it is crucial to control the pH of the reaction mixture. The rate of hydrolysis is influenced by pH.[2] For many reactions, maintaining a neutral or slightly acidic pH can significantly reduce the rate of hydrolysis. If the reaction requires basic conditions, consider using a non-aqueous solvent system if compatible with your reaction.

Q5: What are the best analytical techniques to identify and quantify methylguanidine and its potential side products?

A5: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying methylguanidine and its derivatives. A cation-exchange column or a hydrophilic interaction liquid chromatography (HILIC) column can be effective.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides high sensitivity and selectivity for identifying and quantifying trace amounts of impurities and degradation products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated side products.

Troubleshooting Guides

Issue 1: Unexpected Formation of N-Methylurea
  • Symptom: A white, crystalline solid precipitates from the reaction mixture, or is isolated as a significant byproduct. NMR and MS analysis confirms the presence of N-methylurea.

  • Cause: Hydrolysis of methylguanidine. This is more prevalent in aqueous solutions, especially at elevated temperatures or non-neutral pH.

  • Troubleshooting Workflow:

    Start N-Methylurea Detected Check_pH Measure pH of reaction mixture Start->Check_pH Check_Temp Review reaction temperature Start->Check_Temp Check_Solvent Evaluate solvent system Start->Check_Solvent Action_pH Adjust pH to neutral or slightly acidic Check_pH->Action_pH Action_Temp Lower reaction temperature Check_Temp->Action_Temp Action_Solvent Switch to a non-aqueous solvent if possible Check_Solvent->Action_Solvent Success Problem Resolved Action_pH->Success Action_Temp->Success Action_Solvent->Success

    Troubleshooting workflow for N-methylurea formation.

Issue 2: Low Yield in Pyrimidine Synthesis
  • Symptom: The yield of the desired pyrimidine product is consistently low, with a complex mixture of side products observed by TLC or LC-MS.

  • Cause: Competing side reactions such as Michael addition, self-condensation of the dicarbonyl compound, or incomplete cyclization.

  • Troubleshooting Workflow:

    Start Low Pyrimidine Yield Check_Base Optimize base type and stoichiometry Start->Check_Base Check_Temp Optimize reaction temperature Start->Check_Temp Check_Order Vary the order of reagent addition Start->Check_Order Action_Base Screen different bases (e.g., NaOEt, K2CO3) Check_Base->Action_Base Action_Temp Run at lower or higher temperatures Check_Temp->Action_Temp Action_Order Pre-form enolate or add methylguanidine slowly Check_Order->Action_Order Success Improved Yield Action_Base->Success Action_Temp->Success Action_Order->Success

    Troubleshooting low yield in pyrimidine synthesis.

Data Presentation

Table 1: Hydrolysis of Methylguanidine

ConditionRate Constant (k)Half-life (t½)Notes
25 °C, pH 75 x 10⁻⁶ M⁻¹s⁻¹ (second-order rate constant for hydroxide attack)[2]Several orders of magnitude more stable than acetamidine or urea under these conditions.[2]The decomposition proceeds via hydrolysis rather than elimination.[2]
Elevated TemperatureRate increases with temperature.-Arrhenius equation can be used to extrapolate rates to room temperature.[2]
Varying pHRate of decomposition is influenced by pH.[2]Decreases with decreasing pH.[6]Consistent with attack by hydroxide ion on the methylguanidinium ion.[2]

Experimental Protocols

Protocol 1: Minimizing Hydrolysis of this compound in Aqueous Reactions
  • pH Control:

    • Before starting the reaction, determine the optimal pH range for your desired transformation while minimizing methylguanidine hydrolysis. A pH range of 6-7 is often a good starting point.

    • Use a suitable buffer system (e.g., phosphate buffer) to maintain the pH throughout the reaction.

    • Monitor the pH of the reaction mixture periodically and adjust as necessary with a dilute acid or base.

  • Temperature Control:

    • If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Avoid prolonged heating of aqueous solutions of this compound.

  • Use of Anhydrous Solvents:

    • If the reaction chemistry allows, substitute water with a suitable anhydrous organic solvent (e.g., ethanol, isopropanol, DMF). This will completely prevent hydrolysis.

    • Ensure all reactants and glassware are thoroughly dried before use.

Protocol 2: General Procedure for Pyrimidine Synthesis and Mitigation of Side Reactions
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-dicarbonyl compound (1 equivalent) and a suitable solvent (e.g., ethanol).

    • Add the appropriate base (e.g., sodium ethoxide, 2.1 equivalents) and stir the mixture for 15-30 minutes at room temperature to form the enolate.

  • Addition of this compound:

    • Dissolve this compound (1 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

    • Slow addition can help to minimize side reactions.

  • Reaction Monitoring:

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Optimize the reaction time to maximize the yield of the desired pyrimidine and minimize the formation of byproducts.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Hydrolysis Pathway of Methylguanidine

cluster_conditions Reaction Conditions MG Methylguanidinium Ion (protonated) MG_free Methylguanidine (free base) MG->MG_free Deprotonation Intermediate Tetrahedral Intermediate MG_free->Intermediate Nucleophilic attack H2O H₂O H2O->Intermediate OH_minus OH⁻ NMU N-Methylurea Intermediate->NMU Elimination of NH₃ NH3 Ammonia Intermediate->NH3 pH pH Dependent Temp Temperature Dependent

Hydrolysis pathway of methylguanidine.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Aminoguanidine and Methylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two structurally related guanidino compounds, aminoguanidine and methylguanidine. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to be a valuable resource for researchers investigating oxidative stress and developing novel therapeutic agents.

Executive Summary

Data Presentation: Quantitative Comparison of Antioxidant Activities

The following table summarizes the quantitative data from a key comparative study utilizing a luminol-enhanced chemiluminescence assay to evaluate the direct scavenging activity of aminoguanidine and methylguanidine against various reactive oxygen species.

Reactive Oxygen Species (ROS)ConcentrationAminoguanidine (% Inhibition)Methylguanidine (% Inhibition)
Hydrogen Peroxide (H₂O₂) 1 mM69 ± 0.7%26 ± 1%
Hypochlorous Acid (HOCl) 1 mM84 ± 0.3%50 ± 1%
Hydroxyl Radical (•OH) (ferrous iron-induced)1 mM95 ± 0.5%25 ± 1%
Peroxynitrite (ONOO⁻) 10 mM99 ± 0.1%5 ± 0.2%

Data sourced from a luminol-enhanced chemiluminescence study.[1]

Furthermore, Electron Paramagnetic Resonance (EPR) studies have quantified the hydroxyl radical scavenging ability of aminoguanidine, reporting an IC50 value of 6.5 mM.

Mechanisms of Antioxidant Action

Both aminoguanidine and methylguanidine exert their antioxidant effects through several mechanisms, including direct radical scavenging and modulation of enzymatic pathways.

Direct Radical Scavenging: As evidenced by the data above, aminoguanidine is a potent direct scavenger of various ROS, including hydrogen peroxide, hypochlorous acid, hydroxyl radicals, and peroxynitrite.[1] Methylguanidine also demonstrates direct scavenging activity, albeit to a lesser extent than aminoguanidine for the tested species.[1]

Inhibition of Nitric Oxide Synthase (NOS): A crucial mechanism contributing to the antioxidant and anti-inflammatory properties of both compounds is the inhibition of nitric oxide synthase, particularly the inducible isoform (iNOS). Overproduction of nitric oxide by iNOS can lead to the formation of the highly reactive and damaging peroxynitrite radical.

  • Aminoguanidine is a well-established selective inhibitor of iNOS.[2][3][4]

  • Methylguanidine also inhibits iNOS, but is considerably less potent than aminoguanidine.[5] It is estimated to be about 1-5% as potent as aminoguanidine in inhibiting the inducible isoform of NO synthase.[5]

Modulation of Antioxidant Enzymes: Studies in diabetic rat models have shown that aminoguanidine administration can restore the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][7] This suggests an indirect antioxidant effect by bolstering the endogenous antioxidant defense system. The effect of methylguanidine on these specific enzymes is less well-documented.

Experimental Protocols

Luminol-Enhanced Chemiluminescence Assay for ROS Scavenging

This protocol is based on the methodology used to directly compare the scavenging activity of aminoguanidine and methylguanidine against various ROS.[1]

Objective: To measure the ability of aminoguanidine and methylguanidine to scavenge hydrogen peroxide, hypochlorous acid, hydroxyl radicals, and peroxynitrite.

Materials:

  • Luminol

  • Aminoguanidine hydrochloride

  • Methylguanidine hydrochloride

  • Hydrogen peroxide (H₂O₂)

  • Sodium hypochlorite (NaOCl)

  • Ferrous sulfate (FeSO₄)

  • Peroxynitrite (ONOO⁻)

  • Phosphate-buffered saline (PBS)

  • Chemiluminometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of aminoguanidine and methylguanidine in PBS. Prepare working solutions of H₂O₂ (3.5 mM), NaOCl (50 µM), FeSO₄ (40 nM), and peroxynitrite (20 nM) in appropriate buffers immediately before use. Prepare a working solution of luminol.

  • Assay:

    • In a luminometer tube, mix the respective ROS-generating system with either aminoguanidine, methylguanidine, or PBS (control) at the desired final concentrations.

    • Initiate the chemiluminescence reaction by adding the luminol solution.

    • Measure the light emission immediately using a chemiluminometer.

  • Data Analysis: The percentage inhibition of the chemiluminescence signal in the presence of the test compound compared to the control is calculated to determine the scavenging activity.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Hydroxyl Radical Scavenging

This protocol is adapted from studies evaluating the hydroxyl radical scavenging capacity of aminoguanidine.

Objective: To quantify the hydroxyl radical scavenging activity of aminoguanidine and methylguanidine.

Materials:

  • Aminoguanidine hydrochloride

  • This compound

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap

  • Fenton's reagent (e.g., FeSO₄ and H₂O₂) to generate hydroxyl radicals

  • Phosphate buffer

  • EPR spectrometer

Procedure:

  • Sample Preparation: In a test tube, mix the test compound (aminoguanidine or methylguanidine) at various concentrations with the spin trap DMPO in a phosphate buffer.

  • Radical Generation: Initiate the generation of hydroxyl radicals by adding Fenton's reagent to the mixture.

  • EPR Measurement: Transfer the solution to a quartz flat cell and immediately measure the EPR spectrum. The formation of the DMPO-OH adduct results in a characteristic four-line spectrum.

  • Data Analysis: The intensity of the DMPO-OH signal is proportional to the amount of hydroxyl radicals trapped. The percentage of inhibition of the signal intensity by the test compound is calculated to determine the scavenging activity and the IC50 value.[8]

Visualizations

Experimental Workflow for ROS Scavenging Assay

experimental_workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ROS ROS Source (H₂O₂, HOCl, •OH, ONOO⁻) Mix Mix ROS Source and Test Compound ROS->Mix Test_Compound Test Compound (Aminoguanidine or Methylguanidine) Test_Compound->Mix Luminol Luminol Solution Initiate Initiate Reaction with Luminol Luminol->Initiate Mix->Initiate Measure Measure Chemiluminescence Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate iNOS_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) iNOS_Induction iNOS Induction Inflammatory_Stimuli->iNOS_Induction iNOS iNOS Enzyme iNOS_Induction->iNOS L_Arginine L-Arginine L_Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO Peroxynitrite Peroxynitrite (ONOO⁻) (Oxidative Stress) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Aminoguanidine Aminoguanidine Aminoguanidine->iNOS Potent Inhibition Methylguanidine Methylguanidine Methylguanidine->iNOS Weak Inhibition

References

A Comparative Guide to Protein Denaturation: Methylguanidine Hydrochloride vs. Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein chemistry and drug development, the selection of an appropriate denaturing agent is a critical decision that can significantly impact experimental outcomes. Guanidine hydrochloride has long been the gold standard for in vitro protein denaturation and refolding studies, prized for its potent chaotropic effects. This guide provides a detailed comparison of guanidine hydrochloride and its methylated counterpart, methylguanidine hydrochloride, for protein denaturation applications.

While a wealth of experimental data exists for guanidine hydrochloride, directly comparable quantitative data for this compound in protein denaturation is notably scarce in the current scientific literature. Therefore, this comparison pairs established experimental findings for guanidine hydrochloride with a theoretical consideration of this compound's potential behavior based on its chemical structure.

Mechanism of Action: A Tale of Two Chaotropes

Both guanidine hydrochloride and this compound are chaotropic agents, meaning they disrupt the highly ordered structure of water. This disruption weakens the hydrophobic effect, a primary driving force in maintaining a protein's three-dimensional structure. The denaturation process is thought to involve both indirect and direct mechanisms:

  • Disruption of Water Structure: By interfering with the hydrogen-bonding network of water, these denaturants increase the solubility of non-polar amino acid residues. This makes it energetically more favorable for the hydrophobic core of a protein to become exposed to the solvent, leading to unfolding.

  • Direct Interaction with the Protein: The guanidinium cation can interact directly with the protein. It is believed to bind to the peptide backbone and both polar and non-polar side chains, further destabilizing the native conformation.[1] The planar structure of the guanidinium ion may also facilitate favorable interactions with aromatic side chains.

The primary difference between the two molecules lies in the substitution of a methyl group for a hydrogen atom on one of the amino groups in methylguanidine. This seemingly small change can have implications for its steric hindrance and hydrophobicity, which may, in turn, affect its potency as a denaturant. Theoretically, the increased size and altered charge distribution of the methylguanidinium ion could influence its binding affinity to different protein regions compared to the unsubstituted guanidinium ion.

Quantitative Comparison of Denaturation Potency

The effectiveness of a chemical denaturant is often quantified by its Cm value, the concentration of the denaturant at which 50% of the protein is unfolded. A lower Cm value indicates a more potent denaturant. The table below summarizes typical Cm values for guanidine hydrochloride with various proteins. Due to a lack of published experimental data, corresponding values for this compound are not available.

PropertyGuanidine HydrochlorideThis compound
Typical Cm Range 1.5 - 6 M[2][3]Data not available
Known Cm Values for Specific Proteins
Human Placental Cystatin~1.5 - 2.0 M[2]Data not available
Coiled-coil analogs~3.5 M[4]Data not available
Wild-type CopR1.8 MData not available
R34Q Mutant CopR1.1 MData not available
General Potency Considered a strong denaturant[5]Theoretically expected to be a chaotropic agent, but potency is uncharacterized

Experimental Protocols

Detailed and validated protocols for protein denaturation using guanidine hydrochloride are widely available. A general protocol for monitoring denaturation using circular dichroism (CD) spectroscopy is provided below. A similar protocol could theoretically be adapted for this compound, though optimization would be required.

General Protocol for Monitoring Protein Denaturation by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to generate a denaturation curve for a protein using a chemical denaturant and monitoring the change in secondary structure by CD spectroscopy.

Materials:

  • Purified protein of interest

  • High-purity guanidine hydrochloride or this compound

  • Appropriate buffer solution for the protein (e.g., phosphate or Tris buffer)

  • CD Spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Prepare a high-concentration stock solution of the denaturant (e.g., 8 M Guanidine Hydrochloride) in the desired buffer. Ensure the pH is adjusted after the denaturant is fully dissolved.

  • Prepare a series of denaturant solutions with increasing concentrations by diluting the stock solution with the buffer. The concentration range should span from 0 M to a concentration sufficient to fully denature the protein.

  • Prepare protein samples for each denaturant concentration by mixing the protein stock with the respective denaturant solution to a final desired protein concentration (e.g., 0.1-0.2 mg/mL).

  • Equilibrate the samples for a sufficient time at a constant temperature to allow the denaturation process to reach equilibrium. This time can vary from minutes to hours depending on the protein.

  • Record the far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample. Use the buffer containing the corresponding denaturant concentration as a blank.

  • Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Plot the change in CD signal as a function of denaturant concentration to generate a denaturation curve.

  • Determine the Cm value from the midpoint of the transition in the denaturation curve.

Visualizing the Workflow and Logical Relationships

To aid in understanding the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P Protein Stock Samples Protein Samples in Varying [Denaturant] P->Samples D_stock Denaturant Stock (GdnHCl or MeGdnHCl) Series Serial Dilution of Denaturant D_stock->Series Buffer Buffer Buffer->Series Series->Samples Equilibrate Equilibration Samples->Equilibrate CD CD Spectropolarimeter Equilibrate->CD Spectrum Record Far-UV CD Spectrum CD->Spectrum Plot Plot CD Signal vs. [Denaturant] Spectrum->Plot Curve Generate Denaturation Curve Plot->Curve Cm Determine Cm Value Curve->Cm

Caption: Experimental workflow for determining the Cm of a protein.

G Native Native Protein (Folded, Active) Unfolded Unfolded Protein (Denatured, Inactive) Native->Unfolded Unfolding Unfolded->Native Refolding (upon removal of denaturant) Denaturant Guanidinium-based Denaturant Denaturant->Native Disrupts non-covalent interactions

Caption: Logical relationship of protein denaturation and refolding.

Conclusion and Recommendations

Guanidine hydrochloride remains the extensively characterized and reliable choice for protein denaturation studies, supported by a vast body of literature and established protocols. Its behavior and effects on a wide range of proteins are well-documented, making it a predictable and robust tool for researchers.

This compound, on the other hand, represents an under-investigated alternative. While its structural similarity to guanidine hydrochloride suggests it likely possesses chaotropic properties, the lack of direct comparative experimental data makes it difficult to recommend for routine use without preliminary validation. The presence of the methyl group could potentially alter its denaturation efficacy, either enhancing or diminishing it, or changing its specificity towards certain types of protein structures.

For researchers and drug development professionals, the following recommendations are proposed:

  • For established and reliable denaturation: Guanidine hydrochloride is the recommended agent due to the extensive availability of supporting data and protocols.

  • For exploratory studies: this compound could be a subject of investigation to characterize its denaturation properties. Such studies would need to involve systematic comparisons with guanidine hydrochloride on well-characterized model proteins.

Future research is warranted to elucidate the protein denaturation capabilities of this compound and to determine if it offers any advantages over the conventional use of guanidine hydrochloride. Until such data becomes available, researchers should rely on the proven efficacy of guanidine hydrochloride for their denaturation-dependent applications.

References

A Comparative Guide to LC-MS/MS Methods for the Quantitative Analysis of Methylguanidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methylguanidine in biological matrices is crucial for understanding its role in various pathological conditions, such as renal failure. This guide provides an objective comparison of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of methylguanidine, supported by experimental data from published studies.

Comparison of Quantitative Performance

The selection of an appropriate LC-MS/MS method depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. Below is a summary of the performance of different methods.

Performance MetricMethod 1: Direct Injection (HILIC)Method 2: Direct Injection (Reversed-Phase)Method 3: Derivatization with Benzoin
Analyte 1-MethylguanineMethylguanidineGuanidine (Methylguanidine mentioned as substrate)
Biological Matrix Human and Rat UrineMouse UrineEnvironmental and Biological Matrices (e.g., Urine)
Lower Limit of Quantification (LLOQ) Not explicitly stated for 1-methylguanine2 ng/mL50 nM
Upper Limit of Quantification (ULOQ) Not explicitly stated1000 ng/mLNot explicitly stated
Linearity (r²) > 0.995> 0.98Not explicitly stated
Precision (%CV) Within ±15%Not explicitly statedNot explicitly stated
Accuracy (%RE) 85-115%Not explicitly statedNot explicitly stated
Sample Preparation Dilute and ShootDilution with artificial urineDerivatization

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections describe representative protocols for the quantification of methylguanidine and related compounds.

Method 1: HILIC-MS/MS for Methylated Nucleosides and Nucleobases in Urine

This method is designed for the simple and rapid determination of hydrophilic compounds like 1-methylguanine in urine.[1][2]

  • Sample Preparation : Urine samples are simply diluted with acetonitrile and then centrifuged.[1][2] This "dilute and shoot" approach minimizes sample handling and potential for analyte loss.[1][2]

  • Liquid Chromatography :

    • Column : Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1][2]

    • Mobile Phase : A gradient of acetonitrile and an aqueous buffer is typically used.

    • Flow Rate : Not explicitly stated.

  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection : Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.[2]

    • MRM Transitions : Specific precursor-to-product ion transitions for each analyte are monitored.

Method 2: Direct Injection LC-MS/MS for Methylguanidine in Mouse Urine

This method was specifically developed for the direct quantification of methylguanidine in mouse urine.

  • Sample Preparation : To minimize matrix effects, authentic mouse urine samples are diluted 50-fold with artificial urine before analysis. Calibration standards are prepared in artificial urine.

  • Liquid Chromatography :

    • Column : A reversed-phase column is utilized.

    • Mobile Phase : A suitable gradient of aqueous and organic solvents.

    • Flow Rate : 0.5 mL/min.

  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific transitions for methylguanidine and an internal standard are monitored.

Method 3: Derivatization-Based LC-MS for Guanidino Compounds

This approach involves chemical derivatization to enhance the chromatographic retention and/or mass spectrometric detection of guanidine and related compounds, including methylguanidine.[3][4]

  • Sample Preparation (Derivatization) : Samples are derivatized with benzoin.[3][4] This reaction targets the guanidino group, leading to a less polar and more readily analyzable derivative.[3][4]

  • Liquid Chromatography :

    • Column : A reversed-phase C18 column is typically used for the separation of the derivatized analytes.

    • Mobile Phase : A gradient of water and acetonitrile, often with an additive like formic acid.

  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection : Multiple Reaction Monitoring (MRM) of the specific precursor and product ions of the derivatized methylguanidine.

Experimental Workflow

The general workflow for the LC-MS/MS analysis of methylguanidine in biological samples involves several key steps, from sample collection to data analysis.

LC-MS/MS Workflow for Methylguanidine Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample (e.g., Urine, Plasma) InternalStandard Spike with Internal Standard SampleCollection->InternalStandard Pretreatment Pre-treatment (Dilution, Protein Precipitation, or Derivatization) InternalStandard->Pretreatment Centrifugation Centrifugation/ Filtration Pretreatment->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MassAnalysis Tandem Mass Spectrometry (MS/MS) Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of Methylguanidine CalibrationCurve->Quantification

Caption: General workflow for the quantitative analysis of Methylguanidine by LC-MS/MS.

References

Validating the Purity of Methylguanidine Hydrochloride: A Comparative Guide to HPLC and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and active pharmaceutical ingredients is a critical step in the development of safe and effective therapeutics. Methylguanidine hydrochloride, a compound used in the synthesis of various biologically active molecules, is no exception. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and acid-base titration for the validation of this compound purity, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical compounds. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Experimental Protocol: RP-HPLC Method

This protocol outlines a typical RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this application.

2. Reagents and Solutions:

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) is a common mobile phase for polar compounds on a C18 column.[1]

  • Standard Solution: A solution of this compound reference standard of known purity is prepared in the mobile phase.

  • Sample Solution: A solution of the this compound sample to be tested is prepared in the mobile phase at the same concentration as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: UV detection at a low wavelength, such as 210 nm, is often used for compounds with limited chromophores like methylguanidine.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. System Suitability: Before sample analysis, the chromatographic system's performance is verified by injecting the standard solution multiple times. Key system suitability parameters include:

  • Tailing Factor: Should be close to 1.

  • Theoretical Plates: A high number indicates good column efficiency.

  • Relative Standard Deviation (RSD) of Peak Area: Should be less than 2% for replicate injections.

5. Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the main compound in the sample chromatogram to the total area of all peaks. The percentage purity is calculated using the area normalization method.

Data Presentation: HPLC Purity Analysis

The following table summarizes representative data from an HPLC purity analysis of a this compound sample.

ParameterResult
Retention Time (Main Peak)3.5 min
Peak Area (Main Peak)995,000 AUs
Total Peak Area1,000,000 AUs
Calculated Purity 99.5%
Impurity 1 (Retention Time)2.1 min
Impurity 1 (Peak Area)3,000 AUs
Impurity 1 (% Area)0.3%
Impurity 2 (Retention Time)4.8 min
Impurity 2 (Peak Area)2,000 AUs
Impurity 2 (% Area)0.2%

Experimental Workflow: HPLC Purity Validation

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc suitability System Suitability Testing hplc->suitability analysis Sample Analysis suitability->analysis If suitable data Data Acquisition and Processing analysis->data report Purity Calculation and Reporting data->report

Figure 1. Experimental workflow for HPLC purity validation.

Alternative Method: Acid-Base Titration

For a salt of a strong base and a strong acid like this compound, a simple acid-base titration can provide a quantitative measure of its purity. This method is less specific than HPLC but can be a quick and cost-effective alternative for assay determination.

Experimental Protocol: Titration Method

This protocol is adapted from a general method for guanidine hydrochloride.[2]

1. Reagents and Solutions:

  • Titrant: 0.1 N Silver Nitrate (AgNO₃) solution, standardized.

  • Sample Solution: Accurately weigh about 0.35 g of the this compound sample and dissolve it in 10 mL of purified water.

  • Solvent Mixture: Add 10 mL of glacial acetic acid and 100 mL of methanol to the sample solution.

  • Indicator: A few drops of Eosin Y indicator solution.

2. Titration Procedure:

  • Titrate the sample solution with the standardized 0.1 N AgNO₃ solution.

  • The endpoint is indicated by a color change to pink.

  • A blank titration should be performed to account for any impurities in the solvents.

3. Calculation: The purity of this compound is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.

Data Presentation: Titration Purity Analysis
ParameterResult
Weight of Sample0.3550 g
Molarity of AgNO₃ Titrant0.1002 N
Volume of Titrant Consumed32.20 mL
Blank Titration Volume0.05 mL
Calculated Purity 99.6%

Comparison of HPLC and Titration Methods

The choice of method for purity validation depends on the specific requirements of the analysis. The following table provides a comparison of the HPLC and titration methods.

FeatureHPLCTitration
Specificity High (can separate and quantify impurities)Low (measures total basic/acidic content)
Sensitivity High (can detect trace impurities)Low
Quantitative Range WideNarrow
Equipment Cost HighLow
Analysis Time ModerateFast
Information Provided Purity and impurity profileOverall assay value

Logical Relationship: Method Selection

Method_Selection cluster_0 Analytical Need cluster_1 Method Choice need_impurity Impurity Profiling Required? hplc HPLC need_impurity->hplc Yes titration Titration need_impurity->titration No (Assay Only)

Figure 2. Decision tree for selecting a purity validation method.

Conclusion

Both HPLC and titration are valuable methods for assessing the purity of this compound. HPLC offers a comprehensive purity profile, making it the method of choice for in-depth analysis and quality control in regulated environments. Titration, on the other hand, provides a rapid and cost-effective means of determining the overall assay value, which can be suitable for routine checks and process monitoring. The selection of the most appropriate method should be based on the specific analytical needs, available resources, and the intended use of the this compound.

References

Navigating Guanidino Group Detection: A Comparative Guide to Arginine Assay Specificity in the Presence of Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of arginine-containing compounds, understanding the potential for cross-reactivity with structurally similar molecules is paramount. This guide provides a comprehensive comparison of common analytical methods, focusing on the interference of methylguanidine hydrochloride in assays designed for arginine. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

The accurate measurement of arginine is critical in numerous fields, from monitoring its role in the urea cycle and nitric oxide signaling to assessing the purity of peptide-based therapeutics. However, the presence of other guanidino-containing compounds, such as methylguanidine, a known uremic toxin, can lead to significant analytical challenges. This guide will explore the specificity of a traditional colorimetric method, the Sakaguchi reaction, and compare it with modern, high-specificity chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Challenge of Specificity: The Sakaguchi Reaction

The Sakaguchi reaction is a widely used colorimetric assay for the detection and quantification of compounds containing a guanidinium group.[1][2] The reaction principle involves the formation of a red-colored complex between the guanidinium group, α-naphthol, and an oxidizing agent like sodium hypobromite in an alkaline environment.[1][2] While often cited as a test for arginine, it is crucial to recognize that this reaction is not specific to this amino acid. Any compound possessing a guanidinium group will yield a positive result, leading to potential overestimation in complex biological samples or in the presence of impurities.[1][2]

Table 1: Comparison of Assay Principles and Specificity

Assay MethodPrincipleSpecificity for ArgininePotential for Methylguanidine Cross-Reactivity
Sakaguchi Reaction Colorimetric detection of the guanidinium group.LowHigh
HPLC Chromatographic separation based on physicochemical properties followed by detection.HighLow (with appropriate method development)
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and fragment ions.Very HighVery Low

High-Fidelity Alternatives: HPLC and LC-MS/MS

For researchers requiring accurate and specific quantification of arginine, particularly in the presence of methylguanidine or other related compounds, chromatographic methods offer a superior solution.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or fluorescence) provides a robust method for separating and quantifying arginine. By optimizing the stationary phase, mobile phase composition, and gradient, it is possible to achieve baseline separation of arginine from methylguanidine and other potential interferents.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for specificity and sensitivity in the analysis of small molecules in complex matrices. This technique combines the separation power of liquid chromatography with the highly specific detection of mass spectrometry, allowing for the unambiguous identification and quantification of arginine based on its unique mass-to-charge ratio and fragmentation pattern.[5][6]

Table 2: Performance Comparison of Arginine Quantification Methods

ParameterSakaguchi ReactionHPLCLC-MS/MS
Specificity LowHighVery High
Sensitivity µg rangeng to µg rangepg to ng range
Quantitative Accuracy Prone to overestimation in the presence of other guanidino compounds.HighVery High
Throughput HighMediumMedium to High
Instrumentation Cost LowMediumHigh
Method Development SimpleModerateComplex

Experimental Protocols

Sakaguchi Reaction Protocol

This protocol is a generalized representation of the Sakaguchi test.

Reagents:

  • 10% Sodium Hydroxide (NaOH)

  • 0.02% α-naphthol in ethanol

  • Sodium Hypobromite solution (e.g., 2g Br₂ in 100 mL of 5% NaOH)

  • Urea solution (optional, for color stabilization)

Procedure:

  • To 1 mL of the sample solution, add 1 mL of 10% NaOH.

  • Add 2 drops of 0.02% α-naphthol and mix well.

  • Cool the mixture in an ice bath.

  • Add 2-4 drops of sodium hypobromite solution and mix.

  • Observe the development of a red color, indicating the presence of a guanidinium group.

  • If quantifying, urea can be added to stabilize the color, and the absorbance is measured at approximately 520 nm.[7]

HPLC Method for Arginine and Methylated Arginines

The following is an example protocol for the separation of arginine and its methylated derivatives.

Instrumentation:

  • HPLC system with a fluorescence detector.

  • Reversed-phase C18 column.

Reagents:

  • Mobile Phase A: Aqueous buffer (e.g., phosphate buffer)

  • Mobile Phase B: Acetonitrile

  • Derivatizing agent: o-phthaldialdehyde (OPA)

Procedure:

  • Prepare samples by protein precipitation or solid-phase extraction.

  • Inject the prepared sample into the HPLC system.

  • Perform a gradient elution to separate the compounds. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.

  • Post-column derivatization with OPA is often used to enable fluorescent detection of the primary amine group in arginine.

  • Detect the fluorescent derivatives at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 455 nm emission).[4]

  • Quantify the arginine peak based on a standard curve.

LC-MS/MS Method for Arginine Quantification

This protocol provides a general workflow for LC-MS/MS analysis.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole).

  • Reversed-phase or HILIC column.

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Internal Standard: Stable isotope-labeled arginine (e.g., ¹³C₆-Arginine).

Procedure:

  • Sample preparation involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted for analysis.

  • Spike samples and standards with the internal standard.

  • Inject the sample into the LC-MS/MS system.

  • Separate analytes using a suitable chromatographic gradient.

  • Detect arginine and the internal standard using Multiple Reaction Monitoring (MRM) mode. The mass transitions for arginine are typically m/z 175 -> 70.[5]

  • Quantify arginine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflows

Sakaguchi_Reaction_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_detection Detection Sample Sample containing Arginine and/or Methylguanidine Add_NaOH Add 10% NaOH Sample->Add_NaOH Add_Naphthol Add α-naphthol Add_NaOH->Add_Naphthol Add_Hypobromite Add Sodium Hypobromite Add_Naphthol->Add_Hypobromite Red_Complex Formation of Red Complex (Non-specific) Add_Hypobromite->Red_Complex Spectrophotometer Measure Absorbance at ~520 nm Red_Complex->Spectrophotometer

Sakaguchi Reaction Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection Sample Sample containing Arginine and Methylguanidine Protein_Precipitation Protein Precipitation/ Solid-Phase Extraction Sample->Protein_Precipitation Injection Inject Sample Protein_Precipitation->Injection Column Reversed-Phase C18 Column Injection->Column Separation Separated Analytes: Arginine, Methylguanidine Column->Separation Derivatization Post-column Derivatization (e.g., OPA) Separation->Derivatization Fluorescence_Detector Fluorescence Detector Derivatization->Fluorescence_Detector Quantification Quantification Fluorescence_Detector->Quantification

HPLC Workflow for Arginine Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Sample Sample containing Arginine and Methylguanidine Add_IS Add Internal Standard (¹³C₆-Arginine) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation LC_Separation LC Separation Protein_Precipitation->LC_Separation Mass_Spectrometer Tandem Mass Spectrometer (MRM mode) LC_Separation->Mass_Spectrometer Specific_Detection Specific Detection of Arginine (m/z 175 -> 70) Mass_Spectrometer->Specific_Detection Data_Analysis Data Analysis and Quantification Specific_Detection->Data_Analysis

LC-MS/MS Workflow for Arginine Analysis

Conclusion

While the Sakaguchi reaction offers a simple and rapid qualitative test for the presence of guanidinium groups, its inherent lack of specificity makes it unsuitable for the accurate quantification of arginine in samples where other guanidino compounds, such as this compound, may be present. For researchers and drug development professionals requiring high-fidelity quantitative data, HPLC and, particularly, LC-MS/MS are the recommended methods. These techniques provide the necessary specificity to distinguish between arginine and structurally related molecules, ensuring the reliability and accuracy of experimental results. The choice of method will ultimately depend on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and available instrumentation.

References

Navigating the Labyrinth of Protein Refolding: A Comparative Analysis of Methylguanidine Hydrochloride and Urea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical process of recovering functional proteins from inclusion bodies, the choice of refolding agent is paramount. This guide provides a comprehensive comparative analysis of two commonly employed chaotropic agents, Methylguanidine hydrochloride and urea, in protein refolding protocols. While extensive data exists for urea and the broader class of guanidinium salts, it is important to note a significant gap in the scientific literature regarding specific, direct comparative studies involving this compound.

This guide will delve into the mechanisms of action, present available quantitative data, and provide detailed experimental protocols for protein refolding using these agents. The information on guanidinium salts will be used as a proxy to infer the potential properties of this compound, with the explicit acknowledgment of the absence of direct comparative experimental data in the reviewed literature.

Unveiling the Chaotropes: Mechanism of Action

Both urea and guanidinium salts, including this compound, are chaotropic agents that disrupt the structure of water, thereby weakening the hydrophobic interactions that are a major driving force in protein folding and aggregation.[1][2] They solubilize protein aggregates by disrupting the non-covalent forces that hold the misfolded proteins together.[2]

Urea , a neutral molecule, is thought to primarily disrupt the hydrogen bond network of water and can also directly interact with the protein backbone by forming hydrogen bonds that compete with the protein's intramolecular hydrogen bonds.[3]

Guanidinium hydrochloride (GuHCl) , a salt that dissociates into the guanidinium cation and chloride anion, is generally considered a more potent denaturant than urea.[4][5] The guanidinium ion is thought to disrupt hydrophobic interactions more effectively and also interacts with both the peptide backbone and amino acid side chains.[1][2] The ionic nature of GuHCl can, however, interfere with downstream applications like ion-exchange chromatography.[4] While the precise mechanism of this compound is not well-documented in the context of protein refolding, its structural similarity to guanidine suggests a comparable mode of action.

Performance in Protein Refolding: A Comparative Overview

FeatureUreaGuanidine Hydrochloride (as a proxy for this compound)
Denaturing Potency ModerateHigh[4][5]
Typical Concentration for Solubilization 6-8 M4-6 M[4]
Mechanism of Action Primarily disrupts hydrogen bonds[3]Primarily disrupts hydrophobic interactions[1][2]
Ionic Nature Non-ionicIonic
Downstream Compatibility Compatible with ion-exchange chromatography[4]Can interfere with ion-exchange chromatography[4]
Potential for Chemical Modification Can cause carbamylation of proteins, especially at elevated temperatures[3]Generally does not cause chemical modification

Experimental Protocols: A Practical Guide

The following are generalized protocols for protein refolding using urea and guanidine hydrochloride. The optimal conditions, including concentration, pH, temperature, and additives, must be determined empirically for each specific protein.

Protocol 1: Urea-Mediated Protein Refolding

This protocol is a common starting point for refolding proteins from inclusion bodies using urea.

1. Inclusion Body Solubilization:

  • Resuspend the washed inclusion body pellet in a solubilization buffer containing 6-8 M urea, a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0), and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) to break incorrect disulfide bonds.

  • Incubate with gentle agitation for 1-2 hours at room temperature.

  • Centrifuge at high speed to remove any remaining insoluble material.

2. Refolding by Dialysis (Stepwise):

  • Place the solubilized protein solution in a dialysis bag with an appropriate molecular weight cut-off.

  • Perform a stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) with decreasing concentrations of urea (e.g., 4 M, 2 M, 1 M, and finally no urea). Each dialysis step should be carried out for several hours at 4°C.

  • The refolding buffer can be supplemented with additives such as L-arginine (0.4-1 M) to suppress aggregation, and a redox system (e.g., a combination of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

3. Refolding by Rapid Dilution:

  • Rapidly dilute the solubilized protein solution 50- to 100-fold into a large volume of pre-chilled refolding buffer.

  • The final protein concentration should be low (typically in the µg/mL to low mg/mL range) to favor refolding over aggregation.

  • Allow the protein to refold for 12-48 hours at 4°C with gentle stirring.

Protocol 2: Guanidine Hydrochloride-Mediated Protein Refolding

This protocol outlines a general procedure using the more potent denaturant, guanidine hydrochloride.

1. Inclusion Body Solubilization:

  • Resuspend the washed inclusion body pellet in a solubilization buffer containing 4-6 M Guanidine Hydrochloride, a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0), and a reducing agent.

  • Incubate and clarify the solution as described for the urea protocol.

2. Refolding by Dialysis:

  • Similar to the urea protocol, perform a stepwise dialysis against a refolding buffer with decreasing concentrations of GuHCl.

3. On-Column Refolding:

  • This method is particularly useful for His-tagged proteins.

  • Bind the solubilized protein to a Ni-NTA affinity column under denaturing conditions (in the presence of GuHCl).

  • Gradually exchange the denaturing buffer with a refolding buffer by applying a linear gradient of decreasing GuHCl concentration.

  • Once the protein is refolded on the column, it can be eluted using an appropriate elution buffer.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided.

ProteinRefoldingWorkflow cluster_solubilization Inclusion Body Solubilization cluster_refolding Refolding InclusionBodies Inclusion Bodies Denaturant Add Chaotropic Agent (Urea or Methylguanidine HCl) + Reducing Agent InclusionBodies->Denaturant SolubilizedProtein Solubilized, Unfolded Protein Denaturant->SolubilizedProtein Removal Remove Chaotropic Agent (Dialysis or Dilution) SolubilizedProtein->Removal RefoldingBuffer Refolding Buffer (with additives like L-arginine, redox system) Removal->RefoldingBuffer FoldedProtein Correctly Folded, Active Protein RefoldingBuffer->FoldedProtein Aggregates Aggregates RefoldingBuffer->Aggregates ChaotropeMechanism cluster_native Native Protein cluster_denatured Denaturation cluster_refolding_mech Refolding Native Folded Protein (Hydrophobic Core) Chaotrope Chaotropic Agent (Urea / Guanidinium) Native->Chaotrope Disrupts Water Structure & Interacts with Protein Unfolded Unfolded Protein (Exposed Hydrophobic Residues) Chaotrope->Unfolded Removal Removal of Chaotrope Unfolded->Removal Refolded Refolded Protein Removal->Refolded Hydrophobic Collapse & Correct Bond Formation

References

A Comparative Guide to Spectroscopic Techniques for Confirming Methylguanidine Hydrochloride Binding to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques used to confirm and quantify the binding of methylguanidine hydrochloride to proteins. Understanding these interactions is crucial for drug discovery and development, particularly for compounds targeting arginine-binding sites. This document offers an objective overview of Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), Circular Dichroism (CD) Spectroscopy, and Fluorescence Spectroscopy, complete with supporting data, detailed experimental protocols, and workflow visualizations.

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique for studying this compound-protein interactions depends on the specific information required, such as binding affinity, structural changes, or thermodynamic profile. Each method offers unique advantages and provides distinct quantitative data.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from each technique for the binding of guanidinium derivatives, including methylguanidine, to proteins. Data for methylguanidine is highlighted where specific literature is available.

TechniqueParameterMethylguanidine ValueGuanidinium ValueEthylguanidinium ValueProtein SystemReference
NMR Spectroscopy Binding Affinity (Kd)~90 mM (for Guanidinium)--Fyn SH3 domain[1]
Chemical Shift PerturbationResidue-specificResidue-specificResidue-specificEngineered T4 Lysozyme[2]
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd)Data not availableData not availableData not available--
Enthalpy (ΔH)Data not availableData not availableData not available--
Entropy (ΔS)Data not availableData not availableData not available--
Stoichiometry (n)Data not availableData not availableData not available--
Circular Dichroism (CD) Spectroscopy Change in Secondary StructureConformational change observedConformational change observedConformational change observedEngineered T4 Lysozyme[2]
Thermal Stability (Tm)Increase observedIncrease observedIncrease observedEngineered T4 Lysozyme[2]
Fluorescence Spectroscopy Binding Affinity (Kd)Data not availableData not availableData not available--
Quenching Constant (Ksv)Data not availableData not availableData not available--

Note: Specific quantitative data for this compound binding across all techniques is limited in publicly available literature. The table includes data for the closely related guanidinium ion to provide a comparative context. Researchers are encouraged to perform these experiments for their specific protein of interest.

Detailed Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides generalized protocols for each spectroscopic technique, which can be adapted for studying this compound-protein interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on binding interactions. Chemical shift perturbation (CSP) mapping is a primary method to identify the binding site and determine the dissociation constant (Kd).

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Express and purify ¹⁵N-labeled protein P3 Prepare a series of protein samples with increasing ligand concentrations P1->P3 P2 Prepare a stock solution of Methylguanidine HCl P2->P3 A1 Acquire 2D ¹H-¹⁵N HSQC spectra for each sample P3->A1 NMR Spectrometer D1 Process and overlay spectra A1->D1 D2 Identify and quantify chemical shift perturbations (CSPs) D1->D2 D3 Plot CSPs against ligand concentration D2->D3 D4 Fit the data to a binding isotherm to determine Kd D3->D4

Caption: Workflow for NMR Chemical Shift Perturbation experiments.

Detailed Protocol:

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. Prepare a stock solution of the protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., 100 mM sodium phosphate, 50 mM NaCl, pH 6.7) containing 8-10% D₂O.[2]

  • Ligand Preparation: Prepare a concentrated stock solution of this compound in the same NMR buffer.

  • Titration: Record a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Aliquots of the this compound stock solution are then titrated into the protein sample. After each addition, the sample is mixed thoroughly, and a 2D ¹H-¹⁵N HSQC spectrum is acquired.

  • Data Analysis: The spectra are processed and overlaid. Chemical shift perturbations (CSPs) for each backbone amide resonance are calculated using the following equation: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/² , where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a weighting factor (typically ~0.14).[3]

  • Kd Determination: The calculated CSPs are plotted against the molar ratio of ligand to protein. The data are then fitted to a binding isotherm equation to determine the dissociation constant (Kd).[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare protein solution in a suitable buffer P2 Prepare Methylguanidine HCl solution in the same buffer A1 Load protein into the sample cell and ligand into the syringe P2->A1 A2 Perform sequential injections of ligand into the protein solution A1->A2 D1 Integrate the heat change for each injection A2->D1 ITC Instrument D2 Plot heat change per mole of injectant against the molar ratio D1->D2 D3 Fit the data to a binding model D2->D3 D4 Determine Kd, ΔH, ΔS, and n D3->D4

Caption: Workflow for Isothermal Titration Calorimetry experiments.

Detailed Protocol:

  • Sample Preparation: Prepare the protein solution (typically 10-100 µM) and the this compound solution (typically 10-20 times the protein concentration) in the same, extensively dialyzed buffer to minimize heats of dilution.[4][5]

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature. Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 0.5-2 µL) of the ligand solution into the protein solution.[6] The heat change associated with each injection is measured.

  • Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.[6][7]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to changes in the secondary and tertiary structure of proteins upon ligand binding.

Experimental Workflow:

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare protein solution in a CD-compatible buffer P3 Prepare samples with a fixed protein concentration and varying ligand concentrations P1->P3 P2 Prepare Methylguanidine HCl solution in the same buffer P2->P3 A1 Acquire far-UV and/or near-UV CD spectra for each sample P3->A1 CD Spectropolarimeter D1 Subtract the buffer baseline from each spectrum A1->D1 D2 Monitor changes in ellipticity at a specific wavelength D1->D2 D3 Plot the change in ellipticity against ligand concentration D2->D3 D4 Fit the data to determine the binding constant D3->D4

Caption: Workflow for Circular Dichroism binding studies.

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the protein in a CD-transparent buffer (e.g., phosphate buffer). The protein concentration should be such that the absorbance is less than 1.0. Prepare a stock solution of this compound in the same buffer.

  • Titration: Record a baseline CD spectrum of the buffer. Then, record the CD spectrum of the protein alone. Subsequently, add increasing concentrations of this compound to the protein solution and record the spectrum after each addition.

  • Data Acquisition: Acquire CD spectra in the far-UV region (e.g., 200-250 nm) to monitor changes in secondary structure or the near-UV region (e.g., 250-350 nm) for tertiary structure changes.[8][9]

  • Data Analysis: After subtracting the buffer baseline, the change in CD signal (e.g., mean residue ellipticity) at a wavelength that shows the largest change is plotted against the ligand concentration. This binding curve can be fitted to determine the binding affinity.[9][10]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to monitor changes in the local environment of fluorescent amino acids (tryptophan, tyrosine) upon ligand binding.

Experimental Workflow:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare protein solution in a suitable buffer P3 Prepare a series of samples with fixed protein and increasing ligand concentrations P1->P3 P2 Prepare Methylguanidine HCl solution in the same buffer P2->P3 A1 Measure the fluorescence emission spectrum of each sample P3->A1 Fluorometer D1 Correct for inner filter effects A1->D1 D2 Analyze fluorescence quenching using the Stern-Volmer equation D1->D2 D3 Determine the binding constant (Ka) and number of binding sites (n) D2->D3

Caption: Workflow for Fluorescence Spectroscopy binding analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a protein solution (typically in the low micromolar range) in a suitable buffer. Prepare a concentrated stock solution of this compound in the same buffer.

  • Titration: Place the protein solution in a quartz cuvette. Record the initial fluorescence emission spectrum (e.g., exciting at 280 nm or 295 nm for tryptophan). Add small aliquots of the this compound solution to the cuvette, mix, and record the spectrum after each addition.

  • Data Analysis: The fluorescence intensity at the emission maximum is recorded for each ligand concentration. It is important to correct for the inner filter effect. The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism and the binding constant (Ka) and the number of binding sites (n) can be determined from the double logarithmic plot.[8]

Conclusion

The selection of a spectroscopic technique to confirm and characterize the binding of this compound to a protein target is dependent on the specific research question. NMR spectroscopy offers unparalleled atomic-level detail of the binding interface. ITC is the gold standard for obtaining a complete thermodynamic profile of the interaction. Circular dichroism provides valuable information on conformational changes upon binding. Fluorescence spectroscopy is a highly sensitive method for determining binding affinities, particularly when the protein contains intrinsic fluorophores. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the this compound-protein interaction, which is invaluable for structure-based drug design and lead optimization.

References

Control Experiments for Studying Methylguanidine Hydrochloride in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments for studying the effects of Methylguanidine hydrochloride (MGH) in cell-based assays. MGH, an endogenous metabolite, is a uremic toxin known for its anti-inflammatory properties and its role as a potassium channel blocker. Understanding its mechanism of action and accurately interpreting experimental results necessitates the use of appropriate controls and a thorough comparison with alternative compounds. This document outlines detailed experimental protocols, presents comparative data, and visualizes key signaling pathways and workflows to aid in the design of robust cell-based studies.

Data Presentation: Comparative Efficacy

To objectively evaluate the effects of this compound, it is crucial to compare its performance against established inhibitors of its primary targets: inducible nitric oxide synthase (iNOS) and voltage-gated potassium channels. The following tables summarize key quantitative data from literature and provide a framework for direct experimental comparisons.

Table 1: Comparison of iNOS Inhibitors in LPS-Stimulated Macrophages

CompoundCell LineAssayParameter MeasuredConcentration% Inhibition of Nitric Oxide ProductionCitation
Methylguanidine J774Griess AssayTNF-α release1 mM73%[1]
AminoguanidineRat HepatocytesGriess AssayNitrite Production0.1 mM53.7%[1][2]
L-NAMEJ774Griess AssayTNF-α release1 mM72.88%[1]
L-NAMERat HepatocytesGriess AssayNitrite Production0.1 mM35.5%[1]

Table 2: Comparison of Potassium Channel Blockers in HEK293 Cells

CompoundTarget ChannelAssayParameter MeasuredIC50Citation
Methylguanidine Kv channelsPatch ClampPotassium CurrentData Not Available
4-AminopyridinehERG (Kv11.1)Patch ClamphERG Current3.83 mM[3]
AmiodaronehERG (Kv11.1)Patch ClampOutward hERG Tail Current~45 nM

Table 3: Cytotoxicity Profile

CompoundCell LineAssayIncubation TimeIC50Citation
Methylguanidine DAOYFMCA72 hours223.4 nM (for GuaDex*)[4]
Data for poly-guanidine conjugate (GuaDex), not this compound directly. Further experimental validation is required.

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Objective: To quantify the inhibitory effect of this compound and its alternatives on iNOS activity in macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line)

Materials:

  • This compound (MGH)

  • Aminoguanidine (Positive Control)

  • L-NAME (Positive Control)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Griess Reagent System

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.

  • Treatment:

    • Prepare stock solutions of MGH, Aminoguanidine, and L-NAME in sterile water or PBS.

    • Pre-treat the cells with varying concentrations of MGH or the positive controls for 1 hour. Include a vehicle control (the solvent used to dissolve the compounds).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent kit) and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition for each treatment group compared to the LPS-stimulated control.

Controls:

  • Negative Control: Cells treated with vehicle only (no LPS or test compounds).

  • Positive Control (Stimulation): Cells treated with LPS and vehicle.

  • Positive Control (Inhibition): Cells treated with LPS and a known iNOS inhibitor (Aminoguanidine or L-NAME).

Assessment of Potassium Channel Blockade in HEK293 Cells

Objective: To determine the inhibitory effect of this compound on voltage-gated potassium channels.

Cell Line: HEK293 cells stably expressing a specific voltage-gated potassium channel (e.g., hERG).

Materials:

  • This compound (MGH)

  • 4-Aminopyridine (Positive Control)

  • Amiodarone (Positive Control)

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • Patch-clamp electrophysiology setup

Protocol:

  • Cell Culture: Culture HEK293 cells expressing the target potassium channel under standard conditions.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings.

    • Use a voltage protocol to elicit potassium currents. A typical protocol would be to hold the cell at -80 mV and then apply depolarizing pulses to various potentials (e.g., from -60 mV to +60 mV).

  • Compound Application:

    • Obtain a stable baseline recording of the potassium current.

    • Perfuse the cells with different concentrations of MGH or the positive controls (4-Aminopyridine or Amiodarone).

    • Record the current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak outward current at each voltage step.

    • Calculate the percentage of current inhibition for each concentration of the test compound.

    • Generate a dose-response curve and determine the IC50 value.

Controls:

  • Negative Control: Cells perfused with the vehicle solution only.

  • Positive Control: Cells perfused with a known potassium channel blocker (4-Aminopyridine or Amiodarone).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound.

Cell Line: RAW 264.7 or HEK293 cells.

Materials:

  • This compound (MGH)

  • Triton X-100 or Doxorubicin (Positive Control for cytotoxicity)

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with a range of concentrations of MGH. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Controls:

  • Negative Control: Cells treated with vehicle only.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100 or Doxorubicin).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 LPS-Induced TNF-α Production Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA Transcription iNOS_Gene iNOS Gene Nucleus->iNOS_Gene Transcription TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein Translation iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide iNOS_Protein->NO Arginine -> Citrulline Methylguanidine Methylguanidine hydrochloride Methylguanidine->iNOS_Protein Inhibits Aminoguanidine Aminoguanidine Aminoguanidine->iNOS_Protein Inhibits

Caption: LPS signaling cascade leading to TNF-α and Nitric Oxide production and points of inhibition.

G cluster_1 Voltage-Gated Potassium Channel Modulation Membrane_Depolarization Membrane Depolarization Kv_Channel_Open Kv Channel (Open State) Membrane_Depolarization->Kv_Channel_Open K_Efflux K+ Efflux Kv_Channel_Open->K_Efflux Repolarization Membrane Repolarization K_Efflux->Repolarization Methylguanidine Methylguanidine hydrochloride Methylguanidine->Kv_Channel_Open Blocks Aminopyridine 4-Aminopyridine Aminopyridine->Kv_Channel_Open Blocks

Caption: Mechanism of voltage-gated potassium channel function and inhibition.

G cluster_2 Comparative Experimental Workflow Start Start: Select Cell Line (e.g., RAW 264.7 or HEK293) Culture_Cells Culture Cells Start->Culture_Cells Treatment Treatment Groups: - Vehicle (Negative Control) - MGH (Test) - Alternative (e.g., Aminoguanidine) - Positive Control Culture_Cells->Treatment Assay Perform Assay: - iNOS Activity - K+ Channel Function - Cell Viability Treatment->Assay Data_Collection Data Collection: - Absorbance - Current Measurement Assay->Data_Collection Analysis Data Analysis: - % Inhibition - IC50 Calculation Data_Collection->Analysis Comparison Compare Efficacy: MGH vs. Alternatives Analysis->Comparison

Caption: A logical workflow for comparing Methylguanidine with its alternatives in cell-based assays.

References

A Researcher's Guide to Commercially Available Methylguanidine Hydrochloride: Purity, Quality, and Analytical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and purity of chemical reagents are paramount to achieving reliable and reproducible experimental outcomes. Methylguanidine hydrochloride, a key compound in various biochemical studies and a precursor in synthetic chemistry, is commercially available from numerous suppliers. This guide provides a comparative overview of its quality, outlines detailed experimental protocols for its assessment, and visualizes relevant biological pathways and analytical workflows.

Comparative Analysis of Commercial this compound

Table 1: Comparison of Commercially Available this compound

Supplier Product Number Purity Specification Physical Form Solubility Notes
Sigma-Aldrich 222402≥98%[1]SolidWater: 50 mg/mL, clear-
Fisher Scientific AAJ600330698%[2]Crystalline PowderSoluble in water (50mg/ml- clear,colorless to light yellow solution)[2]Hygroscopic[2]
Santa Cruz Biotechnology sc-212323---For Research Use Only[3]
TargetMol T490499.02%-DMSO: 55 mg/mL (502.01 mM)Endogenous Metabolite[4]
MedKoo Biosciences 573622>98%Solid powder-Uremic toxin[5]
SRIRAMCHEM SPG089-04High-Purity--Pharmaceutical Reference Standard[6]

Note: The absence of a specification does not imply its lack, but rather that it was not publicly available at the time of this review. Purity is often determined by titration or chromatographic methods.

Potential Impurities

The purity of this compound can be influenced by the synthetic route and purification methods employed. A common synthesis involves the reaction of dicyandiamide with methylammonium chloride.[7] Potential impurities could include:

  • Unreacted starting materials: Dicyandiamide and methylammonium chloride.

  • Byproducts of the synthesis: Such as melamine and other related compounds.

  • Solvent residues: From the reaction and purification steps.

  • Degradation products: Due to improper storage, as the compound can be hygroscopic.[2]

A thorough analytical assessment is crucial to identify and quantify these potential impurities, as they can significantly impact experimental results.

Experimental Protocols for Quality and Purity Assessment

To ensure the quality of this compound, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and semi-volatile organic compounds.[8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution.

    • Run the gradient program to elute the main compound and any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of a compound and for detecting impurities.[8][9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify the proton signals of the methyl group and the amine protons.

    • ¹³C NMR: To identify the carbon signals of the methyl group and the guanidinium carbon.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.

Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the detection of volatile and semi-volatile impurities, such as residual solvents.[10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column (e.g., a polar or non-polar phase column).

  • Carrier Gas: Helium or hydrogen.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • Procedure:

    • Inject the sample into the heated injection port.

    • The temperature of the oven is ramped to separate the components.

    • The mass spectrometer is used to identify the eluted compounds based on their mass spectra.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive quality assessment of a commercial batch of this compound.

Figure 1: Experimental Workflow for Quality Assessment A Receive Commercial Methylguanidine HCl B Visual Inspection (Color, Form) A->B C Solubility Test B->C D Purity Analysis C->D E Structural Confirmation C->E F Volatile Impurity Screening C->F G HPLC-UV D->G H ¹H & ¹³C NMR E->H I GC-MS F->I J Data Analysis & Report Generation G->J H->J I->J K Accept/Reject Batch J->K

Figure 1: Experimental Workflow for Quality Assessment
Methylguanidine and the Nitric Oxide Synthase Signaling Pathway

Methylguanidine has been shown to be a weak inhibitor of the inducible nitric oxide synthase (iNOS) pathway.[11][12] This pathway is crucial in the inflammatory response. The diagram below illustrates the simplified iNOS signaling pathway and the point of inhibition by Methylguanidine.

Figure 2: Methylguanidine Inhibition of the iNOS Pathway cluster_0 Inflammatory Stimuli Cytokines (e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β) iNOS Gene Transcription iNOS Gene Transcription Cytokines (e.g., TNF-α, IL-1β)->iNOS Gene Transcription LPS LPS LPS->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein iNOS Protein iNOS mRNA->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Produces Citrulline Citrulline iNOS Protein->Citrulline Produces L-Arginine L-Arginine L-Arginine->iNOS Protein Substrate Methylguanidine HCl Methylguanidine HCl Methylguanidine HCl->iNOS Protein Inhibits

Figure 2: Methylguanidine Inhibition of the iNOS Pathway

References

Safety Operating Guide

Navigating the Safe Disposal of Methylguanidine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Methylguanidine hydrochloride, a compound utilized in various research applications, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with standard safety protocols and regulatory considerations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Summary

Hazard ClassificationDescription
Acute Oral ToxicityHarmful if swallowed.[1][2]
Skin Corrosion/IrritationCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]
Aquatic ToxicityHarmful to aquatic life.[3][4]

Step-by-Step Disposal Procedure

The primary and universally recommended method for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[1][2][5] Do not empty this compound into drains or release it into the environment.[1][6]

Step 1: Waste Segregation and Collection

  • Collect Waste: All waste containing this compound, including contaminated labware and unused product, should be collected in a designated, properly labeled, and sealed container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]

Step 2: Consultation with Environmental Health and Safety (EHS)

  • Contact EHS: Before proceeding with any disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. They will provide specific guidance based on local, state, and federal regulations.

  • Follow Institutional Protocols: Adhere strictly to the protocols provided by your EHS department for the pickup and disposal of chemical waste.

Step 3: Accidental Spill Cleanup

In the event of a spill, the following procedure should be followed:

  • Ensure Proper Ventilation: Work in a well-ventilated area.

  • Wear PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain the Spill: For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1][7]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in the hazardous waste container along with the spilled chemical.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Collect in a Labeled, Sealed Container ppe->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage contact_ehs Contact Institutional EHS for Guidance storage->contact_ehs follow_ehs Follow EHS Protocols for Hazardous Waste Pickup and Disposal contact_ehs->follow_ehs disposal Disposed of by Approved Waste Management Facility follow_ehs->disposal

Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations for the proper disposal of this compound. It is imperative to consult your institution's specific safety and disposal protocols and to adhere to all local, state, and federal regulations. This information is intended to supplement, not replace, the guidance of qualified environmental health and safety professionals.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Methylguanidine Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] In some cases, it may also cause respiratory irritation.[2] Therefore, implementing stringent safety measures is non-negotiable.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureNitrile or other chemically resistant glovesChemical safety goggles or face shieldN95 dust mask if not in a ventilated enclosure[3]Lab coat
Dissolving/Solution Preparation Chemical fume hoodNitrile or other chemically resistant glovesChemical safety goggles or face shieldNot generally required if in a fume hoodLab coat
Handling Solutions Well-ventilated areaNitrile or other chemically resistant glovesChemical safety gogglesNot generally requiredLab coat
Large-Scale Operations Closed system or appropriate exhaust ventilationNitrile or other chemically resistant glovesChemical safety goggles and face shieldAs needed based on risk assessmentChemical-resistant apron over lab coat

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Some sources recommend storage in a freezer under an inert atmosphere.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[2]

  • Avoid the formation of dust during handling.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]

  • Wash hands thoroughly after handling.[1][2]

3. Spill and Emergency Procedures:

  • Minor Spills (Solid):

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.[1]

    • Collect the material in a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Minor Spills (Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's emergency response team.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek medical attention.[1]

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]

    • Ingestion: Call a poison center or doctor/physician if you feel unwell.[1] Rinse mouth with water.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[1][2] Do not dispose of down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

This compound: Handling and Disposal Workflow A Receiving and Storage B Handling and Use (in Fume Hood) A->B C Spill or Exposure Event B->C Accident D Waste Generation B->D F First Aid and Emergency Response C->F E Proper Disposal D->E

Caption: A flowchart illustrating the key stages of safely managing this compound in a laboratory setting.

References

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